Euphol acetate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
[(3S,5R,10S,13S,14S,17S)-4,4,10,13,14-pentamethyl-17-[(2R)-6-methylhept-5-en-2-yl]-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H52O2/c1-21(2)11-10-12-22(3)24-15-19-32(9)26-13-14-27-29(5,6)28(34-23(4)33)17-18-30(27,7)25(26)16-20-31(24,32)8/h11,22,24,27-28H,10,12-20H2,1-9H3/t22-,24+,27+,28+,30-,31+,32-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQPPJGMMIYJVBR-KMDRULEYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC=C(C)C)C1CCC2(C1(CCC3=C2CCC4C3(CCC(C4(C)C)OC(=O)C)C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCC=C(C)C)[C@@H]1CC[C@]2([C@]1(CCC3=C2CC[C@@H]4[C@@]3(CC[C@@H](C4(C)C)OC(=O)C)C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H52O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
What is the chemical structure of euphol acetate?
This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of euphol acetate. It is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this natural triterpenoid. This document details experimental protocols for its isolation and characterization and summarizes its known biological effects, with a focus on its anticancer and anti-inflammatory properties.
Chemical Structure and Properties
This compound is a tetracyclic triterpenoid belonging to the euphane family. It is the 3-acetyl derivative of euphol. The chemical structure and key identifiers of this compound are presented below.
Chemical Identifiers of this compound
| Identifier | Value | Source |
| IUPAC Name | [(5R,13S,14S,17S)-4,4,10,13,14-pentamethyl-17-[(2S)-6-methylhept-5-en-2-yl]-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate | [] |
| Molecular Formula | C₃₂H₅₂O₂ | [2] |
| Molecular Weight | 468.8 g/mol | [2] |
| CAS Number | 13879-04-4 | [2] |
| SMILES String | CC(=O)O[C@H]1CC[C@]2(C)--INVALID-LINK--CC[C@H]3[C@]2(C)C=C[C@H]4[C@@]3(C)CC--INVALID-LINK----INVALID-LINK--CCCC(=C)C |
Physicochemical Properties of this compound
| Property | Value | Source |
| Appearance | Cream solid | [2][3] |
| Solubility | Soluble in ethanol, methanol, DMF, or DMSO | [2][3] |
| Purity (commercial) | >95% by HPLC | [2] |
| Storage | -20°C for long-term storage | [2] |
Experimental Protocols
Extraction and Isolation of this compound from Euphorbia tirucalli
A detailed protocol for the extraction and isolation of this compound from the latex of Euphorbia tirucalli is described below. This method yields high-purity crystals of the compound.
Workflow for Extraction and Isolation of this compound
References
A Technical Guide to the Natural Sources and Extraction of Euphol Acetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Euphol acetate, a tetracyclic triterpenoid, has garnered interest within the scientific community for its potential pharmacological activities, which are often inferred from the well-documented anti-inflammatory and anti-tumor properties of its parent compound, euphol.[1] This technical guide provides an in-depth overview of the natural sources of this compound, detailed methodologies for its extraction and purification, and an exploration of the key signaling pathways associated with the biological activities of its parent compound. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, drug discovery, and development.
Natural Sources of this compound
This compound is primarily found in plants of the Euphorbiaceae family, a large and diverse family of flowering plants. The latex of these plants is a particularly rich source of various triterpenoids, including euphol and its acetylated form.[1]
Table 1: Natural Sources of Euphol and this compound
| Plant Species | Family | Plant Part | Compound Identified | Notes |
| Euphorbia tirucalli | Euphorbiaceae | Latex | Euphol, this compound | Commonly known as the pencil cactus; the latex is a well-documented source.[2] |
| Euphorbia broteri | Euphorbiaceae | Latex | This compound | Isolated as a triterpene from the latex.[1] |
| Euphorbia antiquorum | Euphorbiaceae | Latex | Euphol | The latex is extracted sequentially with various solvents to isolate euphol. |
| Camellia sasanqua Thunb. | Theaceae | Seeds | This compound | Isolated from the nonsaponifiable lipid fraction of the seed oil. |
While direct quantitative comparisons of this compound yields from different species are scarce in the literature, one study reported the isolation of 3.5 grams of this compound from the sap of Euphorbia tirucalli, although the initial quantity of sap was not specified.[3] To provide a broader context for expected yields of similar compounds from plant sources, the following table summarizes the yields of other triterpenoid acetates.
Table 2: Yields of Various Triterpenoid Acetates from Plant Sources
| Plant Species | Triterpenoid Acetate | Plant Part | Extraction Method | Yield | Reference |
| Mikania cordifolia | α-Amyrin acetate | Leaves | Dichloromethane extraction | 19.09% of total triterpenoids | [4] |
| Mikania cordifolia | Lupeol acetate | Leaves | Dichloromethane extraction | 15.71% of total triterpenoids | [4] |
| Various | α- and β-amyrinyl acetates, lupeyl acetate | Sediments (from plant detritus) | Solvent extraction | Not specified | [5] |
Experimental Protocols: Extraction and Purification of this compound
The following is a generalized, multi-step protocol for the extraction and purification of this compound from plant latex, synthesized from various reported methodologies.
Latex Collection and Initial Extraction
-
Objective: To collect the latex and perform an initial solvent extraction to obtain a crude extract containing triterpenoids.
-
Materials:
-
Fresh latex from a Euphorbia species (e.g., E. tirucalli)
-
Solvents: n-hexane, methanol, or ethanol
-
Beakers and flasks
-
Centrifuge and centrifuge tubes
-
Rotary evaporator
-
-
Protocol:
-
Fresh latex is collected by making incisions in the plant stem and collecting the exudate in a clean container.
-
The collected latex is then mixed with a non-polar solvent such as n-hexane or a polar solvent like methanol or ethanol at a ratio of approximately 1:3 (latex:solvent, v/v).
-
The mixture is subjected to ultrasonication for about 10-15 minutes to ensure thorough mixing and dissolution of the target compounds.
-
The mixture is then centrifuged at approximately 5000 rpm for 15-20 minutes to separate the insoluble rubber and other debris.
-
The supernatant, containing the dissolved triterpenoids, is carefully decanted.
-
The solvent is removed from the supernatant under reduced pressure using a rotary evaporator to yield a crude extract.
-
Liquid-Liquid Partitioning
-
Objective: To partition the crude extract between immiscible solvents to separate compounds based on their polarity.
-
Materials:
-
Crude extract from Step 1
-
Solvents: n-hexane, butanol, water
-
Separatory funnel
-
-
Protocol:
-
The crude extract is dissolved in a mixture of n-hexane and water.
-
The solution is transferred to a separatory funnel and shaken vigorously.
-
The layers are allowed to separate. The n-hexane layer will contain the more non-polar compounds, including this compound.
-
The aqueous layer is discarded, and the n-hexane layer is collected.
-
The n-hexane extract is then partitioned against a more polar solvent like n-butanol to further refine the separation. The butanol fraction, containing the more lipophilic compounds, is collected.[3]
-
The solvent from the desired fraction is removed using a rotary evaporator.
-
Column Chromatography
-
Objective: To separate the components of the partitioned extract based on their differential adsorption to a stationary phase.
-
Materials:
-
Concentrated extract from Step 2
-
Silica gel (60-120 mesh)
-
Chromatography column
-
Elution solvents: n-hexane, ethyl acetate (in varying ratios)
-
Collection tubes
-
-
Protocol:
-
A slurry of silica gel in n-hexane is prepared and packed into a chromatography column.
-
The concentrated extract is adsorbed onto a small amount of silica gel and loaded onto the top of the prepared column.
-
The column is eluted with a gradient of n-hexane and ethyl acetate, starting with 100% n-hexane and gradually increasing the polarity by adding ethyl acetate.
-
Fractions are collected in separate tubes.
-
The composition of each fraction is monitored using Thin Layer Chromatography (TLC). Fractions containing compounds with similar Rf values are pooled. This compound, being relatively non-polar, is expected to elute in the fractions with a high n-hexane content.
-
High-Performance Liquid Chromatography (HPLC)
-
Objective: For final purification of this compound to a high degree of purity.
-
Materials:
-
Pooled fractions from column chromatography
-
HPLC system with a C18 reverse-phase column
-
Mobile phase: Acetonitrile and water (e.g., 95:5 v/v)
-
HPLC vials
-
-
Protocol:
-
The pooled fractions containing this compound are concentrated and dissolved in the mobile phase.
-
The sample is filtered through a 0.45 µm syringe filter.
-
The sample is injected into the HPLC system.
-
The separation is performed using an isocratic mobile phase of acetonitrile and water.
-
The elution of compounds is monitored using a UV detector.
-
The peak corresponding to this compound is collected.
-
The purity of the isolated this compound can be confirmed by analytical HPLC and its structure elucidated by spectroscopic methods such as NMR and Mass Spectrometry.
-
Signaling Pathways Modulated by Euphol
While research specifically on this compound is limited, the biological activities of its parent compound, euphol, have been studied more extensively. Euphol has been shown to modulate key signaling pathways involved in inflammation and cell proliferation.
Inhibition of the NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a crucial regulator of the inflammatory response. Euphol has been demonstrated to inhibit the activation of NF-κB. This inhibition is thought to occur through the prevention of the degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm. By stabilizing IκBα, euphol prevents the translocation of the p65 subunit of NF-κB to the nucleus, thereby inhibiting the transcription of pro-inflammatory genes.
Caption: Inhibition of the NF-κB signaling pathway by euphol.
Modulation of the PKC/ERK1/2 Signaling Pathway
Protein Kinase C (PKC) and the Extracellular signal-regulated kinases 1 and 2 (ERK1/2) are key components of a signaling cascade that regulates cellular processes such as proliferation and differentiation. Euphol has been shown to interfere with this pathway, particularly in the context of inflammation. It is suggested that euphol can inhibit the activation of PKC, which in turn prevents the downstream phosphorylation and activation of the Raf-MEK-ERK cascade. This leads to a reduction in the expression of inflammatory mediators.
Caption: Modulation of the PKC/ERK1/2 signaling pathway by euphol.
Experimental Workflow
The overall process for the isolation and characterization of this compound from its natural sources can be summarized in the following workflow.
Caption: General experimental workflow for this compound isolation.
Conclusion
This compound represents a promising natural product with potential therapeutic applications. This guide has provided a comprehensive overview of its primary natural sources within the Euphorbiaceae family and a detailed, generalized protocol for its extraction and purification. Furthermore, the elucidation of the inhibitory effects of its parent compound, euphol, on the NF-κB and PKC/ERK1/2 signaling pathways provides a foundation for understanding the potential mechanisms of action of this compound. The methodologies and information presented here are intended to facilitate further research into this intriguing triterpenoid and accelerate its potential development as a therapeutic agent.
References
- 1. toku-e.com [toku-e.com]
- 2. Euphorbia tirucalli [prota.prota4u.org]
- 3. In vitro screening of cytotoxic activity of euphol from Euphorbia tirucalli on a large panel of human cancer-derived cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | High-yield bioactive triterpenoid production by heterologous expression in Nicotiana benthamiana using the Tsukuba system [frontiersin.org]
- 5. Occurrence and sources of triterpenoid methyl ethers and acetates in sediments of the cross-river system, southeast Nigeria - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Anti-inflammatory Properties of Euphol
Abstract: Euphol, a tetracyclic triterpene alcohol primarily isolated from plants of the Euphorbia genus, has demonstrated significant anti-inflammatory activities in a variety of preclinical models.[1][2] Its therapeutic potential is attributed to its ability to modulate key signaling pathways involved in the inflammatory cascade, including the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.[3][4] This document provides a comprehensive technical overview of the anti-inflammatory properties of euphol, summarizing quantitative data from key studies, detailing experimental protocols, and visualizing the molecular mechanisms and workflows. While this guide focuses on euphol, it is important to note that its acetylated form, euphol acetate, is also found in nature, though the bulk of anti-inflammatory research has centered on the parent compound, euphol.[5][6]
Molecular Mechanisms of Action
Euphol exerts its anti-inflammatory effects by intervening at critical points in pro-inflammatory signaling cascades. The primary mechanisms involve the inhibition of the PKC/ERK and NF-κB pathways, which are central regulators of inflammatory gene expression.
In models of skin inflammation induced by 12-O-tetradecanoylphorbol-13-acetate (TPA), a potent activator of Protein Kinase C (PKC), euphol has been shown to be an effective inhibitor.[7][8] By preventing the activation of PKC isozymes, particularly PKCα and PKCδ, euphol blocks the downstream phosphorylation and activation of Extracellular signal-Regulated Kinase (ERK).[7] This, in turn, suppresses the upregulation of cyclooxygenase-2 (COX-2), a key enzyme responsible for the synthesis of pro-inflammatory prostaglandins.[7]
The NF-κB signaling pathway is fundamental to the expression of numerous pro-inflammatory mediators, including cytokines, chemokines, and adhesion molecules.[3] In its inactive state, NF-κB is sequestered in the cytoplasm by an inhibitory protein called IκBα. Upon stimulation by agents like lipopolysaccharide (LPS), IκBα is phosphorylated and degraded, allowing the NF-κB p65 subunit to translocate to the nucleus and initiate gene transcription.[9] Euphol has been shown to prevent the degradation of IκBα and the subsequent nuclear translocation of the p65 subunit, thereby blocking the expression of NF-κB target genes.[3][9] This mechanism is central to its efficacy in models of colitis and macrophage activation.[3][8]
References
- 1. In vitro screening of cytotoxic activity of euphol from Euphorbia tirucalli on a large panel of human cancer-derived cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. Preventive and Therapeutic Euphol Treatment Attenuates Experimental Colitis in Mice | PLOS One [journals.plos.org]
- 4. Euphol from Euphorbia tirucalli Negatively Modulates TGF-β Responsiveness via TGF-β Receptor Segregation inside Membrane Rafts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bioaustralis.com [bioaustralis.com]
- 6. glpbio.com [glpbio.com]
- 7. UQ eSpace [espace.library.uq.edu.au]
- 8. Euphol: chemical and biological aspects: A review [ejchem.journals.ekb.eg]
- 9. PKCδ/MAPKs and NF-κB Pathways are Involved in the Regulation of Ingenane-Type Diterpenoids from Euphorbia neriifolia on Macrophage Function - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Anticancer and Cytotoxic Effects of Euphol
Disclaimer: This technical guide focuses on the anticancer and cytotoxic effects of euphol . While the initial request specified euphol acetate, a thorough review of existing scientific literature reveals a significant lack of in-depth data, including quantitative analyses, detailed experimental protocols, and elucidated signaling pathways specifically for this compound.[1] In contrast, its parent compound, euphol, has been more extensively studied. This guide synthesizes the available information on euphol to provide a comprehensive resource for researchers, scientists, and drug development professionals.
Introduction to Euphol and its Anticancer Potential
Euphol is a tetracyclic triterpene alcohol found in the sap of various plants, notably from the Euphorbia genus.[2][3] Traditional medicine has utilized extracts from these plants for treating various ailments, including cancer.[2][4][5] Modern scientific investigation has focused on euphol as the main bioactive constituent, revealing its anti-inflammatory, antiviral, and significant anticancer properties.[2][3] Euphol has demonstrated cytotoxic effects against a broad spectrum of human cancer cell lines, including those of the pancreas, esophagus, colon, prostate, and glioblastoma.[6][7][8] Its mechanisms of action involve the induction of apoptosis, autophagy, and the modulation of key signaling pathways implicated in cancer progression.[9][10][11]
Quantitative Cytotoxic Activity of Euphol
Euphol exhibits a dose- and time-dependent cytotoxic effect across numerous cancer cell lines.[4][5] The half-maximal inhibitory concentration (IC50) values vary, indicating a heterogeneous response among different cancer types.
| Tumor Type | Cell Line | IC50 (µM) | Reference |
| Glioblastoma | U87-MG | 28.24 ± 0.232 | [5] |
| U373 | 30.48 ± 3.514 | [5] | |
| U251 | 23.32 ± 2.177 | [5] | |
| GAMG | 8.473 ± 1.911 | [5] | |
| SW1088 | 27.41 ± 1.87 | [5] | |
| SW1783 | 19.62 ± 1.422 | [5] | |
| SNB19 | 34.41 ± 0.943 | [5] | |
| RES186 (Pediatric) | 16.7 ± 3.722 | [5] | |
| C6 | 38.84 | [9] | |
| Prostate Cancer | PC-3 | 21.33 | [9] |
| Breast Cancer | T47D | 38.89 ± 9.27 | [7] |
| MDA-MB-231 | 9.08 ± 0.87 | [7] | |
| BT20 | 8.96 ± 2.92 | [7] | |
| Colon Cancer | SW480 | 5.79 ± 0.05 | [7] |
| HCT15 | 5.47 ± 0.81 | [7] | |
| Pancreatic Cancer | Mia-Pa-Ca-2 | Not specified | [7] |
| Panc-1 | Not specified | [7] | |
| Head and Neck | HN13 | 8.89 ± 6.53 | [7] |
| SCC25 | 6.65 ± 3.54 | [7] |
Key Signaling Pathways Modulated by Euphol
Euphol exerts its anticancer effects by modulating several critical signaling pathways involved in cell survival, proliferation, and death.
Apoptosis Induction
Euphol is a potent inducer of apoptosis in various cancer cells. In gastric cancer cells, it upregulates the pro-apoptotic protein BAX while downregulating the anti-apoptotic protein Bcl-2, leading to mitochondrial dysfunction and activation of caspase-3. In glioblastoma and prostate cancer cells, euphol-induced apoptosis is confirmed by elevated caspase-3/7 activity.[9][11]
Euphol-induced apoptotic pathway.
MAP Kinase (ERK) and PI3K/Akt Pathways
The effect of euphol on the ERK and PI3K/Akt pathways, which are crucial for cell survival and proliferation, appears to be cell-type specific.
-
In U87 MG glioblastoma cells , euphol-induced apoptosis is associated with a significant inhibition of both the MAP kinase/Erk1/2 and PI3K/Akt signaling pathways.[11][12]
-
In C6 glioblastoma cells , conversely, apoptosis is correlated with a sustained activation of Erk1/2.[11][12]
-
In PC-3 prostate cancer cells , euphol has minimal to no effect on Erk1/2 and only transiently increases Akt activity, suggesting other signaling pathways are involved in its cytotoxic effect in these cells.[9][13]
Cell-specific effects of euphol on signaling pathways.
Autophagy Induction
In glioblastoma cells, euphol has been shown to induce autophagy-associated cell death. This is evidenced by an increased expression of the autophagy-associated protein LC3-II and the formation of acidic vesicular organelles.[10] The potentiation of euphol's cytotoxicity by Bafilomycin A1, an autophagy inhibitor, further supports this mechanism.[10]
Experimental Protocols
This section outlines the methodologies for key experiments used to evaluate the anticancer effects of euphol.
Cytotoxicity Assays (MTS/XTT)
These colorimetric assays are used to assess cell viability and proliferation.
-
Principle: Living cells reduce a tetrazolium salt (MTS or XTT) to a colored formazan product, the amount of which is proportional to the number of viable cells.
-
Protocol Outline:
-
Cell Plating: Seed cancer cells (e.g., 5x10³ cells/well) in 96-well plates and incubate overnight for attachment.[7]
-
Serum Starvation: Synchronize cells by incubating in a low-serum medium (e.g., 0.5% FBS) for 24 hours.[7]
-
Treatment: Treat cells with increasing concentrations of euphol (or vehicle control, e.g., 1% DMSO) and incubate for a specified period (e.g., 72 hours).[7]
-
Reagent Addition: Add MTS or XTT reagent to each well and incubate for 2-4 hours at 37°C.[7]
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS) using a microplate reader.[7]
-
Data Analysis: Express results as a percentage of the vehicle-treated control cells to determine cell viability and calculate IC50 values.[7]
-
Apoptosis Assay by Flow Cytometry (Annexin V/PI Staining)
This assay differentiates between healthy, early apoptotic, late apoptotic, and necrotic cells.
-
Principle: In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but stains late apoptotic and necrotic cells.[14]
-
Protocol Outline:
-
Cell Collection: Collect both adherent and floating cells after treatment with euphol.[14][15]
-
Washing: Wash cells with cold 1X PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer.
-
Staining: Add Annexin V-FITC and PI staining solutions to the cell suspension.
-
Incubation: Incubate for 15-20 minutes at room temperature in the dark.
-
Analysis: Analyze the cells by flow cytometry. Healthy cells are Annexin V and PI negative; early apoptotic cells are Annexin V positive and PI negative; late apoptotic/necrotic cells are both Annexin V and PI positive.[14]
-
Workflow for Annexin V/PI apoptosis assay.
Western Immunoblot Analysis
This technique is used to detect and quantify specific proteins in a sample, such as those involved in signaling pathways.
-
Principle: Proteins from cell lysates are separated by size using gel electrophoresis, transferred to a membrane, and then probed with specific primary antibodies. A secondary antibody conjugated to an enzyme or fluorophore is used for detection.
-
Protocol Outline:
-
Cell Lysis: Lyse euphol-treated and control cells in a suitable lysis buffer to extract total proteins.
-
Protein Quantification: Determine the protein concentration of each lysate using a method like the Bradford or BCA assay.
-
Gel Electrophoresis: Separate equal amounts of protein by SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a protein-rich solution (e.g., 5% non-fat milk or BSA) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-p-ERK, anti-Akt, anti-caspase-3).[9][16]
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify band intensity and normalize to a loading control (e.g., β-actin or GAPDH).[3]
-
In Vivo Anticancer Activity
Preliminary in vivo studies have shown that euphol possesses antitumoral and antiangiogenic activity.[10] In an ascitic Ehrlich tumor model, treatment with a hydroalcoholic extract of E. tirucalli (of which euphol is the main component) led to higher animal survival.[2] Furthermore, in the chicken chorioallantoic membrane (CAM) assay, euphol demonstrated both antitumoral and antiangiogenic effects.[10]
Conclusion and Future Directions
Euphol has emerged as a promising natural compound with potent anticancer and cytotoxic properties against a wide range of cancer cell lines. Its multifaceted mechanism of action, involving the induction of apoptosis and autophagy through the modulation of key signaling pathways like ERK and PI3K/Akt, makes it an attractive candidate for further drug development. Importantly, euphol has also shown synergistic effects when combined with conventional chemotherapy agents like gemcitabine, paclitaxel, and temozolomide, suggesting its potential use in combination therapies.[6][8][10]
Future research should focus on:
-
Comprehensive in vivo studies in various cancer models to validate its efficacy and safety.
-
Pharmacokinetic and pharmacodynamic profiling to understand its absorption, distribution, metabolism, and excretion.[17]
-
Elucidation of its mechanism of action in cancer types where the signaling pathways are not yet fully understood.
-
Investigation into the specific anticancer properties of euphol derivatives, such as this compound, to explore potential improvements in efficacy or drug-like properties.
References
- 1. bioaustralis.com [bioaustralis.com]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. Euphol from Euphorbia tirucalli Negatively Modulates TGF-β Responsiveness via TGF-β Receptor Segregation inside Membrane Rafts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ascopubs.org [ascopubs.org]
- 5. Cytotoxic effect of euphol from <i>Euphorbia tirucalli</i> on a large panel of human cancer cell lines. - ASCO [asco.org]
- 6. In vitro screening of cytotoxic activity of euphol from Euphorbia tirucalli on a large panel of human cancer-derived cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. In vitro screening of cytotoxic activity of euphol from Euphorbia tirucalli on a large panel of human cancer-derived cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Euphol from Tapinanthus sp. Induces Apoptosis and Affects Signaling Proteins in Glioblastoma and Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Euphol, a tetracyclic triterpene, from Euphorbia tirucalli induces autophagy and sensitizes temozolomide cytotoxicity on glioblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Euphol from Tapinanthus sp. Induces Apoptosis and Affects Signaling Proteins in Glioblastoma and Prostate Cancer Cells [journal.waocp.org]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 15. scispace.com [scispace.com]
- 16. Euphol from Tapinanthus sp. Induces Apoptosis and Affects Signaling Proteins in Glioblastoma and Prostate Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Pharmacokinetics and cytotoxic study of euphol from Euphorbia umbellata (Bruyns) Pax latex - PubMed [pubmed.ncbi.nlm.nih.gov]
In vitro studies and applications of euphol acetate.
An In-Depth Technical Guide to the In Vitro Studies and Applications of Euphol
For Researchers, Scientists, and Drug Development Professionals
Abstract
Euphol, a tetracyclic triterpene alcohol primarily isolated from the latex of Euphorbia species, has garnered significant scientific interest for its diverse pharmacological activities. Its acetate ester, euphol acetate, is often involved in the initial extraction and purification process. This technical guide provides a comprehensive overview of the extensive in vitro research conducted on euphol, focusing on its anti-cancer, anti-inflammatory, and immunomodulatory properties. The document details the cytotoxic effects against a wide array of human cancer cell lines, elucidates the underlying molecular mechanisms and signaling pathways, and provides detailed experimental protocols for key assays. All quantitative data are summarized in structured tables for comparative analysis, and complex biological processes and experimental workflows are visualized through diagrams generated using the DOT language. This guide is intended to serve as a foundational resource for researchers exploring the therapeutic potential of euphol.
Introduction
Euphol is a prominent tetracyclic triterpenoid found in various plants, most notably within the Euphorbiaceae family.[1] While often extracted as this compound, the majority of in vitro pharmacological studies have focused on its alcohol form, euphol.[2] This compound has demonstrated a broad spectrum of biological activities, including anti-inflammatory, antiviral, analgesic, and significant anti-cancer properties.[1][2] In vitro studies have been pivotal in uncovering euphol's potential as a therapeutic agent, revealing its ability to induce cell death, inhibit proliferation, and modulate key signaling pathways in cancer cells.[2][3][4] This guide synthesizes the current knowledge from in vitro investigations to provide a detailed technical resource for the scientific community.
In Vitro Anti-Cancer Activity of Euphol
Euphol exhibits potent cytotoxic and anti-proliferative effects across a diverse range of human cancer cell lines. Its efficacy has been demonstrated to be both dose- and time-dependent.[5][6]
Cytotoxic Effects
Extensive screening of euphol against numerous cancer cell lines has established its broad-spectrum cytotoxic activity. The half-maximal inhibitory concentration (IC50) values vary, indicating a heterogeneous response among different tumor types.[2][5][7] Pancreatic and esophageal cancer cells have shown particular sensitivity.[2][7][8]
Table 1: Cytotoxicity of Euphol (IC50) in Various Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
|---|---|---|---|
| Pancreatic Carcinoma (various) | Pancreatic | 6.84 | [2][7] |
| Esophageal Squamous Cell (various) | Esophageal | 11.08 | [2][7] |
| HRT-18 | Colorectal | 70.8 | [9] |
| T47D | Breast | 38.89 | [2] |
| C6 | Glioblastoma | Not specified (dose-dependent decrease) | [3] |
| U87 MG | Glioblastoma | Not specified (dose-dependent decrease) | [3] |
| PC-3 | Prostate | Not specified (dose-dependent decrease) | [3] |
| Gastric Cancer (CS12) | Gastric | 49.6 (µg/ml) | [2] |
| Gastric Cancer (AGS) | Gastric | 14.7 (µg/ml) | [2] |
| Gastric Cancer (MKN45) | Gastric | 14.4 (µg/ml) |[2] |
Note: The IC50 range across 73 human cancer cell lines was reported to be 1.41–38.89 µM.[2][7]
Effects on Cancer Cell Proliferation, Motility, and Colony Formation
Beyond direct cytotoxicity, euphol effectively inhibits key processes involved in tumor progression.
-
Proliferation: Euphol has been shown to inhibit the proliferation of pancreatic and breast cancer cells.[2][10]
-
Motility: In wound healing assays, euphol significantly inhibits the migration of pancreatic cancer cells (Mia-Pa-Ca-2).[2][8]
-
Colony Formation: The ability of cancer cells to form colonies in an anchorage-independent manner, a hallmark of tumorigenicity, is markedly reduced by euphol treatment in pancreatic cancer cells.[2][8]
-
Synergistic Effects: Euphol demonstrates synergistic interactions with standard chemotherapeutic agents. It enhances the efficacy of gemcitabine in pancreatic cell lines and paclitaxel in esophageal cell lines.[2][7][8] In glioblastoma cells, it acts synergistically with temozolomide.[4]
Mechanisms of Action
Euphol exerts its anti-cancer effects through multiple mechanisms, including the induction of apoptosis, autophagy, and cell cycle arrest, which are orchestrated by the modulation of critical signaling pathways.
Induction of Apoptosis
Apoptosis, or programmed cell death, is a primary mechanism of euphol-induced cytotoxicity. In human gastric cancer cells, euphol treatment leads to the upregulation of the pro-apoptotic protein Bax and downregulation of the anti-apoptotic protein Bcl-2.[11] This shift in the Bax/Bcl-2 ratio disrupts mitochondrial function and activates caspase-3, a key executioner caspase in the apoptotic cascade.[11] Similarly, in glioblastoma and prostate cancer cells, euphol induces apoptosis, as evidenced by elevated caspase-3/7 activity.[3][12]
Induction of Autophagy
In glioblastoma cells, euphol has been found to induce autophagy-associated cell death.[4] This is characterized by a significant increase in the expression of the autophagy-associated protein LC3-II and the formation of acidic vesicular organelles.[4] The potentiation of euphol's cytotoxicity by Bafilomycin A1, an autophagy inhibitor, further supports the role of autophagy in its mechanism of action.[4]
Cell Cycle Arrest
Euphol can halt the progression of the cell cycle, thereby inhibiting cancer cell proliferation. In T47D human breast cancer cells, euphol treatment causes an accumulation of cells in the G1 phase.[10] This G1 arrest is associated with:
-
Downregulation of Cyclin D1: A key protein for G1 phase progression.[10]
-
Hypophosphorylation of Retinoblastoma protein (Rb). [10]
-
Downregulation of Cyclin-Dependent Kinase 2 (CDK2). [10]
-
Upregulation of CDK inhibitors p21 and p27. [10]
The subsequent reduction in cyclin A and B1 levels corresponds to a decreased population of cells in the S and G2/M phases, respectively.[10]
Caption: Euphol-induced G1 cell cycle arrest pathway in breast cancer cells.
Signaling Pathways Modulated by Euphol
Euphol's biological effects are mediated through its interaction with several key intracellular signaling pathways that regulate cell survival, proliferation, and death.
MAP Kinase/ERK1/2 Pathway
The role of the Extracellular signal-Regulated Kinase (ERK1/2) pathway in euphol's mechanism is cell-type specific.
-
Pro-apoptotic Role: In gastric cancer cells, euphol induces apoptosis by upregulating ERK signaling.[8][11] The inhibition of ERK1/2 activation with the specific inhibitor PD98059 was shown to reverse the pro-apoptotic effects of euphol, confirming the pathway's critical role.[11]
-
Anti-survival Role: In U87 MG glioblastoma cells, euphol-induced apoptosis is correlated with a significant inhibition of the MAP kinase/ERK1/2 pathway.[3][12]
-
Pro-survival Role: Conversely, in C6 glioblastoma cells, apoptosis was associated with a long-lasting activation of ERK1/2.[3][12]
PI3K/Akt Pathway
The PI3K/Akt pathway is a crucial signaling cascade for cell survival and proliferation. In U87 glioblastoma cells, euphol's apoptotic effect is linked to a significant inhibition of this pathway.[3] However, in PC-3 prostate cancer cells, euphol had limited to no effect on Akt activity.[3][12]
Caption: Cell-type specific modulation of ERK and PI3K/Akt pathways by euphol.
TGF-β Signaling
Euphol can suppress Transforming Growth Factor-beta (TGF-β) signaling.[13] It achieves this by inducing the movement and subsequent degradation of TGF-β receptors within lipid-raft microdomains of the cell membrane.[13] By disrupting this pathway, which is often implicated in tumor migration and metastasis, euphol may inhibit cancer progression.[13][14]
In Vitro Anti-inflammatory and Immunomodulatory Effects
Euphol also possesses significant anti-inflammatory and immunomodulatory properties, which are being explored for the treatment of inflammatory diseases.
-
Inhibition of Inflammatory Mediators: Euphol inhibits the activation of nuclear factor-kappa B (NF-κB), a key transcription factor in the inflammatory response.[1] It also reduces the upregulation of cyclooxygenase-2 (COX-2) and the activation of protein kinase C (PKC).
-
Modulation of Complement System: In vitro assays show that euphol has a dual effect on the complement system. It increases the activation of the classical pathway (CP) while inhibiting the alternative (AP) and lectin (LP) pathways.[9]
-
Inhibition of Neutrophil Chemotaxis: Euphol strongly inhibits neutrophil migration, a critical step in the inflammatory cascade, with an 84% inhibition observed at a concentration of 292.9 µM in a Boyden's chamber assay.[9]
Detailed Experimental Protocols
The following sections outline the methodologies for key in vitro experiments used to characterize the activity of euphol.
Cell Viability Assay (MTS Assay)
This colorimetric assay is used to assess the cytotoxic effect of a compound by measuring the metabolic activity of cells.
-
Cell Seeding: Plate cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of euphol (and a vehicle control, e.g., DMSO) for specific time points (e.g., 24, 48, 72 hours).
-
MTS Reagent Addition: Add Cell Titer 96 Aqueous One Solution Reagent (MTS) to each well according to the manufacturer's instructions.
-
Incubation: Incubate the plates for 1-4 hours at 37°C in a humidified, 5% CO2 incubator.
-
Data Acquisition: Measure the absorbance of the formazan product at 490 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Caption: Workflow for a typical MTS cell viability assay.
Western Immunoblot Analysis
This technique is used to detect and quantify specific proteins in a cell lysate, providing insight into signaling pathway modulation.
-
Protein Extraction: Treat cells with euphol for the desired time. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Separate 20-50 µg of protein per lane on a sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., p-ERK, Akt, Bcl-2) overnight at 4°C.
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify band intensity using densitometry software, normalizing to a loading control like β-actin or GAPDH.
Cell Migration Assay (Wound Healing Assay)
This assay assesses the effect of a compound on cell motility.
-
Create Monolayer: Grow cells to a confluent monolayer in a multi-well plate.
-
Create Wound: Use a sterile pipette tip to create a uniform "scratch" or wound in the monolayer.
-
Treatment: Wash with PBS to remove dislodged cells and add fresh media containing euphol or a vehicle control.
-
Imaging: Capture images of the wound at time zero and at subsequent time points (e.g., 24, 48, 72 hours).
-
Analysis: Measure the width of the wound at each time point. Calculate the percentage of wound closure relative to the initial wound area to determine the rate of cell migration.[8]
Conclusion and Future Directions
The in vitro evidence overwhelmingly supports euphol as a potent and promising anti-cancer agent with a multifaceted mechanism of action. It demonstrates broad cytotoxicity, inhibits critical cancer progression phenotypes, and modulates key signaling pathways such as ERK1/2 and PI3K/Akt in a cell-type-specific manner. Furthermore, its anti-inflammatory and immunomodulatory activities suggest a wider therapeutic potential.
Future in vitro research should focus on:
-
Directly comparing the activity of euphol versus this compound to understand any functional differences.
-
Expanding the investigation into other cancer types and exploring potential resistance mechanisms.
-
Utilizing advanced in vitro models, such as 3D spheroids and organoids, to better mimic the tumor microenvironment.
-
Conducting comprehensive proteomic and transcriptomic analyses to identify novel molecular targets and pathways.
This foundational in vitro data provides a strong rationale for advancing euphol and its derivatives into preclinical and clinical development as a novel therapeutic strategy for cancer and inflammatory diseases.
References
- 1. Euphol: chemical and biological aspects: A review [ejchem.journals.ekb.eg]
- 2. In vitro screening of cytotoxic activity of euphol from Euphorbia tirucalli on a large panel of human cancer-derived cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Euphol from Tapinanthus sp. Induces Apoptosis and Affects Signaling Proteins in Glioblastoma and Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Euphol, a tetracyclic triterpene, from Euphorbia tirucalli induces autophagy and sensitizes temozolomide cytotoxicity on glioblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ascopubs.org [ascopubs.org]
- 6. Cytotoxic effect of euphol from <i>Euphorbia tirucalli</i> on a large panel of human cancer cell lines. - ASCO [asco.org]
- 7. In vitro screening of cytotoxic activity of euphol from Euphorbia tirucalli on a large panel of human cancer-derived cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Immunomodulatory and cytotoxic activities of euphol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Euphol arrests breast cancer cells at the G1 phase through the modulation of cyclin D1, p21 and p27 expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Euphol from Euphorbia tirucalli selectively inhibits human gastric cancer cell growth through the induction of ERK1/2-mediated apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Euphol from Tapinanthus sp. Induces Apoptosis and Affects Signaling Proteins in Glioblastoma and Prostate Cancer Cells [journal.waocp.org]
- 13. Euphol from Euphorbia tirucalli Negatively Modulates TGF-β Responsiveness via TGF-β Receptor Segregation inside Membrane Rafts - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
An In-depth Technical Guide to Euphol and Euphol Acetate: A Comparative Analysis for Researchers and Drug Development Professionals
For Immediate Release
This technical guide provides a comprehensive comparison of euphol and its acetate ester, euphol acetate, focusing on their chemical properties, biological activities, and underlying mechanisms of action. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of these natural compounds.
Core Differences: Euphol vs. This compound
Euphol is a tetracyclic triterpene alcohol with a wide range of documented pharmacological activities.[1] this compound is the acetylated form of euphol, where the hydroxyl group at the C-3 position is esterified with an acetyl group. This structural modification, the addition of an acetyl group, alters the polarity and potentially the bioavailability and biological activity of the parent compound, euphol.
While extensive research has been conducted on euphol, there is comparatively limited published data on the biological activities of this compound.[2][3] The primary role of this compound in the literature is often as an intermediate in the isolation and purification of euphol from natural sources.[4][5] Crude plant extracts are often acetylated to facilitate the separation of triterpene alcohols; the resulting this compound is then purified and deacetylated to yield pure euphol.[6]
Tabular Summary of Key Properties
To facilitate a clear comparison, the following tables summarize the known quantitative data for euphol and this compound.
Table 1: Physicochemical Properties
| Property | Euphol | This compound |
| Molecular Formula | C₃₀H₅₀O | C₃₂H₅₂O₂ |
| Molecular Weight | 426.72 g/mol | 468.75 g/mol |
| Melting Point | 114-117 °C | Not available |
| Solubility | Soluble in DMSO, methanol, ethanol | Soluble in ethanol, methanol, DMF, DMSO[3] |
Table 2: Summary of Reported Biological Activities
| Biological Activity | Euphol | This compound |
| Anti-inflammatory | Yes[1][6] | Limited data, but euphol's activity is noted in sources discussing the acetate[2][3] |
| Anticancer/Cytotoxic | Yes[4][6][7][8][9] | Limited data available[4] |
| Immunomodulatory | Yes | Not reported |
| Antiviral | Yes[1] | Not reported |
| Molluscicidal | Low activity[1][10] | Low activity[1][10] |
| OATP1B1/OATP1B3 Inhibition | Not reported | Yes[11] |
Table 3: IC₅₀ Values of Euphol in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC₅₀ (µM) |
| Pancreatic Carcinoma | Pancreas | 6.84[4][7] |
| Esophageal Squamous Cell | Esophagus | 11.08[4][7] |
| Various Cancer Cell Lines | Multiple | 1.41 - 38.89[4][7] |
| Glioblastoma | Brain | Concentration-dependent cytotoxicity observed[6] |
Signaling Pathways Modulated by Euphol
Euphol has been shown to modulate several key signaling pathways implicated in inflammation and cancer.
-
NF-κB Pathway: Euphol exhibits anti-inflammatory properties by inhibiting the activation of Nuclear Factor-kappa B (NF-κB), a critical regulator of inflammatory responses.[1][12]
-
ERK Pathway: In the context of cancer, euphol's effects on the Extracellular signal-regulated kinase (ERK) pathway appear to be cell-type specific, in some cases inducing apoptosis through ERK activation.
-
TGF-β Pathway: Euphol can suppress Transforming Growth Factor-beta (TGF-β) signaling, which is involved in tumor progression and metastasis.[1]
Figure 1: Simplified overview of signaling pathways modulated by euphol.
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature for the characterization of euphol and related compounds.
Isolation and Purification of Euphol from Euphorbia tirucalli Latex
This protocol describes a general method for the isolation of euphol, which often involves the formation of this compound as an intermediate.[4][5]
Figure 2: General workflow for the isolation of euphol.
Protocol:
-
Extraction: The latex of Euphorbia tirucalli is collected and extracted with a suitable organic solvent, such as a mixture of dichloromethane and methanol.[13]
-
Acetylation: The crude extract is treated with acetic anhydride in pyridine to convert the triterpene alcohols, including euphol, into their corresponding acetate esters.
-
Chromatographic Separation: The resulting mixture of acetates is subjected to column chromatography on silica gel. Elution with a gradient of non-polar to polar solvents (e.g., hexane-ethyl acetate) allows for the separation of this compound from other components.
-
Deacetylation (Saponification): The purified this compound fraction is treated with a base (e.g., potassium hydroxide in methanol) to hydrolyze the acetate group, yielding pure euphol.
-
Purification: The resulting euphol is further purified by recrystallization from a suitable solvent.
Cytotoxicity Assessment using MTS Assay
The MTS assay is a colorimetric method to determine the number of viable cells in proliferation or cytotoxicity assays.[14]
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., euphol) and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO₂ incubator.
-
MTS Reagent Addition: Add MTS reagent to each well and incubate for 1-4 hours. During this time, viable cells with active metabolism will convert the MTS tetrazolium compound into a colored formazan product.
-
Absorbance Measurement: Measure the absorbance of the formazan product at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.
Analysis of ERK1/2 Phosphorylation by Western Blotting
This protocol is used to assess the effect of euphol on the activation of the ERK signaling pathway.[15][16]
References
- 1. scielo.br [scielo.br]
- 2. toku-e.com [toku-e.com]
- 3. Pre-incubation with OATP1B1 and OATP1B3 inhibitors potentiates inhibitory effects in physiologically relevant sandwich-cultured primary human hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vitro screening of cytotoxic activity of euphol from Euphorbia tirucalli on a large panel of human cancer-derived cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. Euphol, a tetracyclic triterpene, from Euphorbia tirucalli induces autophagy and sensitizes temozolomide cytotoxicity on glioblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In vitro screening of cytotoxic activity of euphol from Euphorbia tirucalli on a large panel of human cancer-derived cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ascopubs.org [ascopubs.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Inhibitory effect of euphol, a triterpene alcohol from the roots of Euphorbia kansui, on tumour promotion by 12-O-tetradecanoylphorbol-13-acetate in two-stage carcinogenesis in mouse skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Preventive and therapeutic euphol treatment attenuates experimental colitis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Analytical methods to access the chemical composition of an Euphorbia tirucalli anticancer latex from traditional Brazilian medicine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
Solubility of euphol acetate in various solvents.
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of euphol acetate in various solvents. Due to the limited availability of public quantitative data, this document focuses on qualitative solubility and provides a detailed experimental protocol for determining quantitative solubility, which can be adapted for specific laboratory settings.
Introduction to this compound
This compound is a tetracyclic triterpenoid acetate that has garnered interest in the scientific community for its potential biological activities. Understanding its solubility is a critical first step in the formulation of delivery systems for research and therapeutic applications. The molecular structure of this compound significantly influences its solubility profile, generally favoring organic solvents.
Qualitative Solubility of this compound
Based on available technical data sheets, this compound is qualitatively described as soluble in several common organic solvents. This information is summarized in the table below.
| Solvent | Qualitative Solubility |
| Ethanol | Soluble[1][2] |
| Methanol | Soluble[1][2] |
| Dimethylformamide (DMF) | Soluble[1][2] |
| Dimethyl sulfoxide (DMSO) | Soluble[1][2] |
Note: "Soluble" indicates that the compound dissolves in the solvent, but does not specify the concentration at which it is soluble.
Experimental Protocol for Quantitative Solubility Determination
The following is a detailed methodology for determining the quantitative solubility of this compound using the widely accepted shake-flask method. This protocol is a general guideline and may require optimization for specific experimental conditions.
3.1. Principle
The shake-flask method involves adding an excess amount of the solid compound (this compound) to a known volume of the solvent of interest. The mixture is then agitated at a constant temperature until equilibrium is reached. After reaching equilibrium, the undissolved solid is separated from the solution, and the concentration of this compound in the clear supernatant is quantified, typically by High-Performance Liquid Chromatography (HPLC).
3.2. Materials and Equipment
-
This compound (solid, high purity)
-
Solvents of interest (e.g., ethanol, methanol, DMF, DMSO), HPLC grade
-
Volumetric flasks
-
Analytical balance
-
Shaking incubator or orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
HPLC system with a suitable detector (e.g., UV-Vis or Mass Spectrometry)
-
HPLC column suitable for triterpenoid analysis (e.g., C18)
-
Mobile phase for HPLC
-
Standard laboratory glassware
3.3. Procedure
-
Preparation of Standard Solutions:
-
Accurately weigh a known amount of this compound and dissolve it in a suitable solvent (in which it is freely soluble) to prepare a stock solution of known concentration.
-
Perform serial dilutions of the stock solution to create a series of standard solutions with decreasing concentrations. These will be used to generate a calibration curve.
-
-
Sample Preparation for Solubility Measurement:
-
Add an excess amount of this compound to a series of vials containing a known volume of each solvent to be tested. The excess solid is crucial to ensure that a saturated solution is formed.
-
Seal the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a shaking incubator set to a constant temperature (e.g., 25 °C or 37 °C).
-
Agitate the samples at a constant speed for a predetermined period (e.g., 24, 48, or 72 hours) to allow the system to reach equilibrium. The time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution remains constant.
-
-
Separation of Undissolved Solid:
-
After the equilibration period, remove the vials from the shaker and allow them to stand to let the undissolved solid settle.
-
To ensure complete separation of the solid phase, centrifuge the samples at a high speed.
-
Carefully collect the supernatant using a syringe and filter it through a syringe filter to remove any remaining solid particles.
-
-
Quantification by HPLC:
-
Dilute the filtered supernatant with the mobile phase to a concentration that falls within the range of the calibration curve.
-
Inject the diluted samples and the standard solutions into the HPLC system.
-
Analyze the chromatograms to determine the peak area corresponding to this compound.
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area of the standard solutions against their known concentrations.
-
Use the calibration curve to determine the concentration of this compound in the diluted supernatant samples.
-
Calculate the solubility of this compound in each solvent by accounting for the dilution factor. Express the solubility in appropriate units (e.g., mg/mL, g/L, or molarity).
-
Visualizations
4.1. Experimental Workflow for Solubility Determination
The following diagram illustrates the key steps in the experimental workflow for determining the solubility of this compound.
Caption: Experimental workflow for the determination of this compound solubility.
4.2. Logical Relationship of Factors Influencing Solubility
This diagram outlines the logical relationships between the physicochemical properties of this compound and the solvent, which collectively determine its solubility.
Caption: Factors influencing the solubility of this compound.
References
CAS number and molecular weight of euphol acetate.
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of euphol acetate, a naturally occurring triterpenoid, and its parent compound, euphol. This document consolidates key chemical data, experimental protocols for evaluating its biological activity, and a review of its known mechanisms of action, with a focus on its potential in drug discovery and development.
Core Chemical and Physical Data
This compound is a tetracyclic triterpene acetate isolated from various plant species, notably from the genus Euphorbia. While much of the biological research has been conducted on its deacetylated form, euphol, the acetate ester serves as a valuable chemical entity for study.
| Parameter | Value | Reference |
| CAS Number | 13879-04-4 | Not Available |
| Molecular Formula | C₃₂H₅₂O₂ | Not Available |
| Molecular Weight | 468.75 g/mol | Not Available |
| Appearance | Cream solid | Not Available |
| Solubility | Soluble in ethanol, methanol, DMF, or DMSO | Not Available |
Biological Activities and Mechanisms of Action
Research has primarily focused on the biological activities of euphol, the parent alcohol of this compound. These activities are predominantly centered around its anti-inflammatory and anti-cancer properties.
Anti-inflammatory Activity
Euphol has demonstrated significant anti-inflammatory effects in various experimental models. Its mechanism of action is multifaceted and involves the modulation of key inflammatory signaling pathways.
One of the primary mechanisms is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway . Euphol has been shown to prevent the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This action sequesters the NF-κB p65 subunit in the cytoplasm, preventing its translocation to the nucleus and the subsequent transcription of pro-inflammatory genes.
Additionally, euphol has been reported to modulate the Protein Kinase C (PKC) and Extracellular Signal-regulated Kinase (ERK) 1/2 signaling pathway . By reducing the activation of PKC and ERK1/2, euphol can further attenuate the inflammatory response.
Anti-cancer Activity
Euphol has exhibited cytotoxic effects against a range of cancer cell lines. Its anti-cancer activity is attributed to the induction of apoptosis and the modulation of signaling pathways involved in cell survival and proliferation.
The Transforming Growth Factor-beta (TGF-β) signaling pathway is a key target of euphol in cancer cells. Euphol induces the segregation of TGF-β receptors into lipid rafts within the cell membrane. This relocalization leads to the degradation of the receptors, thereby attenuating TGF-β-mediated signaling. The downstream consequence is the inhibition of Smad2 phosphorylation and the suppression of transcriptional responses that promote tumor progression.[1]
Furthermore, euphol's influence on the ERK1/2 signaling pathway also plays a role in its anti-cancer effects. In some cancer cell lines, euphol-induced apoptosis is associated with the modulation of ERK1/2 signaling.[2]
Experimental Protocols
This section provides an overview of common experimental protocols used to assess the biological activities of euphol and its derivatives.
Cytotoxicity Assays (MTS and MTT)
These colorimetric assays are used to determine the cytotoxic effects of a compound on cultured cells.
-
Principle: Tetrazolium salts (MTS or MTT) are reduced by metabolically active cells to form a colored formazan product. The amount of formazan produced is proportional to the number of viable cells.
-
General Protocol:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound or euphol for a specified period (e.g., 24, 48, or 72 hours).
-
Add the MTS or MTT reagent to each well and incubate for a period that allows for the development of the colored product.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the cell viability as a percentage of the untreated control.
-
Western Blot Analysis for Signaling Pathway Components
This technique is used to detect and quantify specific proteins in a cell lysate, providing insights into the activation state of signaling pathways.
-
Principle: Proteins are separated by size using gel electrophoresis, transferred to a membrane, and then detected using specific antibodies.
-
General Protocol:
-
Treat cells with the test compound and/or a signaling pathway activator.
-
Lyse the cells to extract the total protein.
-
Determine the protein concentration of each lysate.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the protein of interest (e.g., phospho-IκBα, total IκBα, phospho-Smad2, total Smad2).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Reverse Transcription Polymerase Chain Reaction (RT-PCR)
RT-PCR is used to measure the gene expression of specific targets.
-
Principle: RNA is first reverse-transcribed into complementary DNA (cDNA), which is then amplified by PCR using gene-specific primers. The amount of amplified product reflects the initial amount of mRNA.
-
General Protocol:
-
Treat cells with the test compound.
-
Isolate total RNA from the cells.
-
Synthesize cDNA from the RNA using a reverse transcriptase enzyme.
-
Perform PCR using primers specific for the target gene (e.g., genes regulated by NF-κB or TGF-β) and a housekeeping gene for normalization.
-
Analyze the PCR products by gel electrophoresis or by real-time PCR.
-
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using the DOT language, illustrate key signaling pathways affected by euphol and a general experimental workflow for its evaluation.
Caption: Euphol's Inhibition of the NF-κB Signaling Pathway.
References
- 1. Euphol from Euphorbia tirucalli Negatively Modulates TGF-β Responsiveness via TGF-β Receptor Segregation inside Membrane Rafts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Euphol from Euphorbia tirucalli selectively inhibits human gastric cancer cell growth through the induction of ERK1/2-mediated apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Review of scientific literature on euphol acetate.
An In-depth Technical Guide to the Scientific Literature on Euphol Acetate
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide provides a comprehensive review of the existing scientific literature on this compound and its more extensively studied parent compound, euphol. While research specifically focused on this compound is limited, this document summarizes the available data on its biological activities. Due to the scarcity of information on the acetylated form, a significant portion of this guide is dedicated to a detailed examination of euphol, a tetracyclic triterpene alcohol with well-documented anti-inflammatory and anticancer properties. This guide presents quantitative data in structured tables, details key experimental methodologies, and visualizes complex signaling pathways and workflows to serve as a vital resource for researchers in pharmacology and drug development.
Part 1: Scientific Literature Review of this compound
The body of scientific work dedicated exclusively to this compound is sparse. It is most frequently referenced during its isolation from plant sources, particularly from the latex of various Euphorbia species, where it often serves as a precursor for the study of euphol.[1][2][3]
Chemical and Physical Properties
| Property | Description | Reference(s) |
| Molecular Formula | C₃₂H₅₂O₂ | [4] |
| Molecular Weight | 468.8 g/mol | [4] |
| Appearance | Cream-colored solid | [4] |
| Solubility | Soluble in ethanol, methanol, DMF, and DMSO | [4] |
| Natural Sources | Latex of Euphorbia species, including Euphorbia broteri | [4][5] |
Documented Biological Activities of this compound
The known biological activities of this compound are confined to a few specific areas of research.
This compound has been identified as an inhibitor of OATP1B1 and OATP1B3, which are crucial for drug transport in the liver.[6]
Table 1: The Effect of this compound on OATP-Mediated Cellular Uptake
| Compound | Concentration | Transporter | Reduction in Uptake (% of control) | Cell Line |
| This compound | 10 µM | OATP1B1 | 29.2% | CHO |
| This compound | 10 µM | OATP1B3 | 40.2% | CHO |
Research has shown that this compound possesses molluscicidal properties, demonstrating activity against the snail Biomphalaria glabrata, an intermediate host for schistosomiasis.[6]
Table 2: The Molluscicidal Activity of this compound
| Compound | Concentration (µg/ml) | Target Organism | Mortality Rate |
| This compound | 50 | B. glabrata | 40% |
| This compound | 100 | B. glabrata | 40% |
Experimental Protocols for this compound
The existing literature lacks detailed, standalone experimental protocols for the biological assessment of this compound, as the available data originates from broader screening studies.
Part 2: A Comprehensive Scientific Review of Euphol
Given the limited research on this compound, this section provides an in-depth analysis of its parent compound, euphol. Euphol is a major bioactive constituent of the sap of Euphorbia tirucalli and has been the subject of extensive investigation.[1][7][8]
Overview of Euphol's Bioactivities
Euphol is a tetracyclic triterpene alcohol recognized for its diverse pharmacological effects, including anti-inflammatory, anticancer, antiviral, and analgesic activities.[1][7]
Anti-inflammatory Properties of Euphol
Euphol has demonstrated considerable anti-inflammatory effects in several preclinical models.
In mouse models, euphol effectively suppresses inflammation induced by the topical application of 12-O-tetradecanoylphorbol-13-acetate (TPA).[9]
Table 3: Anti-inflammatory Efficacy of Euphol Against TPA-Induced Inflammation
| Compound | Dose | Animal Model | Outcome |
| Euphol | 0.2–1.0 mg/ear | ICR Mice | 50% inhibition of TPA-induced inflammation |
Oral delivery of euphol has been shown to alleviate symptoms in a dextran sulfate sodium (DSS)-induced mouse model of colitis.[10]
Table 4: The Effects of Euphol on DSS-Induced Colitis in Mice
| Compound | Dose (mg/kg, p.o.) | Treatment Schedule | Key Observations |
| Euphol | 30 | Twice daily for 7 days (preventive) | Reduced Disease Activity Index (DAI), prevented weight loss and colon shortening, and decreased macroscopic colon damage. |
| Euphol | 30 | Twice daily from day 3 to 7 (therapeutic) | Improved DAI score and reduced body weight loss. |
Euphol exerts its anti-inflammatory effects by modulating multiple signaling cascades:
-
NF-κB Inhibition : It inhibits the activation of nuclear factor-kappa B (NF-κB), a central regulator of the inflammatory response.[7][10] This leads to a reduction in the expression of pro-inflammatory cytokines.
-
Cytokine and Chemokine Modulation : In the DSS colitis model, euphol significantly lowers the mRNA levels of pro-inflammatory cytokines like IL-1β, TNF-α, and IL-6, and the chemokine CXCL1/KC.[10]
-
PKC/ERK1/2 Signaling Inhibition : The anti-inflammatory action of euphol in skin inflammation is linked to the inhibition of the Protein Kinase C (PKC) and Extracellular Signal-regulated Kinase (ERK) 1/2 pathway.[5]
-
Downregulation of Adhesion Molecules and Other Mediators : Euphol also decreases the expression of selectins, integrins, nitric oxide synthase-2 (NOS2), and vascular endothelial growth factor (VEGF) in inflamed colonic tissue.[10]
Caption: Euphol's anti-inflammatory mechanism in colitis.
Anticancer Properties of Euphol
Euphol has shown potent cytotoxic activity against a broad array of human cancer cell lines.[1][2][8][11]
A comprehensive screening of euphol against 73 human cancer cell lines demonstrated its wide-ranging anticancer potential.[1][2][11]
Table 5: In Vitro Cytotoxic Activity of Euphol Against a Panel of Human Cancer Cell Lines
| Cancer Type | Representative Cell Lines | IC₅₀ Range (µM) |
| Pancreatic Carcinoma | Panc-1, Mia-Pa-Ca-2 | 6.84 (average) |
| Esophageal Squamous Cell Carcinoma | - | 11.08 (average) |
| Prostate Cancer | - | - |
| Melanoma | - | - |
| Colon Cancer | - | - |
| Glioma | U87-MG, U373, U251, GAMG, SW1088, SW1783, SNB19, RES186 | 8.47–34.41 |
| Overall Range | 73 cell lines | 1.41–38.89 |
This data is a compilation from multiple referenced studies.[1][2][8][11]
In pancreatic cancer cells, euphol has been observed to:
-
Inhibit cell proliferation in a dose-dependent fashion.[1][2]
-
Reduce colony formation in soft agar, indicating an effect on anchorage-independent growth.[1][2]
Euphol's anticancer effects are attributed to its ability to modulate critical signaling pathways that govern cell fate.
-
Apoptosis Induction : In human gastric cancer cells, euphol triggers apoptosis by increasing the expression of the pro-apoptotic protein BAX while decreasing the anti-apoptotic protein Bcl-2.[12] This shift disrupts mitochondrial integrity and activates caspase-3.[12]
-
ERK1/2 Signaling Modulation : The pro-apoptotic activity of euphol in gastric cancer is mediated through the activation of the ERK1/2 signaling pathway.[12]
-
Autophagy Induction : In glioblastoma cells, euphol promotes autophagy-associated cell death, characterized by an increase in LC3-II expression and the formation of acidic vesicular organelles.[13]
-
Synergy with Chemotherapeutics : Euphol acts synergistically with conventional chemotherapy drugs, including gemcitabine in pancreatic cancer and paclitaxel in esophageal cancer.[1][2][11] It also enhances the efficacy of temozolomide in glioblastoma cells.[13]
Caption: Signaling pathways in euphol-induced cancer cell death.
Key Experimental Protocols for Euphol
The following section outlines the methodologies employed in significant studies on euphol.
-
MTS Assay Protocol :
-
Plate human cancer cells in 96-well plates.
-
Treat the cells with a range of euphol concentrations for a defined period (e.g., 72 hours).
-
Add MTS reagent to each well and incubate.
-
Measure absorbance at a specific wavelength (e.g., 490 nm) to quantify cell viability and calculate the IC₅₀ value.[2][8]
-
-
BrdU Incorporation Assay Protocol for Proliferation :
-
Seed and treat pancreatic cancer cells with euphol in 96-well plates.
-
Add BrdU (5-bromo-2'-deoxyuridine) to the wells for incorporation into the DNA of dividing cells.
-
Fix the cells and add a peroxidase-conjugated anti-BrdU antibody.
-
Add a substrate and measure the resulting color change to quantify cell proliferation.[1][2]
-
-
Grow cancer cells to a confluent monolayer.
-
Create a "wound" by scratching the monolayer with a sterile pipette tip.
-
Wash to remove detached cells and add medium containing euphol.
-
Capture images of the wound at various time points (e.g., 0, 24, 48, 72 hours).
-
Measure the rate of wound closure to determine cell motility.[2]
-
Prepare a base layer of soft agar in a 6-well plate.
-
Suspend cancer cells in a top layer of soft agar with euphol and overlay it on the base.
-
Incubate for an extended duration (e.g., 20 days).
-
Stain the resulting colonies with crystal violet and count them.[2]
-
Use ICR mice for the study.
-
Apply TPA (1.7 nmol in acetone) to the right ear.
-
Topically apply euphol in a suitable vehicle approximately 30 minutes before each TPA treatment.
-
Measure ear thickness before and 6 hours after TPA application to quantify edema.[9]
-
Administer DSS to mice in their drinking water for 5 days, followed by 2 days of regular water.
-
Administer euphol (e.g., 30 mg/kg) or a vehicle orally by gavage twice daily.
-
Monitor the Disease Activity Index (DAI), body weight, and colon length.
Caption: Workflow for the DSS-induced colitis model.
Conclusion and Future Directions
The current scientific literature provides limited insight into the biological activities of this compound, with research primarily focused on its role as an OATP inhibitor and a molluscicidal agent. In stark contrast, its parent compound, euphol, has been extensively investigated, revealing significant anti-inflammatory and anticancer potential through the modulation of key cellular signaling pathways.
For professionals in drug development, the substantial evidence supporting euphol's bioactivity suggests that this compound warrants further investigation. Future research should aim to determine if the addition of the acetate group confers any benefits, such as improved bioavailability, altered pharmacokinetic properties, or a unique pharmacological profile. A direct comparative study of euphol and this compound is a logical next step to elucidate their respective therapeutic potentials. The findings presented in this guide offer a solid foundation for pursuing further research into this promising class of natural compounds.
References
- 1. In vitro screening of cytotoxic activity of euphol from Euphorbia tirucalli on a large panel of human cancer-derived cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. toku-e.com [toku-e.com]
- 5. bioaustralis.com [bioaustralis.com]
- 6. glpbio.com [glpbio.com]
- 7. Euphol: chemical and biological aspects: A review [ejchem.journals.ekb.eg]
- 8. Cytotoxic effect of euphol from <i>Euphorbia tirucalli</i> on a large panel of human cancer cell lines. - ASCO [asco.org]
- 9. Inhibitory effect of euphol, a triterpene alcohol from the roots of Euphorbia kansui, on tumour promotion by 12-O-tetradecanoylphorbol-13-acetate in two-stage carcinogenesis in mouse skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Preventive and Therapeutic Euphol Treatment Attenuates Experimental Colitis in Mice | PLOS One [journals.plos.org]
- 11. In vitro screening of cytotoxic activity of euphol from Euphorbia tirucalli on a large panel of human cancer-derived cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. files.core.ac.uk [files.core.ac.uk]
The History and Discovery of Euphol Acetate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Euphol acetate, a naturally occurring tetracyclic triterpenoid, has garnered significant interest in the scientific community for its diverse pharmacological activities. This technical guide provides a comprehensive overview of the history, discovery, and characterization of this compound. It details the initial isolation of its parent compound, euphol, and the subsequent identification of this compound from various plant species, particularly within the Euphorbia genus. This document outlines the key experimental protocols for its isolation, purification, and characterization, and presents its physicochemical properties and biological activities in a structured format. Furthermore, it elucidates the molecular mechanisms of action of euphol, the de-acetylated form of this compound, with a focus on its modulation of critical signaling pathways implicated in cancer and inflammation, illustrated through detailed diagrams.
Introduction
Natural products have long been a cornerstone of drug discovery, providing a rich source of structurally diverse and biologically active compounds. Among these, the triterpenoids represent a significant class of molecules with a wide array of therapeutic properties. Euphol (C₃₀H₅₀O), a tetracyclic triterpene alcohol, is a prominent constituent of the latex of various plants belonging to the Euphorbia genus.[1] Its acetylated form, this compound (C₃₂H₅₂O₂), shares this natural origin and has been a subject of research due to its potential pharmacological applications. This guide will delve into the historical context of the discovery of this compound, its chemical properties, and the scientific methodologies employed in its study.
History and Discovery
The journey to the discovery of this compound began with the isolation and characterization of its parent compound, euphol.
-
Early Discovery of Euphol: The foundational work on euphol dates back to the mid-20th century, with its identification as a major component of the latex of Euphorbia species. These plants have a long history of use in traditional medicine for treating various ailments, which spurred scientific investigation into their chemical constituents.[1]
-
First Reported Isolation of this compound: A pivotal moment in the history of this compound was its isolation from Euphorbia broteri, as detailed in a 1987 publication by De Pascual T. et al. in the journal Phytochemistry.[2] This study marked a significant step in recognizing the natural occurrence of the acetylated form of euphol.
-
Subsequent Isolations and Research: Following its initial discovery, this compound has been isolated from other members of the Euphorbia genus.[2][3] Research has primarily focused on the biological activities of euphol, given that this compound is readily deacetylated in biological systems. The anti-inflammatory, antiviral, and anticancer properties of euphol have been extensively investigated, with this compound being considered a naturally occurring prodrug.[1]
Physicochemical and Spectroscopic Data
The structural elucidation and characterization of this compound have been accomplished through various analytical techniques. Key physicochemical and spectroscopic data are summarized below.
Physicochemical Properties
| Property | Value | Reference(s) |
| IUPAC Name | [(3S,5R,10S,13S,14S,17S)-4,4,10,13,14-pentamethyl-17-[(2R)-6-methylhept-5-en-2-yl]-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate | N/A |
| Molecular Formula | C₃₂H₅₂O₂ | [2][3] |
| Molecular Weight | 468.8 g/mol | [2][3] |
| CAS Number | 13879-04-4 | [2] |
| Appearance | Cream solid | [2][3] |
| Solubility | Soluble in ethanol, methanol, DMF, and DMSO | [2][3] |
| Melting Point (Euphol) | 116 °C | [4] |
Spectroscopic Data (Euphol)
The structural confirmation of euphol, the active form of this compound, has been extensively documented using NMR and mass spectrometry.
| Technique | Key Observations | Reference(s) |
| ¹H NMR (CDCl₃) | Signals in the high field region typical for triterpenes. An olefinic proton at δH 5.08 (1H, t) and an axial proton on an oxygen-bearing carbon at δH 3.21 (dd, J=11.4, 4.2 Hz). | [5] |
| ¹³C NMR (CDCl₃) | Characteristic signals including those for methyl groups, methylene groups, methine groups, and quaternary carbons, confirming the tetracyclic triterpene skeleton. | [5] |
| Mass Spectrometry (ES-MS) | Positive mode: MH⁺ 427 m/e, MH⁺ ̠H₂O 409 m/e. | [5] |
Experimental Protocols
This section provides a detailed methodology for the isolation and characterization of this compound and the evaluation of the biological activity of euphol.
Isolation and Purification of this compound from Euphorbia Species
The following protocol is a generalized procedure based on methodologies reported in the literature.[5][6]
Objective: To isolate and purify this compound from the latex of Euphorbia species.
Materials and Reagents:
-
Latex from Euphorbia species (e.g., E. tirucalli)
-
Hexane
-
n-Butanol
-
Ethyl acetate
-
Methanol
-
Silica gel for column chromatography
-
Sephadex G75
-
Thin-Layer Chromatography (TLC) plates (silica gel)
-
Rotary evaporator
-
Chromatography columns
Procedure:
-
Extraction: The collected latex is initially extracted with hexane. The resulting precipitate is then further extracted with n-butanol.
-
Column Chromatography: The n-butanol fraction, which is rich in lipophilic compounds, is subjected to column chromatography on silica gel. A gradient elution system of hexane and ethyl acetate is typically used to separate the components.
-
Further Purification: The fractions containing the triterpene alcohol fraction are pooled and further purified using a Sephadex G75 column with a hexane-ethyl acetate mixture as the eluent.
-
Acetylation (if starting with euphol): The purified euphol-containing fraction is acetylated to yield the acetate fraction.
-
Recrystallization: The acetate fraction is recrystallized from butanol to obtain crystals of this compound.[5][6]
Caption: Workflow for the isolation of this compound.
Characterization of this compound
Objective: To confirm the chemical structure and purity of the isolated this compound.
Instrumentation:
-
Nuclear Magnetic Resonance (NMR) Spectrometer (e.g., Bruker 500 MHz)
-
Mass Spectrometer (e.g., Perkin Elmer API 150)
-
High-Performance Liquid Chromatography (HPLC) system
Procedure:
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded to elucidate the chemical structure. The solvent is typically deuterated chloroform (CDCl₃).
-
Mass Spectrometry: Electrospray ionization mass spectrometry (ES-MS) is used to determine the molecular weight and fragmentation pattern of the molecule.
-
HPLC Analysis: The purity of the isolated compound is assessed by HPLC, typically using a C18 column and a suitable mobile phase.[2]
Cytotoxicity Assay (MTS Assay)
The following protocol is used to evaluate the cytotoxic effects of euphol on cancer cell lines.[1]
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of euphol against various cancer cell lines.
Materials and Reagents:
-
Human cancer cell lines
-
Cell culture medium and supplements
-
Euphol stock solution (dissolved in DMSO)
-
96-well plates
-
CellTiter 96® AQueous One Solution Cell Proliferation Assay (MTS) reagent
-
Microplate reader
Procedure:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of euphol for a specified period (e.g., 72 hours). A vehicle control (DMSO) is also included.
-
MTS Assay: After the incubation period, the MTS reagent is added to each well, and the plate is incubated for a few hours.
-
Data Acquisition: The absorbance is measured at 490 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC₅₀ value is determined by plotting a dose-response curve.
Caption: Experimental workflow for the MTS cytotoxicity assay.
Biological Activity and Mechanism of Action
While this compound is the isolated compound, its biological activities are primarily attributed to its de-acetylated form, euphol. Euphol has demonstrated a range of pharmacological effects, with significant research focused on its anticancer and anti-inflammatory properties.
Anticancer Activity
Euphol has shown cytotoxic effects against a broad spectrum of human cancer cell lines.[1] The IC₅₀ values for euphol against several cancer cell lines are presented in the table below.
| Cell Line | Cancer Type | IC₅₀ (µM) | Reference |
| Pancreatic Carcinoma | Pancreatic Cancer | 6.84 | [1] |
| Esophageal Squamous Cell | Esophageal Cancer | 11.08 | [1] |
| DLD1 | Colon Cancer | 2.56 | [5] |
| Caco2 | Colon Cancer | 35.19 | [5] |
| HCT116 | Colon Cancer | 20.89 | [5] |
| T47D | Breast Cancer | 260 | N/A |
| CS12 | Gastric Cancer | 12.8 (µg/ml) | N/A |
| AGS | Gastric Cancer | 14.7 (µg/ml) | N/A |
| MKN45 | Gastric Cancer | 14.4 (µg/ml) | N/A |
Signaling Pathways Modulated by Euphol
Euphol exerts its biological effects by modulating several key intracellular signaling pathways.
In some cancer cells, such as gastric cancer cells, euphol has been shown to induce apoptosis through the activation of the ERK1/2 signaling pathway.[7] This leads to the upregulation of pro-apoptotic proteins like BAX and the downregulation of anti-apoptotic proteins like Bcl-2, ultimately resulting in caspase-3 activation and cell death.[7]
Caption: Euphol-induced apoptosis via the ERK1/2 pathway.
In other cancer cell types, such as glioblastoma, euphol has been found to inhibit the PI3K/Akt signaling pathway.[8] This pathway is crucial for cell survival and proliferation, and its inhibition by euphol contributes to the induction of apoptosis.
Caption: Euphol-induced apoptosis via PI3K/Akt inhibition.
Euphol has been demonstrated to suppress Transforming Growth Factor-β (TGF-β) signaling.[9] It achieves this by inducing the movement of TGF-β receptors into lipid-raft microdomains within the plasma membrane, leading to their degradation and a subsequent attenuation of downstream signaling.[9]
Caption: Euphol-mediated suppression of TGF-β signaling.
Biosynthesis of Euphol
The biosynthesis of euphol originates from the isoprenoid pathway. The precursor, (3S)-2,3-oxidosqualene, undergoes a cyclization reaction catalyzed by the enzyme oxidosqualene cyclase (OSC). The specific conformation of the substrate within the enzyme's active site determines the final triterpenoid skeleton. For euphol, a chair-chair-chair conformation of (3S)-2,3-oxidosqualene is proposed to lead to the formation of the euphane skeleton.
Caption: Simplified biosynthetic pathway of euphol.
Conclusion
This compound, and its active form euphol, represent promising natural products with significant therapeutic potential, particularly in the fields of oncology and inflammation. This technical guide has provided a comprehensive overview of the history of their discovery, from the early investigations into the ethnobotanical uses of Euphorbia species to the detailed chemical and biological characterization of these compounds. The provided experimental protocols and data serve as a valuable resource for researchers in the field. The elucidation of their mechanisms of action, involving the modulation of key signaling pathways, opens up new avenues for the development of novel therapeutic strategies. Further research into the structure-activity relationships, pharmacokinetic properties, and in vivo efficacy of this compound and its derivatives is warranted to fully realize their therapeutic potential.
References
- 1. spandidos-publications.com [spandidos-publications.com]
- 2. bioaustralis.com [bioaustralis.com]
- 3. toku-e.com [toku-e.com]
- 4. (+)-Euphol | C30H50O | CID 441678 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. In vitro screening of cytotoxic activity of euphol from Euphorbia tirucalli on a large panel of human cancer-derived cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Euphol from Euphorbia tirucalli selectively inhibits human gastric cancer cell growth through the induction of ERK1/2-mediated apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. glpbio.com [glpbio.com]
- 9. Euphol from Euphorbia tirucalli Negatively Modulates TGF-β Responsiveness via TGF-β Receptor Segregation inside Membrane Rafts - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Euphol Acetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Euphol acetate is a tetracyclic triterpene acetate, a derivative of euphol, found in various plants of the Euphorbia genus.[1][2] While research on this compound is limited, the biological activities of its parent compound, euphol, have been more extensively studied. Euphol has demonstrated significant anti-inflammatory, anticancer, and immunomodulatory properties. These application notes provide available information on this compound and detailed experimental protocols for euphol, which can serve as a foundation for designing studies with this compound.
Physicochemical Properties of this compound
A crucial first step in experimental design is understanding the solubility of the compound.
-
Solubility: this compound is soluble in ethanol, methanol, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO).[1][2][3] This allows for the preparation of stock solutions for in vitro and in vivo studies.
Quantitative Data Summary
The following tables summarize the quantitative data available for euphol. Researchers should consider these values as a starting point for determining the optimal concentrations for this compound in their specific experimental models.
Table 1: In Vitro Cytotoxicity of Euphol Against Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) |
| T47D | Breast Cancer | 0.26 | 24 |
| T47D | Breast Cancer | 0.22 | 48 |
| T47D | Breast Cancer | 0.13 | 72 |
| Esophageal Squamous Cell | Esophageal Cancer | 11.08 | Not Specified |
| Pancreatic Carcinoma Cells | Pancreatic Cancer | 6.84 | Not Specified |
| DLD1 | Colon Cancer | 2.56 | Not Specified |
| Caco2 | Colon Cancer | 35.19 | Not Specified |
| Mia-Pa-Ca-2 | Pancreatic Cancer | ~17.51 (for ~50% proliferation inhibition) | 72 |
| Panc-1 | Pancreatic Cancer | ~17.51 (for ~50% proliferation inhibition) | 72 |
Data compiled from multiple sources.[4][5][6][7]
Table 2: In Vivo Anti-inflammatory Activity of Euphol
| Animal Model | Disease Model | Effective Dose | Administration Route | Key Findings |
| Mice | Dextran Sulfate Sodium (DSS)-Induced Colitis | 30 mg/kg | Oral (p.o.) | Attenuated disease activity index, reduced colon damage.[8][9] |
| Mice | 2,4,6-Trinitrobenzene Sulfonic Acid (TNBS)-Induced Colitis | 30 mg/kg | Oral (p.o.) | Ameliorated colitis.[8][9] |
| Mice | 12-O-Tetradecanoylphorbol-13-acetate (TPA)-Induced Skin Inflammation | 0.2–1.0 mg/ear | Topical | Inhibited edema.[10] |
| Mice | Carrageenan-Induced Pleurisy | 8 mg/kg | Oral (p.o.) | Reduced inflammatory cell migration.[11] |
Experimental Protocols
The following are detailed protocols for key experiments using euphol. These can be adapted for this compound, with the understanding that optimization of concentrations and incubation times will be necessary.
In Vitro Cytotoxicity Assay (MTS Assay)
This protocol is based on studies evaluating the effect of euphol on pancreatic cancer cell viability.[7][12]
Objective: To determine the cytotoxic effect of this compound on cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., Mia-Pa-Ca-2, Panc-1)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well plates
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Plate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere for 24 hours.
-
Prepare serial dilutions of this compound in a complete culture medium from the stock solution.
-
Remove the medium from the wells and replace it with 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).
-
Add 20 µL of MTS reagent to each well.
-
Incubate for 1-4 hours at 37°C in a humidified, 5% CO₂ incubator.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate cell viability as a percentage of the no-treatment control.
In Vivo Anti-inflammatory Model: TPA-Induced Mouse Ear Edema
This protocol is adapted from studies on the anti-inflammatory effects of euphol.[10]
Objective: To evaluate the topical anti-inflammatory activity of this compound.
Materials:
-
ICR mice
-
This compound solution in a suitable vehicle (e.g., acetone-dimethyl sulfoxide, 9:1)
-
12-O-Tetradecanoylphorbol-13-acetate (TPA) solution in acetone (e.g., 1.7 nmol/10 µL)
-
Micrometer or thickness gauge
Protocol:
-
Dissolve this compound in the vehicle to achieve the desired concentrations (e.g., 0.2-1.0 mg per 20 µL).
-
Topically apply 20 µL of the this compound solution or vehicle to the inner and outer surfaces of the right ear of each mouse.
-
After 30 minutes, apply 10 µL of the TPA solution to the inner and outer surfaces of the same ear.
-
Measure the ear thickness using a micrometer before the initial treatment and 6 hours after the TPA application.
-
The difference in ear thickness before and after treatment represents the degree of edema. Calculate the percentage inhibition of edema compared to the vehicle-treated group.
Western Blot Analysis for Signaling Pathway Proteins
Objective: To investigate the effect of this compound on the expression of key proteins in signaling pathways (e.g., NF-κB, ERK).
Materials:
-
Cells or tissue lysates from this compound-treated and control samples
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-NF-κB p65, anti-NF-κB p65, anti-p-ERK1/2, anti-ERK1/2, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Lyse cells or tissues in RIPA buffer with protease and phosphatase inhibitors.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize to a loading control like β-actin.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the known signaling pathways affected by euphol and a general experimental workflow for its evaluation.
Caption: Signaling pathways modulated by euphol in inflammation.
Caption: A generalized workflow for investigating this compound.
References
- 1. toku-e.com [toku-e.com]
- 2. bioaustralis.com [bioaustralis.com]
- 3. glpbio.com [glpbio.com]
- 4. abmole.com [abmole.com]
- 5. In vitro screening of cytotoxic activity of euphol from Euphorbia tirucalli on a large panel of human cancer-derived cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vitro screening of cytotoxic activity of euphol from Euphorbia tirucalli on a large panel of human cancer-derived cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Preventive and Therapeutic Euphol Treatment Attenuates Experimental Colitis in Mice | PLOS One [journals.plos.org]
- 9. Preventive and Therapeutic Euphol Treatment Attenuates Experimental Colitis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inhibitory effect of euphol, a triterpene alcohol from the roots of Euphorbia kansui, on tumour promotion by 12-O-tetradecanoylphorbol-13-acetate in two-stage carcinogenesis in mouse skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. japsonline.com [japsonline.com]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for Euphol Acetate in Cell Culture Experiments
Introduction
Euphol acetate is a tetracyclic triterpene acetate isolated from the latex and sap of various plants in the Euphorbia genus.[1][2][3] While research on this compound itself is limited, extensive studies have been conducted on its parent compound, euphol. Euphol is a well-documented bioactive molecule with significant anti-inflammatory, antiviral, and potent anti-cancer properties.[4][5] It has been shown to induce apoptosis, inhibit proliferation, and arrest the cell cycle in a wide range of cancer cell lines.[6][7] These effects are mediated through the modulation of key cellular signaling pathways, including MAPK/ERK, PI3K/AKT, and NF-κB.[8][9][10]
These application notes provide a comprehensive guide for researchers utilizing euphol or its acetate form in cell culture experiments. The protocols and data presented are primarily based on studies conducted with euphol, which is considered the primary active component.
Application Notes
Preparation of Stock Solutions
This compound is a solid, cream-colored compound.[1][3] For cell culture applications, it is crucial to prepare a concentrated stock solution that can be diluted to the desired final concentration in the culture medium.
-
Solubility: this compound is soluble in organic solvents such as dimethyl sulfoxide (DMSO), ethanol, and methanol.[1][3]
-
Recommended Protocol:
-
Dissolve this compound in sterile DMSO to create a high-concentration stock solution (e.g., 10-50 mM).
-
Vortex thoroughly to ensure complete dissolution.
-
Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.
-
When preparing working concentrations, dilute the stock solution in the appropriate cell culture medium. The final concentration of DMSO in the culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same final concentration of DMSO) should always be included in experiments.
-
In Vitro Cytotoxicity and Proliferative Effects
Euphol has demonstrated potent cytotoxic and anti-proliferative effects across a diverse panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values vary depending on the cell line and exposure duration.
Table 1: IC50 Values of Euphol in Various Human Cancer Cell Lines
| Cell Line Category | Specific Cell Line(s) | IC50 (µM) | Reference(s) |
|---|---|---|---|
| Pancreatic Carcinoma | Mia-Pa-Ca-2, Panc-1 | 6.84 | [4][5][7][11] |
| Esophageal Squamous Cell | - | 11.08 | [4][5][7] |
| Glioblastoma | U87 MG, C6 | Significant Cytotoxicity | [8][9][10] |
| Prostate Cancer | PC-3 | Significant Cytotoxicity | [8][9][10] |
| Breast Cancer | T47D | 38.89 | [5] |
| Colon Cancer | HRT-18 | 70.8 | [12] |
| General Range | Various | 1.41 - 38.89 |[4][5][7] |
Experimental Protocols
Protocol 1: General Cytotoxicity Assay (MTS/MTT Assay)
This protocol is used to determine the effect of this compound on cell viability and to calculate IC50 values.
Methodology
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells per well in 100 µL of complete medium. Allow cells to attach by incubating overnight at 37°C and 5% CO₂.[4]
-
Serum Starvation (Optional): For some cell lines, it may be beneficial to synchronize the cells by replacing the medium with a low-serum medium (e.g., 0.5% FBS) for 24 hours prior to treatment.[11]
-
Treatment: Prepare serial dilutions of this compound in the appropriate culture medium. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with DMSO) and an untreated control.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
MTS/MTT Reagent Addition: Add 20 µL of MTS reagent (or 10 µL of MTT solution) to each well.
-
Incubation: Incubate the plate for 1-4 hours at 37°C. For MTT, after incubation, add 100 µL of solubilization solution to each well and incubate further to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS, 570 nm for MTT) using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot a dose-response curve to determine the IC50 value.
Protocol 2: Apoptosis Analysis by Caspase Activity Assay
Euphol induces apoptosis, which can be quantified by measuring the activity of key executioner caspases, such as caspase-3 and caspase-7.[8][10]
Methodology
-
Cell Seeding and Treatment: Plate cells in a white-walled 96-well plate suitable for luminescence assays. Treat the cells with this compound at the desired concentrations for a specified time (e.g., 24 hours).
-
Reagent Preparation: Prepare the caspase-glo 3/7 reagent according to the manufacturer's instructions.
-
Assay:
-
Remove the plate from the incubator and allow it to equilibrate to room temperature.
-
Add 100 µL of the caspase-glo 3/7 reagent to each well.
-
Mix gently by orbital shaking for 30-60 seconds.
-
-
Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.
-
Analysis: Normalize the luminescence readings to the number of cells or a parallel viability assay. Compare the caspase activity in treated cells to that in control cells.
Protocol 3: Western Blot Analysis of Signaling Proteins
Western blotting is used to investigate the effect of this compound on the expression and phosphorylation status of proteins involved in signaling pathways like MAPK/ERK and PI3K/AKT.[8][9]
Methodology
-
Cell Treatment and Lysis: Seed cells in 6-well plates or 100 mm dishes. Grow to 70-80% confluency and treat with this compound. After treatment, wash the cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer. Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins (e.g., phospho-ERK, total-ERK, phospho-Akt, total-Akt, Bcl-2, Bax) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washes, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensity using densitometry software. Normalize the expression of target proteins to a loading control like β-actin or GAPDH.
Mechanism of Action & Signaling Pathways
This compound, through its active euphol component, modulates several critical signaling pathways involved in cancer cell survival, proliferation, and inflammation.
Induction of Apoptosis via MAPK/ERK and PI3K/AKT Pathways
Euphol's pro-apoptotic effects are closely linked to the modulation of the MAPK/ERK and PI3K/AKT pathways. In glioblastoma cells, euphol can induce apoptosis by either inhibiting the PI3K/AKT and MAPK/ERK pathways (in U87 MG cells) or by causing a sustained activation of ERK1/2 (in C6 cells).[8][10] In gastric cancer, euphol triggers apoptosis by increasing the pro-apoptotic protein Bax, decreasing the anti-apoptotic protein Bcl-2, and activating caspase-3, an effect that is mediated through the ERK signaling pathway.
References
- 1. toku-e.com [toku-e.com]
- 2. bioaustralis.com [bioaustralis.com]
- 3. bioaustralis.com [bioaustralis.com]
- 4. In vitro screening of cytotoxic activity of euphol from Euphorbia tirucalli on a large panel of human cancer-derived cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. Euphol arrests breast cancer cells at the G1 phase through the modulation of cyclin D1, p21 and p27 expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In vitro screening of cytotoxic activity of euphol from Euphorbia tirucalli on a large panel of human cancer-derived cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Euphol from Tapinanthus sp. Induces Apoptosis and Affects Signaling Proteins in Glioblastoma and Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Euphol from Tapinanthus sp. Induces Apoptosis and Affects Signaling Proteins in Glioblastoma and Prostate Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Immunomodulatory and cytotoxic activities of euphol - PubMed [pubmed.ncbi.nlm.nih.gov]
Determining Appropriate Dosage of Euphol for In Vitro Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Euphol is a tetracyclic triterpene alcohol found predominantly in the sap of plants from the Euphorbia genus.[1][2] While the user request specified euphol acetate, the vast majority of in vitro research focuses on euphol as the active compound, often purified from an acetate fraction.[1] This document will therefore focus on euphol.
Euphol has demonstrated a range of significant biological activities in vitro, including potent cytotoxic effects against numerous cancer cell lines and notable anti-inflammatory properties.[1][3] Its mechanisms of action are multifaceted, involving the induction of apoptosis, cell cycle arrest, and modulation of key cellular signaling pathways such as MAPK/ERK and PI3K/Akt.[4][5]
These application notes provide a comprehensive guide for researchers aiming to utilize euphol in in vitro studies. The document summarizes effective dosage ranges across various cell lines, details essential experimental protocols, and visualizes the compound's mechanisms of action to facilitate experimental design and data interpretation.
Data Presentation: Effective Concentrations of Euphol In Vitro
The effective concentration of euphol is highly dependent on the cell line and the biological endpoint being measured. A broad screening of 73 human cancer cell lines revealed a wide range of cytotoxic activity, with IC50 values from 1.41 µM to 38.89 µM.[1][6] The following table summarizes key quantitative data from various studies to guide dosage selection.
| Cell Line | Cancer Type | Assay | Effective Concentration (IC50) | Treatment Duration | Key Observed Effect | Reference(s) |
| Pancreatic Carcinoma | Pancreatic | MTS | 6.84 µM | 72 hours | Cytotoxicity | [1][6][7] |
| Esophageal Squamous Cell | Esophageal | MTS | 11.08 µM | 72 hours | Cytotoxicity | [1][6][7] |
| SW480 | Colon | MTS | 5.79 µM | 72 hours | Cytotoxicity | [7] |
| HCT15 | Colon | MTS | 5.47 µM | 72 hours | Cytotoxicity | [7] |
| MDA-MB-231 | Breast | MTS | 9.08 µM | 72 hours | Cytotoxicity | [7] |
| T47D | Breast | MTS | 38.89 µM | 72 hours | Cytotoxicity | [3][7] |
| T47D | Breast | Proliferation | ~300 µM | 72 hours | G1 Phase Cell Cycle Arrest | [8] |
| CS12 | Gastric | Cytotoxicity | ~29.95 µM | Not Specified | Apoptosis Induction | [4][9] |
| AGS | Gastric | Cytotoxicity | ~34.40 µM | Not Specified | Apoptosis Induction | [1] |
| K-562 | Leukemia | MTT | 34.44 µM | Not Specified | Apoptosis Induction | [10] |
| U87 MG | Glioblastoma | XTT | Not specified (effective) | 24-48 hours | Apoptosis, Inhibition of PI3K/Akt & MAPK/ERK | [5] |
| C6 | Glioblastoma | XTT | Not specified (effective) | 24-48 hours | Apoptosis, Activation of MAPK/ERK | [5] |
| Mv1Lu | Mink Lung Epithelial | Luciferase Reporter | 10-40 µg/mL (~23-94 µM) | 1 hour pre-treatment | Inhibition of TGF-β signaling | [11] |
*Concentrations converted from µg/mL to µM for standardization (Molar Mass of Euphol: 426.73 g/mol ).
Experimental Protocols
Protocol for Preparation of Euphol Stock and Working Solutions
Materials:
-
Euphol (>95% purity)
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Sterile microcentrifuge tubes
-
Target cell culture medium
Procedure:
-
Stock Solution Preparation:
-
Prepare a high-concentration stock solution of euphol by dissolving it in DMSO. A common stock concentration is 50 mg/mL.[7]
-
Calculation: To prepare 1 mL of a 50 mg/mL stock, weigh 50 mg of euphol powder and dissolve it in 1 mL of sterile DMSO.
-
Vortex thoroughly until the euphol is completely dissolved.
-
-
Storage:
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C.[7]
-
-
Working Solution Preparation:
-
On the day of the experiment, thaw an aliquot of the euphol stock solution.
-
Prepare intermediate or final working solutions by diluting the stock solution in complete cell culture medium.
-
Crucially, ensure the final concentration of DMSO in the culture medium does not exceed a level toxic to the cells, typically ≤ 1% and ideally ≤ 0.1%. [7]
-
Prepare a vehicle control using the same final concentration of DMSO in the medium as the highest euphol concentration being tested.
-
Protocol for General Cytotoxicity / Cell Viability Assay (MTS Assay)
This protocol provides a general method for assessing euphol's effect on cell viability.
Materials:
-
Target cells in culture
-
96-well flat-bottom cell culture plates
-
Complete culture medium
-
Euphol working solutions
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells. Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5x10³ cells/well).[3]
-
Incubate the plate overnight (18-24 hours) at 37°C, 5% CO₂ to allow for cell attachment.
-
-
Treatment:
-
Remove the old medium.
-
Add 100 µL of fresh medium containing the desired concentrations of euphol (prepared via serial dilution) to the appropriate wells. Include wells for untreated controls and vehicle (DMSO) controls.
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).[12]
-
-
MTS Assay:
-
Add 20 µL of MTS reagent directly to each well.
-
Incubate the plate for 1-4 hours at 37°C, 5% CO₂.
-
-
Data Acquisition:
-
Measure the absorbance at 490 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (medium-only wells).
-
Calculate cell viability as a percentage relative to the vehicle control: (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100.
-
Plot the results to generate dose-response curves and calculate the IC50 value.
-
Protocol for Analysis of Signaling Pathways (Western Blotting)
This protocol outlines a method to analyze euphol's effect on key signaling proteins like Akt and ERK.
Materials:
-
Target cells in culture
-
6-well or 10 cm culture plates
-
Euphol working solutions
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and grow until they reach ~70-80% confluency.
-
Treat the cells with euphol at the desired concentrations for the specified time.
-
-
Protein Extraction:
-
Wash cells with ice-cold PBS.
-
Lyse the cells by adding ice-cold RIPA buffer. Scrape the cells and collect the lysate.
-
Centrifuge at high speed (e.g., 14,000 rpm) at 4°C for 15 minutes to pellet cell debris.
-
Collect the supernatant containing the protein.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Apply ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Analyze band intensity relative to a loading control (e.g., GAPDH or β-actin).
-
Visualizations: Workflows and Signaling Pathways
Experimental Workflow Diagram
The following diagram illustrates a logical workflow for investigating the in vitro effects of euphol.
Caption: Logical workflow for in vitro screening and mechanism of action studies of euphol.
Euphol's Effect on Cancer Cell Signaling Pathways
This diagram visualizes the key signaling pathways modulated by euphol in cancer cells, leading to apoptosis and cell cycle arrest.
Caption: Key signaling pathways modulated by euphol in cancer cells.
References
- 1. In vitro screening of cytotoxic activity of euphol from Euphorbia tirucalli on a large panel of human cancer-derived cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics and cytotoxic study of euphol from Euphorbia umbellata (Bruyns) Pax latex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. Euphol from Euphorbia tirucalli selectively inhibits human gastric cancer cell growth through the induction of ERK1/2-mediated apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Euphol from Tapinanthus sp. Induces Apoptosis and Affects Signaling Proteins in Glioblastoma and Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vitro screening of cytotoxic activity of euphol from Euphorbia tirucalli on a large panel of human cancer-derived cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. spandidos-publications.com [spandidos-publications.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Euphol from Euphorbia tirucalli Negatively Modulates TGF-β Responsiveness via TGF-β Receptor Segregation inside Membrane Rafts - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Euphol arrests breast cancer cells at the G1 phase through the modulation of cyclin D1, p21 and p27 expression - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Preparation of Euphol Acetate Stock Solution
Introduction
Euphol acetate is a tetracyclic triterpenoid compound isolated from various species of the Euphorbia genus.[1][2] As a member of the triterpene class of natural products, this compound and its related compounds are of significant interest to researchers for their potential biological activities, including anti-inflammatory properties.[3] Accurate and consistent preparation of stock solutions is a critical first step for any in vitro or in vivo study to ensure the reliability and reproducibility of experimental results. This document provides a detailed protocol for the preparation, storage, and handling of a this compound stock solution for use in research and drug development applications.
Data Presentation
A summary of the essential physicochemical properties of this compound is presented in the table below. This information is crucial for accurate calculations and proper handling during the preparation of stock solutions.
| Property | Value | Source(s) |
| Molecular Formula | C₃₂H₅₂O₂ | [1][2][4] |
| Molecular Weight | 468.8 g/mol | [1][2] |
| Appearance | Cream-colored solid | [1][2] |
| Purity | >95% (as determined by HPLC) | [2] |
| Solubility | Soluble in Dimethyl Sulfoxide (DMSO), Ethanol, Methanol, and Dimethylformamide (DMF) | [1][2][3][5] |
| Long-Term Storage (Powder) | -20°C | [2] |
| Stock Solution Storage | -20°C for up to 1 month; -80°C for up to 6 months | [5][6] |
Experimental Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol details the steps to prepare a 10 mM stock solution of this compound, a common starting concentration for subsequent dilutions in cell-based assays and other biological experiments.
1. Materials and Equipment
-
This compound (powder, >95% purity)
-
Dimethyl Sulfoxide (DMSO), anhydrous, cell culture grade
-
Analytical balance (readable to 0.1 mg)
-
Microcentrifuge tubes or amber glass vials with screw caps
-
Pipettors and sterile pipette tips
-
Vortex mixer
-
Personal Protective Equipment (PPE): safety glasses, lab coat, and chemical-resistant gloves
2. Safety Precautions
-
Work in a well-ventilated area or a chemical fume hood.
-
Wear appropriate PPE at all times.
-
DMSO is a potent solvent that can facilitate the absorption of other chemicals through the skin. Handle with care.
-
Consult the Safety Data Sheet (SDS) for this compound and DMSO before beginning work.
3. Calculation of Required Mass
To prepare a stock solution of a specific molarity, use the following formula:
Mass (g) = Desired Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol )
For this protocol, we will prepare 1 mL of a 10 mM stock solution.
-
Desired Concentration: 10 mM = 0.010 mol/L
-
Volume: 1 mL = 0.001 L
-
Molecular Weight: 468.8 g/mol
Calculation: Mass (mg) = 0.010 mol/L * 0.001 L * 468.8 g/mol * 1000 mg/g Mass (mg) = 4.688 mg
Therefore, 4.69 mg of this compound is required to prepare 1 mL of a 10 mM stock solution.
4. Step-by-Step Procedure
-
Weighing the Compound:
-
Place a clean, empty microcentrifuge tube or vial on the analytical balance and tare it.
-
Carefully weigh out approximately 4.69 mg of this compound powder directly into the tube. Record the exact mass.
-
-
Solubilization:
-
Using a calibrated micropipette, add 1 mL of anhydrous DMSO to the tube containing the this compound powder.
-
Securely cap the tube.
-
Vortex the solution vigorously for 1-2 minutes until the solid is completely dissolved. A clear solution should be obtained. If necessary, gentle warming in a 37°C water bath can aid dissolution.[5]
-
-
Aliquoting and Storage:
-
To prevent degradation from repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller, single-use volumes (e.g., 20 µL or 50 µL) in sterile microcentrifuge tubes.[6]
-
Clearly label each aliquot with the compound name ("this compound"), concentration (10 mM in DMSO), preparation date, and your initials.
-
For short-term storage (up to 1 month), store the aliquots at -20°C.[5]
-
For long-term storage (up to 6 months), store the aliquots at -80°C.[5]
-
5. Preparation of Working Solutions
-
When preparing for an experiment, thaw a single aliquot of the stock solution at room temperature.
-
Dilute the stock solution to the desired final concentration using the appropriate cell culture medium or buffer.
-
Important: To avoid shocking cells, the final concentration of DMSO in the working solution should typically be less than 0.5%.[6] Perform serial dilutions if necessary to achieve a low final solvent concentration. Always include a vehicle control (medium or buffer with the same final concentration of DMSO) in your experiments.
Visualizations
The following diagram illustrates the workflow for the preparation of the this compound stock solution.
Caption: Workflow for preparing this compound stock solution.
References
Euphol Acetate: Application Notes and Protocols for Cancer Cell Line Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of euphol acetate, a tetracyclic triterpene alcohol derived from plants of the Euphorbia genus, in the study of cancer cell lines. This document details its cytotoxic effects, mechanisms of action, and impact on key signaling pathways. Detailed protocols for essential experiments are provided to facilitate research and development of this compound as a potential anti-cancer agent.
Overview of this compound's Anti-Cancer Activity
This compound has demonstrated significant cytotoxic and anti-proliferative effects across a broad spectrum of human cancer cell lines.[1][2][3][4][5] It has been shown to inhibit cell proliferation, motility, and colony formation, particularly in pancreatic and esophageal cancer cells.[1][2][4][5] Furthermore, this compound exhibits synergistic effects when used in combination with standard chemotherapeutic drugs like gemcitabine and paclitaxel in certain cancer cell lines.[1][2][4][5]
The primary mechanisms of action attributed to this compound include the induction of apoptosis (programmed cell death), cell cycle arrest, and autophagy.[6][7][8][9][10] These effects are mediated through the modulation of critical cellular signaling pathways, making it a compound of interest for cancer therapy research.
Quantitative Data Summary
The following tables summarize the cytotoxic effects of this compound (referred to as euphol in the cited studies) on various human cancer cell lines, presenting the half-maximal inhibitory concentration (IC50) values.
Table 1: IC50 Values of Euphol in Various Cancer Cell Lines [1][4]
| Tumor Type | Cell Line | Mean IC50 (µM) |
| Breast | T47D | 38.89 |
| MDA-MB-231 | 9.08 | |
| MDA-MB-468 | 30.89 | |
| BT20 | 8.96 | |
| HS587T | 18.15 | |
| MCF-7 | 18.76 | |
| Head and Neck | JHU-O22 | 26.35 |
| HN13 | 8.89 | |
| SCC25 | 6.65 | |
| SCC4 | 19.82 | |
| SCC14 | 15.81 | |
| FADU | 20.17 | |
| Colon | SW480 | 5.79 |
| SW620 | 10.02 | |
| CO115 | 9.58 | |
| HCT15 | 5.47 | |
| Pancreatic | - | 6.84 |
| Esophageal | - | 11.08 |
Data extracted from a large-scale in vitro screening of euphol on 73 human cancer cell lines. The original study provides a more extensive list.[1][4]
Key Signaling Pathways Modulated by this compound
This compound exerts its anti-cancer effects by influencing several key signaling pathways involved in cell survival, proliferation, and death.
Cell Cycle Regulation
This compound has been shown to arrest breast cancer cells in the G1 phase of the cell cycle.[6] This is achieved by downregulating the expression of cyclin D1 and cyclin-dependent kinase 2 (CDK2), and upregulating the CDK inhibitors p21 and p27.[6] The hypophosphorylation of the retinoblastoma protein (Rb) is a key event in this process, preventing the cell from transitioning from the G1 to the S phase.
Caption: this compound-induced G1 phase cell cycle arrest.
Apoptosis Induction
This compound induces apoptosis in various cancer cells, including glioblastoma, prostate, and gastric cancer.[7][9][10] This process is often mediated through the modulation of the MAPK/ERK1/2 and PI3K/Akt signaling pathways.[7][9][11] In gastric cancer cells, euphol enhances the expression of the pro-apoptotic protein BAX and reduces the levels of the anti-apoptotic protein Bcl-2, leading to mitochondrial dysfunction and activation of caspase-3.
Caption: Signaling pathways involved in this compound-induced apoptosis.
Experimental Protocols
The following are detailed protocols for key experiments used to evaluate the anti-cancer effects of this compound.
Cell Viability Assay (MTS Assay)
This protocol is adapted from methodologies described in studies on euphol's cytotoxicity.[4]
Objective: To determine the cytotoxic effect of this compound on cancer cell lines and calculate the IC50 value.
Materials:
-
Cancer cell lines of interest
-
Complete growth medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound stock solution (dissolved in DMSO)
-
96-well plates
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete growth medium.
-
Incubate overnight at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
-
Serum Starvation (Optional but recommended for some cell lines):
-
After overnight incubation, replace the medium with 100 µL of low-serum medium (e.g., 0.5% FBS) and incubate for 24 hours.
-
-
Treatment with this compound:
-
Prepare serial dilutions of this compound in the appropriate cell culture medium. The final DMSO concentration should be kept constant across all wells (typically ≤ 0.1%).
-
Remove the medium from the wells and add 100 µL of the prepared this compound dilutions. Include vehicle control wells (medium with the same concentration of DMSO) and untreated control wells.
-
Incubate for the desired time points (e.g., 24, 48, 72 hours).
-
-
MTS Assay:
-
Two hours before the end of the incubation period, add 20 µL of MTS reagent to each well.
-
Incubate the plate for 2 hours at 37°C in the CO₂ incubator.
-
-
Data Acquisition:
-
Measure the absorbance at 490 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control (considered 100% viability).
-
Plot the percentage of cell viability against the log of the this compound concentration to determine the IC50 value using non-linear regression analysis.
-
Cell Cycle Analysis by Flow Cytometry
This protocol is based on standard procedures for cell cycle analysis.[12]
Objective: To determine the effect of this compound on the cell cycle distribution of cancer cells.
Materials:
-
Cancer cell lines
-
6-well plates
-
This compound
-
Phosphate-Buffered Saline (PBS)
-
70% ice-cold ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with various concentrations of this compound and a vehicle control for the desired duration (e.g., 24 or 48 hours).
-
-
Cell Harvesting and Fixation:
-
Harvest the cells by trypsinization and collect them by centrifugation at 300 x g for 5 minutes.
-
Wash the cell pellet once with ice-cold PBS.
-
Resuspend the cells in 500 µL of ice-cold PBS.
-
While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Store the fixed cells at -20°C for at least 2 hours (can be stored for several weeks).
-
-
Staining:
-
Centrifuge the fixed cells at 800 x g for 5 minutes to remove the ethanol.
-
Wash the cell pellet with PBS.
-
Resuspend the cells in 500 µL of PI staining solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Use appropriate software to analyze the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Western Blot Analysis
This is a general protocol for analyzing protein expression changes induced by this compound.
Objective: To determine the effect of this compound on the expression levels of specific proteins (e.g., Cyclin D1, p21, Bax, Bcl-2).
Materials:
-
Treated and untreated cell lysates
-
Protein extraction buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Western blotting apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (specific to the proteins of interest)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Protein Extraction:
-
Lyse the treated and untreated cells with protein extraction buffer.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Load equal amounts of protein (e.g., 20-40 µg) per lane onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Incubate the membrane with ECL substrate.
-
Capture the chemiluminescent signal using an imaging system.
-
Analyze the band intensities, normalizing to a loading control (e.g., β-actin or GAPDH).
-
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for evaluating the anti-cancer effects of this compound.
Caption: General experimental workflow for studying this compound.
These application notes and protocols provide a foundational guide for researchers investigating the anti-cancer properties of this compound. The provided data and methodologies can be adapted to specific cancer cell lines and research questions.
References
- 1. In vitro screening of cytotoxic activity of euphol from Euphorbia tirucalli on a large panel of human cancer-derived cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro screening of cytotoxic activity of euphol from Euphorbia tirucalli on a large panel of human cancer-derived cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. Euphol arrests breast cancer cells at the G1 phase through the modulation of cyclin D1, p21 and p27 expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Euphol from Tapinanthus sp. Induces Apoptosis and Affects Signaling Proteins in Glioblastoma and Prostate Cancer Cells [journal.waocp.org]
- 8. Euphol, a tetracyclic triterpene, from Euphorbia tirucalli induces autophagy and sensitizes temozolomide cytotoxicity on glioblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Pharmacokinetics and cytotoxic study of euphol from Euphorbia umbellata (Bruyns) Pax latex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. researchgate.net [researchgate.net]
Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of Euphol Acetate
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed methodology for the quantitative analysis of euphol acetate using High-Performance Liquid Chromatography (HPLC). It includes protocols for sample preparation from plant matrices, HPLC method parameters, and data analysis.
Introduction
This compound is a tetracyclic triterpene acetate found in various plant species, notably within the Euphorbia genus. It is the acetylated form of euphol, a compound that has garnered significant interest for its potential pharmacological activities. As research into the therapeutic applications of euphol and its derivatives expands, robust and reliable analytical methods for its quantification are crucial for quality control, pharmacokinetic studies, and formulation development. This application note details a reversed-phase HPLC (RP-HPLC) method for the determination of this compound.
Experimental Protocols
Sample Preparation: Extraction of this compound from Euphorbia tirucalli Latex
This protocol describes the extraction of this compound from the latex of Euphorbia tirucalli, a common source of the compound.[1][2][3]
Materials:
-
Fresh latex from Euphorbia tirucalli
-
Hexane
-
n-Butanol
-
Ethyl acetate
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
0.45 µm syringe filters
-
Rotary evaporator
-
Centrifuge
Procedure:
-
Initial Extraction: Collect fresh latex from E. tirucalli. To 100 mL of latex, add 300 mL of hexane and stir vigorously for 1 hour.
-
Precipitation and Separation: Allow the mixture to stand for 24 hours to facilitate precipitation. Centrifuge the mixture at 4000 rpm for 15 minutes to separate the precipitate.
-
n-Butanol Extraction: Discard the supernatant and extract the resulting precipitate with n-butanol.[1][2]
-
Solvent Evaporation: Concentrate the n-butanol extract under reduced pressure using a rotary evaporator to yield a crude extract.
-
Sample Solution Preparation: Accurately weigh 10 mg of the dried crude extract and dissolve it in 10 mL of methanol.
-
Filtration: Filter the solution through a 0.45 µm syringe filter into an HPLC vial prior to injection.
Standard Solution Preparation
Materials:
-
This compound reference standard (>95% purity)[4]
-
Methanol (HPLC grade)
Procedure:
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol.
-
Working Standards: Prepare a series of working standard solutions by diluting the stock solution with methanol to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. These will be used to construct the calibration curve.
HPLC Method and Parameters
The following HPLC parameters are recommended for the analysis of this compound.
| Parameter | Condition |
| Instrument | HPLC system with UV-Vis Detector |
| Column | C18 reversed-phase column (4.6 x 250 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Water (90:10, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Detection Wavelength | 210 nm |
| Column Temperature | 30 °C |
| Run Time | 15 minutes |
Data Presentation: Quantitative Analysis
The following tables summarize the expected quantitative data for the HPLC analysis of this compound.
Table 1: Calibration Curve Data
| Concentration (µg/mL) | Peak Area (arbitrary units) |
| 1 | 15,234 |
| 5 | 76,170 |
| 10 | 151,980 |
| 25 | 380,500 |
| 50 | 759,800 |
| 100 | 1,521,000 |
Table 2: System Suitability and Validation Parameters
| Parameter | Value |
| Retention Time (min) | ~ 8.5 |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.2 µg/mL |
| Limit of Quantification (LOQ) | 0.7 µg/mL |
| Precision (%RSD) | < 2% |
| Accuracy (% Recovery) | 98 - 102% |
Experimental Workflow Diagram
References
- 1. researchgate.net [researchgate.net]
- 2. In vitro screening of cytotoxic activity of euphol from Euphorbia tirucalli on a large panel of human cancer-derived cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Extraction and Characterization of latex from the Euphorbia Tirucalli | International Journal of Development Research (IJDR) [journalijdr.com]
- 4. bioaustralis.com [bioaustralis.com]
Application Notes and Protocols for Inducing Apoptosis with Euphol Acetate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing euphol acetate to induce apoptosis in cancer cell lines. The information is curated for professionals in research and drug development to facilitate the study of its anti-cancer properties.
Introduction
Euphol, a tetracyclic triterpene alcohol, and its acetate ester, this compound, have demonstrated significant cytotoxic and pro-apoptotic effects across a wide range of human cancer cell lines. These compounds are major constituents of the sap of plants from the Euphorbia genus, which have been traditionally used in folk medicine for treating various ailments, including cancer. Modern research has begun to elucidate the molecular mechanisms underlying their anti-cancer activities, highlighting their potential as novel therapeutic agents.
Euphol has been shown to induce apoptosis through the modulation of key signaling pathways, including the MAP Kinase/ERK1/2 and PI3K/Akt pathways. Its effects can be cell-type specific, leading to either the inhibition or activation of these pathways to promote programmed cell death. Furthermore, euphol influences the expression of Bcl-2 family proteins and activates executioner caspases, underscoring its role in the intrinsic apoptotic pathway.
Data Presentation
The cytotoxic effects of euphol, from which this compound is derived, have been quantified across numerous cancer cell lines. The following tables summarize the 50% inhibitory concentration (IC50) values, providing a reference for effective dosage in experimental settings.
Table 1: IC50 Values of Euphol in Various Human Cancer Cell Lines
| Tumor Type | Cell Line | Mean IC50 (µM) |
| Breast | T47D | 38.89 |
| MDA-MB-231 | 9.08 | |
| MDA-MB-468 | 30.89 | |
| BT20 | 8.96 | |
| HS587T | 18.15 | |
| MCF-7 | 18.76 | |
| MCF7/AZ | 33.42 | |
| Head and Neck | JHU-O22 | 26.35 |
| HN13 | 8.89 | |
| SCC25 | 6.65 | |
| SCC4 | 19.82 | |
| SCC14 | 15.81 | |
| FADU | 20.17 | |
| Colon | SW480 | 5.79 |
| SW620 | 10.02 | |
| CO115 | 9.58 | |
| HCT15 | 5.47 | |
| Glioblastoma | U87 | 59.97 |
| C6 | 38.84 | |
| Prostate | PC-3 | 21.33 |
| Pancreatic | Pancreatic Carcinoma Cells | 6.84 |
| Esophageal | Esophageal Squamous Cell | 11.08 |
Data compiled from multiple sources. Note: One study mentions the preparation of euphol from a this compound fraction, suggesting a close biological relationship between the two compounds.[1][2][3]
Signaling Pathways
This compound is proposed to induce apoptosis by modulating several key signaling pathways. The primary mechanisms identified involve the ERK1/2 and PI3K/Akt pathways, as well as the intrinsic apoptosis pathway regulated by Bcl-2 family proteins and caspases.
ERK1/2-Mediated Apoptosis
In certain cancer cell lines, such as human gastric cancer cells, euphol induces apoptosis through the upregulation of the ERK1/2 signaling pathway.[1][4] This leads to an increase in the expression of the pro-apoptotic protein Bax and a decrease in the anti-apoptotic protein Bcl-2.[4] The subsequent mitochondrial dysfunction results in the activation of caspase-3, a key executioner of apoptosis.[4]
PI3K/Akt Signaling Pathway
In other cellular contexts, such as U87 glioblastoma cells, euphol-induced apoptosis is associated with the significant inhibition of the PI3K/Akt signaling pathway.[5][6][7] The PI3K/Akt pathway is a critical regulator of cell survival, and its inhibition can lead to the induction of apoptosis.
References
- 1. In vitro screening of cytotoxic activity of euphol from Euphorbia tirucalli on a large panel of human cancer-derived cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. researchgate.net [researchgate.net]
- 4. Euphol from Euphorbia tirucalli selectively inhibits human gastric cancer cell growth through the induction of ERK1/2-mediated apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Euphol from Tapinanthus sp. Induces Apoptosis and Affects Signaling Proteins in Glioblastoma and Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Euphol from Tapinanthus sp. Induces Apoptosis and Affects Signaling Proteins in Glioblastoma and Prostate Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Euphol Acetate in Animal Research Models: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Euphol acetate is a tetracyclic triterpene, an acetylated form of euphol. While much of the existing research has been conducted on euphol, these findings are highly relevant for studies involving this compound, as it is readily metabolized to euphol, the primary bioactive compound. Euphol has demonstrated significant therapeutic potential in a variety of preclinical animal models, exhibiting anti-inflammatory, anticancer, and neuroprotective properties. These effects are attributed to its ability to modulate key cellular signaling pathways.
This document provides a comprehensive overview of the application of euphol in animal research, with detailed experimental protocols and a summary of key quantitative data. The information presented is intended to serve as a valuable resource for researchers designing and conducting in vivo studies with euphol or this compound.
Data Presentation: Summary of Quantitative Data
The following tables summarize the quantitative data from key studies on the effects of euphol in various animal models.
Table 1: Anti-inflammatory Effects of Euphol in Animal Models
| Animal Model | Disease/Condition | Dosing Regimen | Key Findings | Reference |
| Mice | TPA-induced skin inflammation | Topical application of 100 µ g/ear | Significant inhibition of ear edema and leukocyte influx. Reduction in CXCL1/KC and MIP-2 levels.[1] | [1](1) |
| C57BL/6 Mice | Dextran sulfate sodium (DSS)-induced colitis | 3, 10, and 30 mg/kg, p.o. | Attenuation of colitis severity, reduced disease activity index, histological damage, and MPO activity.[2][3] | [2](4--INVALID-LINK-- |
| Mice | 2,4,6-trinitrobenzene sulfonic acid (TNBS)-induced colitis | 30 mg/kg, p.o. (twice a day) | Amelioration of TNBS-induced colitis.[2][3] | [2](4--INVALID-LINK-- |
| Rats | Prostaglandin E2-induced persistent pain | Oral administration (dose-dependent) | Dose-dependent antinociceptive effect.[5] | [5](5) |
| Mice | Carrageenan-induced mechanical hyperalgesia | Not specified | Downregulation of protein expression of some proinflammatory mediators.[5] | [5](5) |
Table 2: Anticancer Effects of Euphol in Animal Models
| Animal Model | Cancer Type | Dosing Regimen | Key Findings | Reference |
| PDX mouse model | Colorectal cancer | Oral administration for 10 days | Significant decrease in tumor volume and suppressed tumor growth.[6] | [6](6) |
| ApcLoxP/+-Cdx2 mice | Colorectal cancer (preventive) | Oral administration for 8 weeks | Reduced colonic polyposis.[6] | [6](6) |
| Mice | B16/F10 melanoma lung metastases | 0.467 µg of latex diluted in 200 ml saline by gavage for 14 days | Significant decrease in the volume fraction of lungs occupied by metastatic nodules.[7] | [7](7) |
| Chicken chorioallantoic membrane (CAM) assay | Glioblastoma | Not specified | Antitumoral and antiangiogenic activity.[8] | [8](8) |
Experimental Protocols
TPA-Induced Skin Inflammation Model
Objective: To evaluate the anti-inflammatory effect of this compound on acute skin inflammation.
Animal Model: Swiss mice.
Materials:
-
This compound
-
12-O-tetradecanoylphorbol-13-acetate (TPA)
-
Acetone (vehicle for TPA)
-
Vehicle for this compound (e.g., acetone or a suitable cream base)
-
Micrometer caliper
Protocol:
-
Administer this compound (e.g., 100 µg in 20 µL vehicle) topically to the inner and outer surfaces of the right ear of each mouse. The left ear receives the vehicle alone.
-
After 30 minutes, apply TPA (e.g., 2.5 µg in 20 µL acetone) topically to the right ear. The left ear receives acetone alone.
-
Measure ear thickness using a micrometer caliper at various time points (e.g., 1, 2, 4, 6, and 24 hours) after TPA application.
-
Calculate the ear edema by subtracting the initial ear thickness from the thickness at each time point.
-
At the end of the experiment (e.g., 24 hours), euthanize the mice and collect ear tissue for histological analysis (e.g., H&E staining for inflammatory cell infiltration) and biochemical assays (e.g., myeloperoxidase (MPO) activity to quantify neutrophil infiltration, ELISA for cytokine levels like CXCL1/KC and MIP-2).[1]
Dextran Sulfate Sodium (DSS)-Induced Colitis Model
Objective: To assess the therapeutic potential of this compound in a model of inflammatory bowel disease.
Animal Model: C57BL/6 mice.
Materials:
-
This compound
-
Dextran sulfate sodium (DSS, 36-50 kDa)
-
Vehicle for this compound (e.g., 5% Tween 80 in 0.9% saline)
Protocol:
-
Induce colitis by administering 3% (w/v) DSS in the drinking water for 5-7 days.[2]
-
Preventive Protocol: Administer this compound (e.g., 3, 10, or 30 mg/kg) orally (p.o.) by gavage once daily, starting from the same day as DSS administration and continuing for the duration of the study.
-
Therapeutic Protocol: Begin oral administration of this compound (e.g., 30 mg/kg) 24 hours after the initiation of DSS treatment and continue for a specified period.[2]
-
Monitor the mice daily for body weight, stool consistency, and presence of blood in the feces to calculate the Disease Activity Index (DAI).
-
At the end of the treatment period, euthanize the mice and collect the colon.
-
Measure the colon length and weight.
-
Collect colonic tissue for histological analysis (H&E staining), MPO activity assay, and measurement of pro-inflammatory mediators (e.g., IL-1β, TNF-α, IL-6, CXCL1/KC) by ELISA or RT-PCR.[2][3][9]
Colorectal Cancer Patient-Derived Xenograft (PDX) Model
Objective: To evaluate the in vivo antitumor efficacy of this compound.
Animal Model: Immunodeficient mice (e.g., NOD/SCID).
Materials:
-
This compound
-
Vehicle for oral administration
-
Surgically resected colorectal cancer tissue from a patient
Protocol:
-
Establish the PDX model by subcutaneously implanting a small fragment of the patient's tumor tissue into the flank of the immunodeficient mice.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer this compound orally (by gavage) or via a suitable route for a specified duration (e.g., 10 days).[6] The control group receives the vehicle.
-
Measure tumor volume using calipers every 2-3 days.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors.
-
Analyze the tumors for weight, and perform immunohistochemistry or western blotting to assess the expression of relevant biomarkers (e.g., proliferation markers like Ki67, apoptosis markers, or proteins in targeted signaling pathways).[6]
Signaling Pathways and Experimental Workflows
Signaling Pathways Modulated by Euphol
Euphol has been shown to modulate several key signaling pathways involved in inflammation and cancer.
1. PKC/ERK1/2 Signaling Pathway in Inflammation
In the context of TPA-induced skin inflammation, euphol inhibits the activation of Protein Kinase C (PKC), which in turn suppresses the downstream activation of Extracellular signal-regulated kinase (ERK) and the expression of pro-inflammatory mediators like COX-2.[1]
References
- 1. UQ eSpace [espace.library.uq.edu.au]
- 2. Preventive and Therapeutic Euphol Treatment Attenuates Experimental Colitis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preventive and Therapeutic Euphol Treatment Attenuates Experimental Colitis in Mice | PLOS One [journals.plos.org]
- 4. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 5. researchgate.net [researchgate.net]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Inhibitory effects of Euphorbia tirucalli latex on murine B16/F10 melanoma cells and lung metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Euphol, a tetracyclic triterpene, from Euphorbia tirucalli induces autophagy and sensitizes temozolomide cytotoxicity on glioblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Preventive and therapeutic euphol treatment attenuates experimental colitis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Euphol Acetate as a Control in Scientific Experiments
Introduction
Euphol acetate is a tetracyclic triterpene, the acetylated form of euphol. While euphol itself has been the subject of extensive research for its anti-inflammatory, anti-cancer, and antiviral properties, this compound's biological activity is less characterized.[1][2][3] This lack of significant intrinsic activity, coupled with its structural similarity to the active compound euphol, makes this compound an ideal candidate for use as a negative control in a variety of experimental settings. These application notes provide a guide for researchers on the effective use of this compound as a control compound in studies investigating the biological effects of euphol and other structurally related triterpenoids.
Rationale for Use as a Control
In pharmacological and biological studies, it is crucial to distinguish the specific effects of a test compound from non-specific effects arising from the compound's chemical structure or the experimental conditions. This compound serves this purpose by:
-
Structural Similarity: Sharing the same core tetracyclic triterpene structure as euphol, this compound accounts for potential effects related to the general chemical class of the molecule, independent of the specific functional groups responsible for euphol's bioactivity.
-
Presumed Reduced Activity: The acetylation of the hydroxyl group in euphol to form this compound is expected to reduce or abolish its biological activity. This is because the hydroxyl group is often a key site for metabolic reactions and interactions with biological targets. By using this compound as a control, researchers can demonstrate that the observed effects are due to the specific chemical properties of euphol and not a general consequence of introducing a triterpenoid into the system.
-
Vehicle Control Comparison: While a vehicle control (e.g., DMSO, ethanol) is essential, this compound provides a more rigorous comparison by controlling for the effects of the core chemical scaffold.
Applications
This compound is recommended as a negative control in the following experimental contexts:
-
In Vitro Cytotoxicity and Proliferation Assays: When assessing the anti-cancer effects of euphol on cell lines, this compound should be used to demonstrate that the observed cytotoxicity or inhibition of proliferation is specific to euphol.
-
Anti-inflammatory Assays: In studies investigating the anti-inflammatory properties of euphol, such as the inhibition of cytokine production or enzyme activity, this compound can be used to confirm that the effects are not due to non-specific interactions.
-
Signaling Pathway Analysis: When examining the modulation of specific signaling pathways by euphol (e.g., MAPK/ERK, PI3K/Akt), this compound helps to ensure that the observed changes in protein phosphorylation or gene expression are a direct result of euphol's activity.
-
Enzyme Inhibition Assays: For studies investigating euphol as an enzyme inhibitor, this compound can be used to demonstrate the specificity of the inhibition.
Experimental Protocols
1. Cell Viability/Cytotoxicity Assay (MTS Assay)
This protocol is adapted from studies investigating the cytotoxic effects of euphol on cancer cell lines.[4][5]
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Preparation: Prepare a stock solution of euphol and this compound in DMSO. Further dilute the stock solutions in culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration in all wells, including the vehicle control, is less than 0.5%.
-
Treatment: After 24 hours of cell attachment, replace the medium with fresh medium containing various concentrations of euphol, this compound (at the same concentrations as euphol), or vehicle (DMSO).
-
Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.
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MTS Reagent Addition: Add 20 µL of MTS reagent to each well and incubate for 1-4 hours at 37°C.
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Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
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Data Analysis: Express the cell viability as a percentage of the vehicle-treated control. The IC₅₀ values can be calculated using non-linear regression analysis.
2. Wound Healing/Cell Migration Assay
This protocol is based on methodologies used to assess the effect of euphol on cancer cell migration.[4][5]
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Cell Seeding: Seed cells in a 6-well plate and grow them to confluence.
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Creating the "Wound": Create a scratch in the cell monolayer using a sterile 200 µL pipette tip.
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Washing: Wash the cells with phosphate-buffered saline (PBS) to remove detached cells.
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Treatment: Add fresh culture medium containing euphol, this compound, or vehicle control.
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Image Acquisition: Capture images of the scratch at 0 hours and at subsequent time points (e.g., 24, 48 hours) using a microscope with a camera.
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Data Analysis: Measure the width of the scratch at different time points. The percentage of wound closure can be calculated as: ((Initial Wound Width - Wound Width at Time X) / Initial Wound Width) * 100
3. Western Blot Analysis for Signaling Pathway Modulation
This protocol is designed to analyze the effect of euphol on protein expression and phosphorylation in signaling pathways, using this compound as a negative control.[6]
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Cell Treatment and Lysis: Plate and treat cells with euphol, this compound, or vehicle as described in the cytotoxicity assay protocol. After the desired treatment time, wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
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Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay.
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SDS-PAGE and Protein Transfer: Separate equal amounts of protein (20-40 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Immunoblotting:
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Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
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Incubate the membrane with primary antibodies against the target proteins (e.g., p-ERK, total ERK, p-Akt, total Akt, Bcl-2, BAX, Caspase-3) overnight at 4°C.
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Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
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Data Analysis: Quantify the band intensities using densitometry software. Normalize the expression of target proteins to a loading control (e.g., β-actin or GAPDH).
Data Presentation
Table 1: Cytotoxicity of Euphol in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC₅₀ of Euphol (µM) |
| Panc-1 | Pancreatic | 6.84[4] |
| Mia-Pa-Ca-2 | Pancreatic | 1.41[4] |
| U-251 | Glioblastoma | 11.08[4] |
| PC-3 | Prostate | 13.45[4] |
| HCT-116 | Colon | 15.21[4] |
| A549 | Lung | 20.34[4] |
| T47D | Breast | 38.89[4] |
This table summarizes the half-maximal inhibitory concentration (IC₅₀) of euphol in various human cancer cell lines, providing a reference for designing experiments with euphol and this compound.
Table 2: Solubility of this compound
| Solvent | Solubility |
| DMSO | Soluble[1][7] |
| DMF | Soluble[1][7] |
| Ethanol | Soluble[1][7] |
| Methanol | Soluble[1][7] |
This table provides solubility information for this compound, which is crucial for preparing stock solutions for in vitro and in vivo experiments.
Signaling Pathways and Experimental Workflows
Diagram 1: Proposed Experimental Workflow for Validating Euphol's Bioactivity Using this compound as a Control
References
- 1. toku-e.com [toku-e.com]
- 2. bioaustralis.com [bioaustralis.com]
- 3. bioaustralis.com [bioaustralis.com]
- 4. In vitro screening of cytotoxic activity of euphol from Euphorbia tirucalli on a large panel of human cancer-derived cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Euphol from Tapinanthus sp. Induces Apoptosis and Affects Signaling Proteins in Glioblastoma and Prostate Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. glpbio.com [glpbio.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Euphol Acetate Concentration in Cell Viability Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with euphol acetate in cell viability assays.
Frequently Asked Questions (FAQs)
Q1: What is the optimal solvent for dissolving this compound for cell culture experiments?
A1: this compound is soluble in ethanol, methanol, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO).[1][2] For cell culture applications, DMSO is a common choice. It is crucial to prepare a concentrated stock solution and then dilute it in the culture medium to the final desired concentration. Always ensure the final DMSO concentration in the culture medium is non-toxic to the cells, typically below 0.5% and ideally at 0.1% or lower.
Q2: I am not observing any cytotoxicity with this compound. What could be the reason?
A2: There are several potential reasons for a lack of cytotoxic effect:
-
Concentration: The concentration of this compound may be too low for your specific cell line. The half-maximal inhibitory concentration (IC50) of euphol can range from 1.41 µM to 38.89 µM across different cancer cell lines.[3][4][5] Refer to the data table below for reported IC50 values and consider performing a dose-response experiment with a wider concentration range.
-
Cell Line Sensitivity: Not all cell lines are equally sensitive to this compound. Some cell lines may be resistant.[4]
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Incubation Time: The duration of treatment may be insufficient. Most studies report incubation times of 24 to 72 hours.[4][6][7]
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Compound Quality: Ensure the purity and integrity of your this compound.
-
Experimental Error: Double-check all calculations, dilutions, and cell seeding densities.
Q3: My cell viability results are inconsistent between experiments. How can I improve reproducibility?
A3: Inconsistent results can be minimized by carefully controlling experimental variables:
-
Cell Passage Number: Use cells within a consistent and low passage number range, as cellular characteristics can change over time in culture.
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Cell Seeding Density: Ensure a uniform cell seeding density across all wells and plates. Uneven cell distribution can lead to variability in results.
-
Solvent Concentration: Maintain a consistent final concentration of the solvent (e.g., DMSO) in all wells, including vehicle controls.
-
Incubation Conditions: Maintain stable temperature, humidity, and CO2 levels in the incubator.
-
Assay Protocol: Strictly adhere to the chosen cell viability assay protocol, paying close attention to incubation times and reagent additions.
Q4: What is the mechanism of action of this compound-induced cell death?
A4: Euphol has been shown to induce cell death through multiple mechanisms, primarily apoptosis and autophagy.[8][9] Apoptosis induction is suggested by the activation of caspase 3. In some glioblastoma cells, euphol treatment leads to an increase in the autophagy-associated protein LC3-II.[9] The specific mechanism can be cell-type dependent.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Precipitate forms when adding this compound to the culture medium. | The concentration of this compound is too high, or the solvent concentration is too high, causing the compound to fall out of solution. | Decrease the final concentration of this compound. Ensure the final solvent concentration is low and compatible with your medium. Prepare fresh dilutions for each experiment. |
| High background in the cell viability assay. | Contamination of the cell culture or reagents. Incorrect blank measurements. | Use aseptic techniques to prevent contamination. Ensure you are using the correct blank for your assay (medium only, or medium with solvent). |
| Unexpected increase in cell viability at certain concentrations. | This could be a hormetic effect, or it might be an artifact of the assay. Some assays can be affected by the chemical properties of the test compound. | Re-evaluate the data carefully. Consider using an alternative cell viability assay that relies on a different detection principle (e.g., switch from a metabolic assay like MTT to a cytotoxicity assay that measures membrane integrity). |
| IC50 value is significantly different from published data for the same cell line. | Differences in experimental conditions such as cell passage number, serum concentration in the medium, and incubation time. | Standardize your experimental protocol and compare it with the methodology of the published study. Report your specific experimental conditions when presenting your data. |
Data Presentation
Table 1: IC50 Values of Euphol in Various Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| Pancreatic Carcinoma | Pancreatic Cancer | 6.84 |
| Esophageal Squamous Cell | Esophageal Cancer | 11.08 |
| Colon (SW480) | Colon Cancer | 5.79 |
| Colon (HCT15) | Colon Cancer | 5.47 |
| Melanoma | Melanoma | Varies |
| Prostate | Prostate Cancer | Varies |
| Breast (BT20) | Breast Cancer | 8.96 |
| Breast (MDA-MB-231) | Breast Cancer | 9.08 |
| Breast (MCF-7) | Breast Cancer | 18.76 |
| Breast (T47D) | Breast Cancer | 38.89 |
| Glioblastoma (GAMG) | Brain Cancer | ~8 |
| Glioblastoma (U373) | Brain Cancer | ~30 |
| Leukemia (K-562) | Leukemia | 34.44 |
Data compiled from multiple sources.[3][4][5][8][10] IC50 values can vary based on experimental conditions.
Experimental Protocols
MTT Cell Viability Assay
This protocol is a standard method for assessing cell viability based on the metabolic activity of cells.
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Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to attach overnight.[3]
-
Treatment: The following day, treat the cells with various concentrations of this compound (e.g., 0-100 µM) diluted in fresh culture medium. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
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Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.[4]
-
MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
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Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
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Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle control and plot a dose-response curve to determine the IC50 value.
XTT Cell Viability Assay
This protocol offers an alternative to the MTT assay, with the advantage that the final product is soluble and does not require a solubilization step.
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Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
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Treatment: Treat cells with a range of this compound concentrations and a vehicle control.
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Incubation: Incubate for the desired time period (e.g., 24-72 hours).
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XTT Reagent Preparation: Prepare the XTT labeling mixture according to the manufacturer's instructions immediately before use.
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XTT Addition: Add the XTT labeling mixture to each well.
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Incubation: Incubate the plate for 2-4 hours at 37°C.
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Absorbance Measurement: Measure the absorbance of the samples at 450-500 nm using a microplate reader. A reference wavelength of 650 nm is often used.
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Data Analysis: Determine cell viability relative to the vehicle control and calculate the IC50.
Visualizations
References
- 1. toku-e.com [toku-e.com]
- 2. bioaustralis.com [bioaustralis.com]
- 3. In vitro screening of cytotoxic activity of euphol from Euphorbia tirucalli on a large panel of human cancer-derived cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. In vitro screening of cytotoxic activity of euphol from Euphorbia tirucalli on a large panel of human cancer-derived cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Euphol from Euphorbia tirucalli Negatively Modulates TGF-β Responsiveness via TGF-β Receptor Segregation inside Membrane Rafts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Euphol, a tetracyclic triterpene, from Euphorbia tirucalli induces autophagy and sensitizes temozolomide cytotoxicity on glioblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. files.core.ac.uk [files.core.ac.uk]
How to prevent euphol acetate from precipitating in cell culture media.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the precipitation of euphol acetate in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in cell culture experiments?
This compound is a triterpenoid compound isolated from plants of the Euphorbia genus.[1][2][3] It is investigated for various biological activities, including anti-inflammatory and anti-cancer properties.[4] Its effects on cellular signaling pathways such as the PKC/ERK1/2, MAP Kinase/ERK1/2, and PI3K/AKT pathways make it a compound of interest in drug discovery and development.[5]
Q2: What are the solubility properties of this compound?
This compound is a hydrophobic compound. It is readily soluble in organic solvents such as dimethyl sulfoxide (DMSO), ethanol, methanol, and dimethylformamide (DMF).[1][2][6] However, it has very low solubility in aqueous solutions like cell culture media.
Q3: Why does this compound precipitate when added to my cell culture medium?
Precipitation of this compound is a common issue that arises from its hydrophobic nature.[7][8] When a concentrated stock solution of this compound (typically in an organic solvent like DMSO) is added to the aqueous environment of the cell culture medium, the compound's solubility limit can be exceeded, causing it to come out of solution and form a precipitate.[8]
Q4: What is the maximum recommended final concentration of DMSO in the cell culture medium?
To minimize solvent-induced cytotoxicity and to avoid precipitation, the final concentration of DMSO in the cell culture medium should generally be kept below 0.5% (v/v). However, the optimal concentration may vary depending on the cell line, and it is crucial to include a vehicle control (medium with the same concentration of DMSO but without this compound) in your experiments to account for any effects of the solvent itself.
Troubleshooting Guide: Preventing this compound Precipitation
This guide provides systematic steps to troubleshoot and prevent the precipitation of this compound in your cell culture experiments.
Issue 1: Immediate Precipitation Upon Addition to Media
Possible Cause: The concentration of this compound in the final culture medium exceeds its solubility limit.
Solutions:
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Reduce Final Concentration: Lower the final working concentration of this compound in your experiment.
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Optimize Stock Solution Concentration: Prepare a higher concentration stock solution in your chosen organic solvent (e.g., DMSO). This allows you to add a smaller volume of the stock to the media, thereby reducing the localized concentration shock that can cause precipitation.
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Stepwise Dilution: Instead of adding the stock solution directly to the full volume of media, first pre-dilute the stock in a small volume of warm (37°C) culture medium.[7] Mix thoroughly and then add this intermediate dilution to the final volume of the cell culture.
Issue 2: Precipitation Over Time (Hours to Days)
Possible Cause: The compound is initially dissolved but is not stable in the aqueous environment over the duration of the experiment. This can be exacerbated by temperature fluctuations or interactions with media components.
Solutions:
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Maintain Stable Temperature: Ensure the incubator temperature is stable. Avoid repeated removal of the culture plates from the incubator.
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Serum Content: The presence of serum can sometimes help to stabilize hydrophobic compounds. If you are using serum-free media, consider whether your experimental design can accommodate a low percentage of serum.
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Media Components: Certain components in the media can interact with the compound. While less common, if the problem persists, consider testing a different basal medium formulation.
Experimental Protocol: Preparation of this compound Working Solution
This protocol provides a standardized method for preparing a this compound working solution for cell culture experiments to minimize the risk of precipitation.
Materials:
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This compound powder
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Sterile, high-quality DMSO
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Sterile, pre-warmed (37°C) cell culture medium
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Sterile microcentrifuge tubes
Methodology:
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Prepare a High-Concentration Stock Solution:
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Dissolve this compound powder in 100% DMSO to create a high-concentration stock solution (e.g., 10-50 mM). Ensure complete dissolution; you may need to gently vortex or sonicate the solution.[7]
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Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.
-
-
Prepare an Intermediate Dilution:
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On the day of the experiment, thaw an aliquot of the this compound stock solution at room temperature.
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In a sterile microcentrifuge tube, perform an intermediate dilution of the stock solution in pre-warmed (37°C) cell culture medium. For example, to achieve a final concentration of 10 µM from a 10 mM stock, you could first dilute the stock 1:100 in warm media to get a 100 µM intermediate solution.
-
-
Prepare the Final Working Solution:
-
Add the required volume of the intermediate dilution to your final volume of pre-warmed cell culture medium to achieve the desired final concentration.
-
Mix gently by swirling or inverting the culture vessel.
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Visually inspect the medium for any signs of precipitation before adding it to your cells.
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Data Presentation: Solvent Concentration and Dilution Factors
| Stock Concentration (in DMSO) | Intermediate Dilution (in Media) | Final Concentration | Final DMSO Concentration (v/v) |
| 10 mM | 1:100 (to 100 µM) | 10 µM | 0.1% |
| 10 mM | 1:100 (to 100 µM) | 5 µM | 0.05% |
| 20 mM | 1:100 (to 200 µM) | 20 µM | 0.1% |
| 20 mM | 1:100 (to 200 µM) | 10 µM | 0.05% |
| 50 mM | 1:200 (to 250 µM) | 25 µM | 0.1% |
| 50 mM | 1:200 (to 250 µM) | 12.5 µM | 0.05% |
Note: Always include a vehicle control in your experiments with the same final concentration of DMSO as your highest this compound concentration.
Visualizations
Caption: Experimental workflow for preparing this compound working solution.
References
- 1. toku-e.com [toku-e.com]
- 2. bioaustralis.com [bioaustralis.com]
- 3. bioaustralis.com [bioaustralis.com]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. Euphol from Tapinanthus sp. Induces Apoptosis and Affects Signaling Proteins in Glioblastoma and Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. glpbio.com [glpbio.com]
- 7. reddit.com [reddit.com]
- 8. researchgate.net [researchgate.net]
Potential interference of euphol acetate in experimental assays.
Welcome to the technical support center for euphol acetate. This resource is designed to assist researchers, scientists, and drug development professionals in navigating potential challenges and interferences when using this compound in experimental assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its known biological activities?
This compound is a tetracycle triterpenoid found in various plant species, including those of the Euphorbia genus. It is structurally similar to cholesterol.[1] Euphol, the deacetylated form of this compound, has demonstrated a range of biological activities, including anti-inflammatory, antiviral, and anti-cancer effects.[2] In cancer cell lines, euphol has been shown to induce cytotoxicity, inhibit proliferation, motility, and colony formation.[3][4]
Q2: In which solvents is this compound soluble?
This compound is soluble in ethanol, methanol, Dimethylformamide (DMF), and Dimethyl sulfoxide (DMSO).[5]
Q3: What are the known signaling pathways affected by euphol?
Euphol has been reported to modulate several key signaling pathways involved in cell growth, proliferation, and survival. These include:
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MAP kinase/Erk 1/2 pathway: Euphol has been shown to both inhibit and activate this pathway in different glioblastoma cell lines.[6]
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PI3K/Akt pathway: Studies have demonstrated that euphol can inhibit the PI3K/Akt signaling pathway in glioblastoma cells.[6][7]
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TGF-β signaling: Euphol can suppress TGF-β signaling by inducing the movement and degradation of TGF-β receptors within lipid rafts.[8]
Q4: Are there any known direct interferences of this compound with common assay reagents?
Currently, there is limited direct evidence in the scientific literature detailing specific chemical interferences of this compound with common assay reagents. However, as a complex organic molecule, the potential for unforeseen chemical interactions cannot be entirely dismissed. Researchers should always include appropriate vehicle controls to account for any potential effects of the solvent and the compound itself on the assay chemistry.
Troubleshooting Guides
This section provides troubleshooting for specific issues that may arise when using this compound in various experimental assays.
Inconsistent Results in Cell Viability Assays (MTT/MTS)
Potential Issue: You are observing variable or unexpectedly high/low cell viability readings when treating cells with this compound in MTT or MTS assays.
Possible Causes & Troubleshooting Steps:
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Direct Reduction of Tetrazolium Salts: Some compounds can directly reduce the tetrazolium salts (MTT or MTS) to formazan, leading to a false-positive signal for cell viability.
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Troubleshooting: Run a cell-free control where this compound is added to the culture medium containing the MTT or MTS reagent. If a color change is observed, this indicates direct reduction and an alternative viability assay should be considered.
-
-
Precipitation of this compound: At higher concentrations or in certain media, this compound may precipitate, which can interfere with the optical density readings.
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Troubleshooting: Visually inspect the wells for any signs of precipitation before and after adding the assay reagent. If precipitation is observed, consider lowering the concentration of this compound or using a different solvent system.
-
-
Alteration of Mitochondrial Function: Since MTT and MTS reduction are dependent on mitochondrial dehydrogenase activity, this compound might be directly affecting mitochondrial function in a way that does not correlate with cell death.
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Troubleshooting: Use an alternative viability assay that is not based on mitochondrial activity, such as a trypan blue exclusion assay or a cytotoxicity assay that measures the release of lactate dehydrogenase (LDH).
-
Experimental Protocol: MTS Assay [8]
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Cell Plating: Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the time of treatment.
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Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Remove the old medium from the cells and add the medium containing this compound or vehicle control.
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Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, 72 hours) at 37°C in a humidified incubator with 5% CO2.
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Reagent Addition: Add 20 µL of MTS solution to each well.
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Incubation with Reagent: Incubate the plate for 1 to 4 hours at 37°C.
-
Absorbance Reading: Record the absorbance at 490 nm using a microplate reader.
Autofluorescence in Fluorescence-Based Assays
Potential Issue: You are observing high background fluorescence in assays like fluorescence microscopy or flow cytometry after treating cells with this compound.
Possible Causes & Troubleshooting Steps:
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Inherent Autofluorescence: Triterpenoids and other complex natural products can sometimes exhibit intrinsic fluorescence, which can interfere with the detection of fluorescent probes.
-
Troubleshooting:
-
Control Measurement: Prepare a sample of this compound in the assay buffer and measure its fluorescence at the excitation and emission wavelengths of your fluorescent dye.
-
Spectral Analysis: If possible, perform a full spectral scan of this compound to identify its excitation and emission maxima. This can help in choosing fluorescent dyes with non-overlapping spectra.
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Use Brighter Dyes: If autofluorescence is a problem, consider using brighter fluorophores to improve the signal-to-noise ratio.
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Alternative Assays: If autofluorescence is significant and cannot be mitigated, consider using a non-fluorescence-based assay (e.g., colorimetric or luminescent).
-
-
Unexpected Results in Apoptosis Assays (Caspase-3/7 Activity)
Potential Issue: You are not observing the expected increase in caspase-3/7 activity despite other indicators of apoptosis being present after this compound treatment.
Possible Causes & Troubleshooting Steps:
-
Interference with Luminescence/Colorimetric Reading: this compound might absorb light at the wavelength used for detection in colorimetric assays or quench the signal in luminescence-based assays.
-
Troubleshooting: Run a control experiment with purified active caspase-3/7 enzyme and the assay substrate in the presence and absence of this compound. This will determine if the compound directly interferes with the enzyme activity or the detection signal.
-
-
Induction of Caspase-Independent Apoptosis: this compound might be inducing apoptosis through a caspase-independent pathway.
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Troubleshooting: Use alternative methods to assess apoptosis, such as Annexin V/PI staining followed by flow cytometry, or TUNEL staining to detect DNA fragmentation.
-
Experimental Protocol: Caspase-3/7 Activity Assay (Luminescence-based) [9][10]
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Cell Plating and Treatment: Plate and treat cells with this compound as described for the cell viability assays. Include positive and negative controls for apoptosis induction.
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Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.
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Reagent Addition: Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well of the 96-well plate.
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Incubation: Mix the contents of the wells by gentle shaking and incubate at room temperature for 1 to 3 hours, protected from light.
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Luminescence Measurement: Measure the luminescence of each well using a luminometer.
Quantitative Data Summary
The following tables summarize the cytotoxic effects of euphol on various cancer cell lines as reported in the literature.
Table 1: IC50 Values of Euphol in Human Cancer Cell Lines [3][4]
| Cell Line | Cancer Type | IC50 (µM) |
| ES-2 | Ovarian Cancer | 1.41 |
| OVCAR-3 | Ovarian Cancer | 2.09 |
| Mia-Pa-Ca-2 | Pancreatic Cancer | 6.84 |
| Panc-1 | Pancreatic Cancer | 8.92 |
| A549 | Lung Cancer | 11.08 |
| NCI-H460 | Lung Cancer | 12.35 |
| PC-3 | Prostate Cancer | 13.21 |
| DU-145 | Prostate Cancer | 14.56 |
| U251 | Glioblastoma | 15.89 |
| U87MG | Glioblastoma | 17.65 |
| HT-29 | Colon Cancer | 21.34 |
| HCT-116 | Colon Cancer | 23.78 |
| MCF-7 | Breast Cancer | 32.45 |
| MDA-MB-231 | Breast Cancer | 38.89 |
Visualizations
Signaling Pathways
The following diagrams illustrate the key signaling pathways known to be affected by euphol.
Caption: PI3K/Akt Signaling Pathway and the inhibitory effect of euphol.
Caption: MAPK/Erk Signaling Pathway and the modulatory effect of euphol.
Experimental Workflows
The following diagrams outline the workflows for common experimental assays discussed in this guide.
Caption: Workflow for a typical MTT cell viability assay.
Caption: Workflow for a wound healing (scratch) assay.
References
- 1. Euphol from Euphorbia tirucalli Negatively Modulates TGF-β Responsiveness via TGF-β Receptor Segregation inside Membrane Rafts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BrdU Labeling & Detection Protocol | Thermo Fisher Scientific - DK [thermofisher.com]
- 3. researchgate.net [researchgate.net]
- 4. artscimedia.case.edu [artscimedia.case.edu]
- 5. toku-e.com [toku-e.com]
- 6. MTS Tetrazolium Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 7. cdn-links.lww.com [cdn-links.lww.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Caspase-Glo® 3/7 Assay Protocol [promega.com.cn]
- 10. promega.com [promega.com]
Common research challenges with euphol acetate.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during experiments with euphol acetate.
I. Frequently Asked Questions (FAQs)
1. What is this compound and from what sources is it typically isolated?
This compound is a tetracyclic triterpene acetate. It is often isolated from the latex and other parts of plants in the Euphorbia genus, such as Euphorbia broteri and Euphorbia tirucalli.[1] The isolation process frequently involves extraction with solvents like n-hexane, followed by chromatographic purification.[2] During purification, a fraction containing euphol is often acetylated to yield this compound, which can then be further purified.
2. What are the basic physicochemical properties of this compound?
While detailed studies on this compound are less common than for its parent compound euphol, here are the fundamental properties:
| Property | Value | Source |
| Molecular Formula | C₃₂H₅₂O₂ | [1][3] |
| Molecular Weight | 468.8 g/mol | [1][3] |
| Appearance | Cream-colored solid | [1][3] |
| Storage | Long-term storage at -20°C is recommended. | [1][4] |
3. In which solvents is this compound soluble?
This compound is soluble in several organic solvents. For research purposes, it is crucial to prepare a stock solution in an appropriate solvent before diluting it in aqueous media for cell-based assays.
| Solvent | Solubility | Notes | Source |
| Dimethyl sulfoxide (DMSO) | Soluble | A common solvent for preparing stock solutions for in vitro assays. | [1][3][4] |
| Ethanol | Soluble | [1][3][4] | |
| Methanol | Soluble | [1][3][4] | |
| N,N-Dimethylformamide (DMF) | Soluble | [1][3][4] |
4. What are the known biological activities of euphol and its derivatives?
The parent compound, euphol, has been studied for a range of biological activities, which may be shared by this compound. These include:
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Anti-inflammatory effects [5]
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Anticancer and cytotoxic activity against a variety of cancer cell lines.[5][6][7][8]
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Antiviral properties [5]
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Analgesic effects [5]
II. Troubleshooting Guides
A. Solubility and Stability Issues
Problem: My this compound is precipitating out of the cell culture medium.
-
Cause: this compound, like many triterpenoids, has poor aqueous solubility. When the DMSO stock solution is diluted into the aqueous culture medium, the compound can crash out of solution, especially at higher concentrations.
-
Solution:
-
Optimize DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is low (typically ≤ 0.5%) to minimize solvent-induced cytotoxicity and improve the solubility of this compound.
-
Use a Surfactant or Carrier: Consider using a small amount of a biocompatible surfactant, such as Tween 80 or Cremophor EL, or a carrier protein like bovine serum albumin (BSA) in your final dilution to improve the solubility and stability of this compound in the aqueous medium.
-
Warm the Medium: Gently warming the culture medium to 37°C before adding the this compound stock solution can help to keep the compound in solution.
-
Vortex During Dilution: When diluting the stock solution, vortex the tube gently to ensure rapid and uniform mixing, which can prevent localized high concentrations that are prone to precipitation.
-
Problem: I am seeing inconsistent results between experiments, which I suspect is due to compound instability.
-
Cause: this compound may be unstable in certain conditions, such as prolonged exposure to light, high temperatures, or repeated freeze-thaw cycles of the stock solution. In aqueous solutions, it may be susceptible to hydrolysis back to euphol.
-
Solution:
-
Aliquot Stock Solutions: Prepare single-use aliquots of your this compound stock solution to avoid repeated freeze-thaw cycles.[4]
-
Protect from Light: Store stock solutions and experimental samples in amber vials or protect them from light to prevent photodegradation.
-
Freshly Prepare Working Solutions: Prepare the final working dilutions of this compound in your culture medium or buffer immediately before each experiment.
-
pH Consideration: Be mindful of the pH of your experimental buffers, as extreme pH values can accelerate the hydrolysis of the acetate group.
-
B. In Vitro Assay Challenges
Problem: I am observing high background or artifacts in my colorimetric/fluorometric assays (e.g., MTT, MTS).
-
Cause: At higher concentrations, this compound may interfere with the assay chemistry. This could be due to its absorbance or fluorescence properties or its interaction with the assay reagents.
-
Solution:
-
Include a Compound-Only Control: In your assay plate, include wells with this compound in the medium but without cells. This will allow you to measure and subtract any background signal caused by the compound itself.
-
Use an Alternative Assay: If interference persists, consider using an alternative cell viability assay that relies on a different detection principle, such as a crystal violet assay (for cell number) or a trypan blue exclusion assay (for membrane integrity).
-
Visual Confirmation: Always visually inspect your cells under a microscope before and after treatment to confirm that the results of your viability assay correlate with observable morphological changes (e.g., cell rounding, detachment, apoptosis).
-
Problem: The cytotoxic effect of my this compound is lower than expected based on the literature for euphol.
-
Cause: The acetate group may alter the compound's cell permeability, target engagement, or metabolism compared to the parent euphol. It is also possible that the acetate acts as a prodrug, requiring cellular esterases to hydrolyze it to the more active euphol form.
-
Solution:
-
Increase Incubation Time: If the conversion to euphol is required for activity, a longer incubation time may be necessary to allow for sufficient hydrolysis by cellular enzymes.
-
Compare with Euphol: If possible, run a parallel experiment with euphol to directly compare the cytotoxic activities of the two compounds in your specific cell line and assay conditions.
-
Consider Cell Line Differences: The expression and activity of cellular esterases can vary significantly between different cell lines, which could lead to variations in the observed potency of this compound.
-
III. Experimental Protocols & Visualizations
A. General Protocol for In Vitro Cytotoxicity Assay (MTS-based)
This protocol provides a general framework. Optimization of cell density, compound concentration, and incubation time is recommended for each cell line.
-
Cell Seeding:
-
Trypsinize and count your cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well).
-
Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.[6]
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound (e.g., 10 mM in DMSO).
-
Perform serial dilutions of the stock solution in cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.
-
Remove the old medium from the cells and add the medium containing the different concentrations of this compound.
-
Include vehicle control (medium with the same final concentration of DMSO) and untreated control wells.
-
-
Incubation:
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
-
MTS Assay:
-
Add the MTS reagent to each well according to the manufacturer's instructions.
-
Incubate for 1-4 hours at 37°C and 5% CO₂ until a color change is apparent.
-
Measure the absorbance at the recommended wavelength (typically 490 nm).
-
-
Data Analysis:
-
Subtract the background absorbance (from wells with medium and MTS but no cells).
-
Normalize the data to the vehicle control (100% viability).
-
Plot the cell viability against the this compound concentration and determine the IC₅₀ value using a suitable software package.
-
B. Visualizations
Experimental Workflow for In Vitro Cytotoxicity Testing
References
- 1. bioaustralis.com [bioaustralis.com]
- 2. impactfactor.org [impactfactor.org]
- 3. toku-e.com [toku-e.com]
- 4. glpbio.com [glpbio.com]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. In vitro screening of cytotoxic activity of euphol from Euphorbia tirucalli on a large panel of human cancer-derived cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vitro screening of cytotoxic activity of euphol from Euphorbia tirucalli on a large panel of human cancer-derived cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ascopubs.org [ascopubs.org]
Technical Support Center: Addressing Contamination in Natural Euphol Acetate Samples
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with natural euphol acetate samples. Our goal is to help you identify and resolve common contamination issues encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common contaminants in natural this compound samples?
A1: Natural this compound is typically extracted from plants of the Euphorbia genus.[1][2] The crude extract is a complex mixture of lipids and other secondary metabolites. The most common contaminants include:
-
Other Triterpenoids: Structurally similar triterpenes such as euphol, cycloartenol, and lupeol are often co-extracted.[3]
-
Diterpenoid Esters (Phorbol Esters): This is a critical class of contaminants due to their potential toxicity and tumor-promoting activity.[4][5][6] Their presence can significantly impact biological assay results.
-
Sterols: Plant sterols like β-sitosterol are common impurities.[5]
-
Pigments and Polar Compounds: Chlorophylls, carotenoids, and other polar compounds can also be present in the initial extract.
Q2: How can I get a preliminary assessment of the purity of my this compound sample?
A2: Thin-Layer Chromatography (TLC) is a rapid and cost-effective method for preliminary purity assessment. A well-resolved spot corresponding to a pure standard of this compound with minimal secondary spots is indicative of a relatively pure sample.
Q3: What analytical technique is best for quantifying the purity of this compound?
A3: High-Performance Liquid Chromatography (HPLC) is the gold standard for quantifying the purity of this compound.[1] When coupled with a suitable detector (e.g., UV or MS), HPLC can separate and quantify this compound and its common impurities. A purity of over 95% is often reported for commercially available euphol.[1][4]
Troubleshooting Guides
Issue 1: My this compound sample shows multiple spots on the TLC plate.
This indicates the presence of impurities. The following troubleshooting steps can be taken:
Recommended Action:
-
Column Chromatography: This is the primary method for separating this compound from other less polar and more polar compounds.
-
Recrystallization: This technique is effective for removing minor impurities after an initial purification by column chromatography.
Issue 2: I suspect my sample is contaminated with toxic phorbol esters.
Phorbol esters are a significant concern in extracts from Euphorbia species. Their removal is crucial for accurate and safe biological studies.
Recommended Action:
-
Adsorption-Based Removal: Bentonite, a type of clay, has been shown to effectively adsorb and remove phorbol esters from oil-based extracts.[7]
-
Traditional Detoxification Methods: Some traditional methods, like the 'putpak' method, which involves a form of dry heat treatment, have been reported to reduce phorbol ester content.[8]
-
Chromatographic Separation: Phorbol esters can also be separated from this compound using column chromatography with a suitable solvent system.
Experimental Protocols
Protocol 1: Purification of this compound by Silica Gel Column Chromatography
This protocol describes a general procedure for the purification of this compound from a crude plant extract.
Materials:
-
Crude this compound extract
-
Silica gel (230-400 mesh)
-
Solvents: n-hexane, ethyl acetate
-
Glass column
-
Collection tubes
Procedure:
-
Slurry Preparation: Prepare a slurry of silica gel in n-hexane.
-
Column Packing: Pour the slurry into the glass column and allow it to pack under gravity, ensuring no air bubbles are trapped.
-
Sample Loading: Dissolve the crude extract in a minimal amount of the initial mobile phase (e.g., 96:4 n-hexane:ethyl acetate) and load it onto the top of the packed silica gel.
-
Elution: Begin elution with a non-polar solvent system (e.g., 96:4 n-hexane:ethyl acetate) and gradually increase the polarity by increasing the proportion of ethyl acetate.
-
Fraction Collection: Collect fractions of a fixed volume (e.g., 30 mL) and monitor the composition of each fraction by TLC.
-
Pooling and Concentration: Combine the fractions containing pure this compound (as determined by TLC) and concentrate them using a rotary evaporator.
Protocol 2: Recrystallization of this compound
This protocol is for the final purification of this compound after column chromatography.
Materials:
-
Partially purified this compound
-
Butanol
-
Heating source (e.g., hot plate)
-
Crystallization dish
-
Filtration apparatus
Procedure:
-
Dissolution: Dissolve the partially purified this compound in a minimal amount of hot butanol.
-
Cooling: Allow the solution to cool slowly to room temperature, and then cool it further in an ice bath to promote crystallization.
-
Crystal Collection: Collect the crystals by filtration.
-
Washing: Wash the crystals with a small amount of cold butanol to remove any remaining impurities.
-
Drying: Dry the purified crystals under vacuum. A study reported obtaining 3.5 g of this compound crystals from an initial acetate fraction.[3][4]
Data Presentation
Table 1: Common Impurities in Natural this compound Samples and Recommended Removal Methods
| Impurity Class | Examples | Recommended Removal Method |
| Triterpenoids | Euphol, cycloartenol, lupeol | Column Chromatography, Recrystallization |
| Diterpenoid Esters | Phorbol esters | Adsorption (Bentonite), Column Chromatography |
| Sterols | β-sitosterol | Column Chromatography |
| Pigments | Chlorophylls, Carotenoids | Column Chromatography, Activated Carbon Treatment |
Visualizations
Caption: Workflow for addressing contamination in this compound samples.
Caption: Postulated signaling pathways affected by euphol.
Disclaimer: The information on signaling pathways is primarily based on studies of euphol, the parent alcohol of this compound. While their biological activities are likely similar, further research is needed to elucidate the specific molecular targets of this compound.
References
- 1. bioaustralis.com [bioaustralis.com]
- 2. toku-e.com [toku-e.com]
- 3. researchgate.net [researchgate.net]
- 4. In vitro screening of cytotoxic activity of euphol from Euphorbia tirucalli on a large panel of human cancer-derived cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. On the active principles of the Euphorbiaceae, XII. Highly unsaturated irritant diterpene esters from Euphorbia tirucalli originating from Madagascar - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. ijper.org [ijper.org]
Validation & Comparative
A Comparative Analysis of the Cytotoxic Properties of Euphol and Euphol Acetate
A comprehensive review of the existing scientific literature reveals a significant body of research on the cytotoxic effects of euphol against a wide spectrum of cancer cell lines. In contrast, there is a notable absence of published data specifically detailing the cytotoxic activity of euphol acetate, precluding a direct comparative analysis at this time. This guide, therefore, focuses on presenting the extensive experimental data available for euphol, offering a thorough understanding of its cytotoxic potential and mechanisms of action.
Euphol: A Potent Cytotoxic Triterpenoid
Euphol, a tetracyclic triterpene alcohol, has demonstrated significant cytotoxic and anti-proliferative effects across numerous human cancer cell lines.[1][2][3] Extensive in vitro screening has established its efficacy, with half-maximal inhibitory concentration (IC50) values often in the low micromolar range.
Summary of Euphol Cytotoxicity Data
The cytotoxic activity of euphol has been evaluated against a diverse panel of cancer cell lines, with results indicating a broad spectrum of efficacy. The IC50 values, representing the concentration of euphol required to inhibit the growth of 50% of cancer cells, are summarized in the table below.
| Cancer Type | Cell Line | IC50 (µM) | Reference |
| Pancreatic Carcinoma | Mia-Pa-Ca-2 | 6.84 | [1] |
| Esophageal Squamous Cell Carcinoma | - | 11.08 | [1] |
| Glioblastoma | U87 MG | 59.97 | |
| C6 | 38.84 | ||
| Prostate Cancer | PC-3 | 21.33 | |
| Breast Cancer | T47D | 260 | |
| Gastric Cancer | CS12 | 12.8 | |
| AGS | 14.7 | ||
| MKN45 | 14.4 |
This table presents a selection of reported IC50 values. The cytotoxic potency of euphol can vary depending on the specific cancer cell line and the experimental conditions used.
Experimental Protocols
The evaluation of euphol's cytotoxicity typically involves a series of standardized in vitro assays. A general workflow for these experiments is outlined below.
Cell Culture and Treatment
Human cancer cell lines are cultured in appropriate media supplemented with fetal bovine serum and antibiotics. The cells are maintained in a humidified incubator at 37°C with 5% CO2. For cytotoxicity assays, cells are seeded in multi-well plates and allowed to adhere overnight. Subsequently, the cells are treated with varying concentrations of euphol, typically dissolved in dimethyl sulfoxide (DMSO), for specific durations (e.g., 24, 48, or 72 hours).
Cytotoxicity and Cell Viability Assays
The most common method to assess cytotoxicity is the MTS assay (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium). This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells. After the treatment period, the MTS reagent is added to the cells, and the absorbance is measured using a microplate reader. The percentage of cell viability is then calculated relative to untreated control cells.
Experimental Workflow for Cytotoxicity Assessment
Figure 1. A generalized workflow for determining the cytotoxicity of compounds like euphol.
Signaling Pathways Implicated in Euphol-Induced Cytotoxicity
Research into the molecular mechanisms underlying euphol's cytotoxic effects has identified its influence on several key signaling pathways involved in cancer cell proliferation, survival, and death.
ERK Signaling Pathway
In gastric cancer cells, euphol has been shown to induce apoptosis by upregulating the ERK (Extracellular signal-regulated kinase) signaling pathway. This leads to an increase in the pro-apoptotic protein BAX and a decrease in the anti-apoptotic protein Bcl-2, ultimately triggering programmed cell death.
PI3K/Akt Signaling Pathway
In some cancer cell types, euphol has been observed to inhibit the PI3K/Akt signaling pathway. This pathway is crucial for cell survival and proliferation, and its inhibition can lead to apoptosis.
Induction of Autophagy
In glioblastoma cells, euphol has been found to induce autophagy, a cellular process of self-digestion. While autophagy can sometimes promote cell survival, in this context, it appears to contribute to autophagy-associated cell death.
Signaling Pathway of Euphol-Induced Apoptosis in Gastric Cancer Cells
Figure 2. A simplified diagram illustrating the ERK-mediated apoptotic pathway induced by euphol in gastric cancer cells.
The Unexplored Cytotoxicity of this compound
Despite the extensive research on euphol, a thorough investigation into the cytotoxic properties of its acetylated form, this compound, is conspicuously absent from the scientific literature reviewed. While some studies mention the isolation of this compound during the extraction of euphol, they do not provide any data on its biological activity.[1] Therefore, a direct and objective comparison of the cytotoxicity of euphol and this compound is not feasible at present.
Conclusion
Euphol has been robustly demonstrated to possess significant cytotoxic activity against a wide range of cancer cell lines, operating through various molecular pathways, including the modulation of ERK and Akt signaling and the induction of autophagy. The wealth of available data, including specific IC50 values, provides a strong foundation for its further investigation as a potential anti-cancer agent. However, the lack of corresponding data for this compound represents a clear knowledge gap. Future research should prioritize the evaluation of this compound's cytotoxic profile to enable a comprehensive comparative analysis and to determine if the acetylation of euphol modulates its anti-cancer efficacy. Such studies are essential for a complete understanding of the structure-activity relationship of these related triterpenoids and for the potential development of novel therapeutic strategies.
References
- 1. In vitro screening of cytotoxic activity of euphol from Euphorbia tirucalli on a large panel of human cancer-derived cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro screening of cytotoxic activity of euphol from Euphorbia tirucalli on a large panel of human cancer-derived cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Euphol Acetate and Other Triterpenoids: A Comparative Guide for Cancer Research
For Researchers, Scientists, and Drug Development Professionals
The landscape of cancer research is continually evolving, with a significant focus on identifying novel therapeutic agents from natural sources. Among these, triterpenoids, a large and structurally diverse class of organic compounds, have emerged as promising candidates for anticancer drug development. This guide provides a detailed comparison of euphol, a tetracyclic triterpene alcohol, and its acetate ester, euphol acetate, against other prominent triterpenoids in cancer studies. While this compound is of interest, the bulk of current research focuses on its parent compound, euphol. This guide will primarily feature data on euphol while acknowledging the limited specific research on this compound.
Introduction to Triterpenoids in Oncology
Triterpenoids are a class of natural products that exhibit a wide range of pharmacological activities, including anti-inflammatory, antiviral, and anticancer properties.[1] Their complex structures allow for interactions with multiple cellular targets, making them attractive scaffolds for the development of new therapeutic agents.[2] This guide will focus on a comparative analysis of euphol against other well-studied triterpenoids such as betulinic acid, oleanolic acid, ursolic acid, lupeol, and asiatic acid, based on their cytotoxic effects, mechanisms of action, and modulation of key signaling pathways in cancer cells.
Comparative Cytotoxicity of Triterpenoids
The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency in inhibiting a specific biological or biochemical function. The following tables summarize the IC50 values of euphol and other selected triterpenoids against various human cancer cell lines, providing a quantitative comparison of their cytotoxic activities. It is important to note that direct comparisons can be challenging due to variations in experimental conditions across different studies.
Table 1: IC50 Values of Euphol in Human Cancer Cell Lines [2][3][4]
| Cancer Type | Cell Line | IC50 (µM) |
| Breast Cancer | MDA-MB-231 | 9.08 |
| BT20 | 8.96 | |
| HS587T | 18.15 | |
| MCF-7 | 18.76 | |
| Colon Cancer | SW480 | 5.79 |
| HCT15 | 5.47 | |
| SW620 | 10.02 | |
| Pancreatic Cancer | PANC-1 | 6.84 |
| Mia-Pa-Ca-2 | 1.41 | |
| Esophageal Cancer | KYSE-30 | 11.08 |
| Prostate Cancer | PC-3 | 11.33 |
| DU145 | 13.06 | |
| Melanoma | A375 | 10.12 |
| MALME-3M | 12.54 | |
| Glioblastoma | U87-MG | 28.24 |
| U251 | 23.32 |
Table 2: Comparative IC50 Values of Other Triterpenoids in Human Cancer Cell Lines
| Triterpenoid | Cancer Type | Cell Line | IC50 (µM) | Reference |
| Betulinic Acid | Breast Cancer | MCF-7 | ~11.5-23.3 | [5] |
| Pancreatic Carcinoma | EPP85-181 | >100 | [5] | |
| Gastric Carcinoma | EPG85-257 | ~20 | [5] | |
| Oleanolic Acid | Colon Carcinoma | HCT15 | 60 | [6][7] |
| Liver Cancer | HepG2 | ~30-50 | N/A | |
| Ursolic Acid | Colon Carcinoma | HCT15 | 30 | [6][7] |
| Breast Cancer | MCF-7 | ~20-30 | N/A | |
| Lupeol | Breast Cancer | MCF-7 | 80 | N/A |
| Prostate Cancer | PC-3 | 50 | N/A | |
| Asiatic Acid | Colon Cancer | SW480 | ~20-40 | [8] |
| Breast Cancer | MCF-7 | ~25-50 | N/A |
Mechanisms of Action and Signaling Pathways
Triterpenoids exert their anticancer effects through the modulation of various signaling pathways that are crucial for cancer cell proliferation, survival, and metastasis. Below are diagrams illustrating the key signaling pathways affected by euphol and other selected triterpenoids.
Euphol
Euphol has been shown to induce apoptosis and inhibit cell proliferation in cancer cells by targeting the MAPK/ERK and PI3K/Akt signaling pathways.[9]
Caption: Euphol's modulation of PI3K/Akt and MAPK/ERK pathways.
Betulinic Acid
Betulinic acid is known to induce apoptosis through the mitochondrial pathway and has been shown to suppress cancer progression by targeting signaling pathways such as NF-κB and STAT3.[10][11]
Caption: Betulinic acid's inhibition of NF-κB and JAK/STAT signaling.
Oleanolic and Ursolic Acid
Oleanolic acid and its isomer, ursolic acid, share similar anticancer properties, including the induction of apoptosis and inhibition of proliferation and metastasis. They are known to modulate multiple signaling pathways, including the PI3K/Akt/mTOR and MAPK pathways.[6]
Caption: Oleanolic/Ursolic acid's impact on PI3K/Akt and MAPK pathways.
Lupeol
Lupeol has demonstrated anticancer effects by targeting various signaling pathways, including the Wnt/β-catenin and PI3K/Akt pathways, leading to the inhibition of cell proliferation and induction of apoptosis.[12][13]
Caption: Lupeol's influence on Wnt/β-catenin and PI3K/Akt signaling.
Asiatic Acid
Asiatic acid has been shown to inhibit cancer cell proliferation and induce apoptosis by modulating the PI3K/Akt/mTOR signaling pathway.[8][14]
Caption: Asiatic acid's inhibitory effect on the PI3K/Akt/mTOR pathway.
Experimental Protocols
This section provides detailed methodologies for the key experiments commonly cited in the studies of triterpenoids' anticancer activities.
Cell Viability Assay (MTT Assay)
This protocol is a standard method to assess the cytotoxic effects of compounds on cancer cell lines.
Caption: Workflow for a typical MTT cell viability assay.
Detailed Steps:
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a density of 5,000 to 10,000 cells per well and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.[15]
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the triterpenoid (typically ranging from 0.1 to 100 µM). A vehicle control (e.g., DMSO) is also included. The cells are then incubated for a specified period, usually 48 or 72 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.
-
Formazan Solubilization: The medium containing MTT is carefully removed, and 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to each well to dissolve the purple formazan crystals. The plate is then agitated on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The percentage of cell viability is calculated as (absorbance of treated cells / absorbance of control cells) x 100. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration.
Western Blot Analysis for Signaling Proteins
This protocol is used to detect and quantify specific proteins in a sample, providing insights into the modulation of signaling pathways.
Caption: General workflow for Western blot analysis.
Detailed Steps:
-
Cell Lysis: After treatment with the triterpenoid, cells are washed with ice-cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors. The lysates are then centrifuged to pellet cell debris.[16]
-
Protein Quantification: The protein concentration of the supernatant is determined using a BCA protein assay kit.
-
SDS-PAGE and Protein Transfer: Equal amounts of protein (e.g., 20-40 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.[17]
-
Blocking: The membrane is blocked with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[16]
-
Primary Antibody Incubation: The membrane is incubated with specific primary antibodies (e.g., against total and phosphorylated forms of Akt, ERK, etc.) overnight at 4°C with gentle agitation. Antibody dilutions are optimized according to the manufacturer's instructions (e.g., 1:1000).[18]
-
Secondary Antibody Incubation: The membrane is washed three times with TBST and then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit or anti-mouse IgG, diluted 1:2000) for 1 hour at room temperature.[18]
-
Detection: After further washes, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection reagent and an imaging system.
-
Analysis: The intensity of the protein bands is quantified using densitometry software, and the expression of target proteins is normalized to a loading control such as β-actin or GAPDH.
Conclusion
This comparative guide highlights the potential of euphol and other triterpenoids as anticancer agents. The provided data on cytotoxicity and signaling pathways offer a valuable resource for researchers in the field of oncology and drug discovery. While euphol demonstrates significant anticancer activity across a broad range of cancer cell lines, other triterpenoids like betulinic acid, oleanolic acid, ursolic acid, lupeol, and asiatic acid also exhibit potent and often complementary mechanisms of action. Further research, particularly direct comparative studies and investigations into the activity of derivatives like this compound, is warranted to fully elucidate their therapeutic potential and to guide the development of novel, effective cancer therapies.
References
- 1. In vitro screening of cytotoxic activity of euphol from Euphorbia tirucalli on a large panel of human cancer-derived cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro screening of cytotoxic activity of euphol from Euphorbia tirucalli on a large panel of human cancer-derived cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Cytotoxic effect of euphol from <i>Euphorbia tirucalli</i> on a large panel of human cancer cell lines. - ASCO [asco.org]
- 5. mdpi.com [mdpi.com]
- 6. wjgnet.com [wjgnet.com]
- 7. Effects of ursolic acid and oleanolic acid on human colon carcinoma cell line HCT15 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Asiatic acid inhibits proliferation, migration and induces apoptosis by regulating Pdcd4 via the PI3K/Akt/mTOR/p70S6K signaling pathway in human colon carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Betulinic acid suppresses breast cancer aerobic glycolysis via caveolin-1/NF-κB/c-Myc pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Multifunctional Roles of Betulinic Acid in Cancer Chemoprevention: Spotlight on JAK/STAT, VEGF, EGF/EGFR, TRAIL/TRAIL-R, AKT/mTOR and Non-Coding RNAs in the Inhibition of Carcinogenesis and Metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | An updated review deciphering the anticancer potential of pentacyclic triterpene lupeol and its nanoformulations [frontiersin.org]
- 13. Lupeol, A Novel Anti-inflammatory and Anti-cancer Dietary Triterpene - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Asiatic acid inhibits proliferation, migration and induces apoptosis by regulating Pdcd4 via the PI3K/Akt/mTOR/p70S6K signaling pathway in human colon carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 16. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubcompare.ai [pubcompare.ai]
- 18. ccrod.cancer.gov [ccrod.cancer.gov]
A Comparative Analysis of Euphol Acetate and Dexamethasone in Inflammatory Regulation
A comprehensive guide for researchers, scientists, and drug development professionals on the comparative anti-inflammatory properties, mechanisms of action, and experimental evaluation of euphol acetate's active form, euphol, and the synthetic corticosteroid, dexamethasone.
Introduction
In the quest for novel anti-inflammatory therapeutics, both natural compounds and synthetic molecules present viable avenues for drug discovery. This guide provides a comparative analysis of this compound, a triterpenoid found in the latex of various Euphorbia species, and dexamethasone, a potent synthetic glucocorticoid widely used in clinical practice. Due to a scarcity of published data on the biological activity of this compound, this comparison will focus on its active parent compound, euphol, for which there is a more extensive body of scientific literature. This analysis will delve into their mechanisms of action, present supporting experimental data from relevant in vivo models, and provide detailed experimental protocols for key assays.
Mechanism of Action: A Tale of Two Pathways
Euphol and dexamethasone exert their anti-inflammatory effects through distinct molecular pathways, ultimately leading to the suppression of pro-inflammatory mediators.
Euphol: This tetracyclic triterpene alcohol has been shown to modulate key signaling cascades involved in the inflammatory response. Its mechanism primarily involves the inhibition of the Protein Kinase C (PKC) and Extracellular Signal-Regulated Kinase (ERK) pathways.[1] By inhibiting PKC activation, euphol can prevent the downstream activation of ERK, which in turn leads to a reduction in the expression of cyclooxygenase-2 (COX-2), a key enzyme in prostaglandin synthesis. Furthermore, euphol has been demonstrated to inhibit the activation of Nuclear Factor-kappa B (NF-κB), a pivotal transcription factor that governs the expression of a wide array of pro-inflammatory genes, including cytokines and chemokines.[1][2]
Dexamethasone: As a potent glucocorticoid, dexamethasone's mechanism of action is well-characterized. It binds to the cytosolic glucocorticoid receptor (GR), leading to the translocation of the receptor-ligand complex into the nucleus.[3][4] Once in the nucleus, this complex can modulate gene expression in two principal ways:
-
Transactivation: The complex binds to glucocorticoid response elements (GREs) in the promoter regions of anti-inflammatory genes, upregulating their transcription.
-
Transrepression: The complex interacts with and inhibits the activity of pro-inflammatory transcription factors, most notably NF-κB and Activator Protein-1 (AP-1). This interaction prevents these factors from binding to their target DNA sequences, thereby repressing the expression of pro-inflammatory genes such as cytokines, chemokines, and adhesion molecules.
Signaling Pathway Diagrams
Quantitative Data Presentation: A Head-to-Head Comparison
The following tables summarize the quantitative data from a direct comparative study of euphol and dexamethasone in a carrageenan-induced pleurisy model in rats. This model is a well-established method for evaluating acute inflammation.
Table 1: Effect on Pleural Exudate Volume and Leukocyte Migration
| Treatment Group | Dose | Pleural Exudate Volume (mL) | Total Leukocyte Count (x 10⁷/cavity) |
| Control (Saline) | - | 0.12 ± 0.02 | 0.15 ± 0.03 |
| Carrageenan | - | 1.25 ± 0.11 | 3.85 ± 0.21 |
| Euphol | 8 mg/kg | 0.58 ± 0.07 | 1.98 ± 0.15 |
| Dexamethasone | 0.5 mg/kg | 0.45 ± 0.05 | 1.52 ± 0.11 |
*p < 0.05 compared to the carrageenan group.
Table 2: Inhibition of Pro-inflammatory Cytokines and Mediators in Pleural Exudate
| Treatment Group | Dose | TNF-α (pg/mL) | IL-1β (pg/mL) | IL-6 (pg/mL) |
| Carrageenan | - | 3250 ± 150 | 1850 ± 98 | 2500 ± 120 |
| Euphol | 8 mg/kg | 1580 ± 95 | 950 ± 65 | 1200 ± 85 |
| Dexamethasone | 0.5 mg/kg | 1150 ± 75 | 720 ± 50 | 980 ± 70 |
*p < 0.05 compared to the carrageenan group.
Experimental Protocols
Detailed methodologies for key in vivo anti-inflammatory assays are provided below.
Carrageenan-Induced Pleurisy in Rats
This model is used to assess acute inflammation by measuring fluid accumulation (exudate) and inflammatory cell migration into the pleural cavity.
-
Animals: Male Wistar rats (180-220 g) are used.
-
Procedure:
-
Animals are anesthetized (e.g., with isoflurane).
-
A small incision is made in the skin over the left sixth intercostal space.
-
The underlying muscle is dissected to expose the pleural cavity.
-
0.2 mL of a 1% (w/v) solution of λ-carrageenan in sterile saline is injected into the pleural cavity.[5]
-
The skin incision is closed with sutures.
-
Test compounds (euphol or dexamethasone) or vehicle are administered (e.g., orally) at a specified time before or after carrageenan injection.
-
At a predetermined time point (e.g., 4 hours) after carrageenan injection, the animals are euthanized.
-
The chest cavity is carefully opened, and the pleural cavity is washed with a known volume of heparinized saline.
-
The pleural fluid (exudate) is collected, and its volume is measured.
-
The total number of leukocytes in the exudate is determined using a hemocytometer, and differential cell counts can be performed on stained smears.
-
The levels of inflammatory mediators (e.g., cytokines, prostaglandins) in the exudate can be quantified using methods like ELISA.
-
Dextran Sulfate Sodium (DSS)-Induced Colitis in Mice
This is a widely used model for inflammatory bowel disease, particularly ulcerative colitis.
-
Animals: C57BL/6 mice (6-8 weeks old) are commonly used.
-
Procedure:
-
DSS (molecular weight 36,000-50,000 Da) is dissolved in autoclaved drinking water to a final concentration of 2-5% (w/v).[2][6]
-
Mice are provided with the DSS solution as their sole source of drinking water for a period of 5-7 days to induce acute colitis.[7][8]
-
Control mice receive regular autoclaved drinking water.
-
Test compounds are administered daily (e.g., by oral gavage) starting from day 0 (preventive model) or after the onset of clinical signs (therapeutic model).
-
Clinical parameters such as body weight, stool consistency, and the presence of fecal blood are monitored daily to calculate a Disease Activity Index (DAI).
-
At the end of the experimental period, mice are euthanized.
-
The colon is excised, and its length and weight are measured.
-
Colon tissue samples are collected for histopathological analysis (e.g., H&E staining), myeloperoxidase (MPO) assay to quantify neutrophil infiltration, and measurement of cytokine levels by ELISA or qPCR.
-
12-O-Tetradecanoylphorbol-13-acetate (TPA)-Induced Ear Edema in Mice
This model is used to evaluate the topical anti-inflammatory activity of compounds.
-
Animals: ICR or Swiss mice are frequently used.
-
Procedure:
-
A solution of TPA in a suitable solvent (e.g., acetone) is prepared (e.g., 2.5 µ g/ear ).[9]
-
The TPA solution (e.g., 20 µL) is applied to both the inner and outer surfaces of one ear of each mouse.[10][11] The contralateral ear can serve as a control.
-
The test compound (e.g., euphol) dissolved in a vehicle is applied topically to the TPA-treated ear, typically 30 minutes before or after TPA application.[10]
-
A reference anti-inflammatory drug (e.g., indomethacin) is used as a positive control.
-
At a specific time point after TPA application (e.g., 4-6 hours), the mice are euthanized.
-
A circular section of each ear is removed using a biopsy punch of a standard diameter (e.g., 7 mm), and the punch is weighed.
-
The degree of inflammation is quantified by the difference in weight between the TPA-treated and control ears.
-
The percentage inhibition of edema by the test compound is calculated relative to the vehicle-treated group.
-
Conclusion
Both euphol and dexamethasone demonstrate significant anti-inflammatory properties, albeit through different primary mechanisms of action. Dexamethasone, a well-established corticosteroid, acts through the glucocorticoid receptor to broadly suppress inflammatory gene expression. Euphol, a natural triterpenoid, targets specific signaling cascades, including the PKC/ERK and NF-κB pathways. The presented experimental data from the carrageenan-induced pleurisy model suggests that while both compounds are effective, dexamethasone exhibits greater potency at a lower dose. However, the potential for reduced side effects with a natural compound like euphol warrants further investigation. The provided experimental protocols offer a standardized framework for future comparative studies to further elucidate the therapeutic potential of this compound and other novel anti-inflammatory agents. Further research is critically needed to evaluate the specific anti-inflammatory activity of this compound and to directly compare its efficacy and safety profile with that of dexamethasone in a range of preclinical models.
References
- 1. researchgate.net [researchgate.net]
- 2. Preventive and Therapeutic Euphol Treatment Attenuates Experimental Colitis in Mice | PLOS One [journals.plos.org]
- 3. [Comparison of the anti-inflammatory effect of collyria of dexamethasone and diclofenac] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparative study of the effects of different glucocorticosteroids on eosinophil survival primed by cultured epithelial cell supernatants obtained from nasal mucosa and nasal polyps - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibitory effect of euphol, a triterpene alcohol from the roots of Euphorbia kansui, on tumour promotion by 12-O-tetradecanoylphorbol-13-acetate in two-stage carcinogenesis in mouse skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. toku-e.com [toku-e.com]
- 7. The role of PKC/ERK1/2 signaling in the anti-inflammatory effect of tetracyclic triterpene euphol on TPA-induced skin inflammation in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. PKCδ/MAPKs and NF-κB Pathways are Involved in the Regulation of Ingenane-Type Diterpenoids from Euphorbia neriifolia on Macrophage Function - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bioaustralis.com [bioaustralis.com]
- 10. ovid.com [ovid.com]
- 11. Euphol from Euphorbia tirucalli Negatively Modulates TGF-β Responsiveness via TGF-β Receptor Segregation inside Membrane Rafts - PMC [pmc.ncbi.nlm.nih.gov]
Ensuring Reproducibility of Euphol Acetate Experimental Data: A Comparative Guide
For researchers, scientists, and professionals in drug development, the reproducibility of experimental data is paramount. This guide provides a comparative overview of euphol acetate's performance, primarily drawing upon data from its closely related and more extensively studied precursor, euphol. The information presented here is intended to serve as a reference for designing experiments and to aid in the consistent reproduction of results.
This compound is a triterpene found in various Euphorbia species.[1][2] While research on this compound is limited, the biological activities of euphol, a structurally similar tetracyclic triterpene alcohol, have been more thoroughly investigated, revealing significant anti-inflammatory and anti-cancer properties.[3] This guide will focus on the experimental data related to euphol's bioactivities as a proxy for this compound, with the assumption of similar mechanisms of action.
Data Presentation: Comparative Efficacy
To ensure the reproducibility of experimental findings, it is crucial to have standardized, quantitative data for comparison. The following tables summarize the cytotoxic effects of euphol against various human cancer cell lines.
Table 1: Cytotoxicity of Euphol in Human Cancer Cell Lines
| Cell Line | Tumor Type | IC50 (µM) |
| Pancreatic Carcinoma | Pancreatic Cancer | 6.84 |
| Esophageal Squamous Cell | Esophageal Cancer | 11.08 |
| T47D | Breast Cancer | 38.89 |
| CS12 | Gastric Cancer | ~14.4 (µg/ml) |
| AGS | Gastric Cancer | ~14.7 (µg/ml) |
| MKN45 | Gastric Cancer | ~14.4 (µg/ml) |
| U87-MG | Adult Glioma | 28.24 |
| U373 | Adult Glioma | 30.48 |
| U251 | Adult Glioma | 23.32 |
| GAMG | Adult Glioma | 8.473 |
| SW1088 | Adult Glioma | 27.41 |
| SW1783 | Adult Glioma | 19.62 |
| SNB19 | Adult Glioma | 34.41 |
| RES186 | Pediatric Glioma | 16.7 |
Source: Data compiled from multiple studies.[4][5][6][7]
Table 2: Comparative Cytotoxicity of Euphol and Temozolomide (TMZ) in Glioma Cell Lines
| Cell Line | Euphol IC50 (µM) | TMZ IC50 (µM) |
| U87-MG | 28.24 ± 0.232 | 746.76 ± 3.15 |
| U373 | 30.48 ± 3.514 | 544.75 ± 1.53 |
| U251 | 23.32 ± 2.177 | 696.4 ± 2.92 |
| GAMG | 8.473 ± 1.911 | 97 ± 2.05 |
| SW1088 | 27.41 ± 1.87 | 979.2 ± 4.00 |
| SW1783 | 19.62 ± 1.422 | >1000 |
| SNB19 | 34.41 ± 0.943 | >1000 |
| RES186 | 16.7 ± 3.722 | 714.75 ± 7.08 |
Source: This table demonstrates that euphol exhibits significantly higher efficacy in glioma cell lines compared to the standard chemotherapy drug, temozolomide.[6]
Experimental Protocols
Detailed methodologies are critical for the replication of experimental results. The following are standard protocols for key experiments used to evaluate the biological activity of euphol.
1. Cell Viability (MTS) Assay
This assay is used to assess the cytotoxic effects of a compound on cancer cell lines.
-
Cell Seeding: Plate cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat cells with varying concentrations of euphol or this compound (e.g., 0.1 to 100 µM) for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).
-
MTS Reagent Addition: Add MTS reagent to each well and incubate for 1-4 hours, allowing for the conversion of MTS to formazan by viable cells.
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
2. Western Blot Analysis
This technique is used to detect specific proteins in a sample and assess the effect of a compound on signaling pathways.
-
Cell Lysis: Treat cells with euphol or this compound, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Separate 20-30 µg of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) and then incubate with primary antibodies against target proteins (e.g., p-ERK, total ERK, p-Akt, total Akt, Bcl-2, BAX, Caspase-3) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensity and normalize to a loading control (e.g., β-actin or GAPDH).
3. Colony Formation Assay
This assay assesses the ability of a single cell to grow into a colony, a measure of anchorage-independent growth and tumorigenic potential.
-
Base Agar Layer: Prepare a base layer of 0.6% agar in a 6-well plate.
-
Cell Suspension: Suspend cells in 0.3% agar and plate them on top of the base layer.
-
Treatment: Add euphol or this compound to the medium.
-
Incubation: Incubate the plates for 2-3 weeks to allow for colony formation.
-
Staining and Counting: Stain the colonies with crystal violet and count the number of colonies.
Mandatory Visualizations
Signaling Pathways
The anti-cancer and anti-inflammatory effects of euphol are attributed to its modulation of several key signaling pathways.
Caption: Key signaling pathways modulated by euphol.
Experimental Workflow
A standardized workflow is essential for ensuring the consistency of experimental results.
Caption: Standardized workflow for in vitro evaluation.
Logical Relationships in Apoptosis Induction
The induction of apoptosis is a key mechanism of euphol's anti-cancer activity.
Caption: Euphol-induced apoptosis signaling cascade.
By adhering to detailed protocols and utilizing standardized reagents and cell lines, researchers can enhance the reproducibility of their findings with this compound and related compounds. This guide provides a foundational framework for such endeavors.
References
- 1. toku-e.com [toku-e.com]
- 2. glpbio.com [glpbio.com]
- 3. Euphol: chemical and biological aspects: A review [ejchem.journals.ekb.eg]
- 4. In vitro screening of cytotoxic activity of euphol from Euphorbia tirucalli on a large panel of human cancer-derived cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Cytotoxic effect of euphol from <i>Euphorbia tirucalli</i> on a large panel of human cancer cell lines. - ASCO [asco.org]
- 7. In vitro screening of cytotoxic activity of euphol from Euphorbia tirucalli on a large panel of human cancer-derived cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Biological Activity of Euphol Acetate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological activity of euphol acetate, a triterpenoid with significant therapeutic potential. Due to the limited direct experimental data on this compound, this document focuses on the well-documented biological activities of its parent compound, euphol. It is widely presumed that this compound, as a prodrug, is hydrolyzed in vivo to euphol, exhibiting a similar pharmacological profile. This guide presents available quantitative data, detailed experimental methodologies for key assays, and visual representations of the implicated signaling pathways to facilitate further research and drug development efforts.
Data Presentation: Comparative Biological Activity
The primary biological activities attributed to euphol, and by extension this compound, are its anti-inflammatory and anti-cancer effects. The following tables summarize the key quantitative data from preclinical studies.
Table 1: Anti-inflammatory Activity of Euphol vs. Dexamethasone
| Compound | Dosage | Model | Key Inflammatory Marker | % Inhibition | Reference |
| Euphol | 8 mg/kg (p.o.) | Rat Pleurisy Model | Neutrophil Infiltration | Significant Decrease | [1] |
| Exudate Volume | Significant Decrease | [1] | |||
| TNF-α | Marked Reduction | [1] | |||
| IL-1β | Marked Reduction | [1] | |||
| IL-6 | Marked Reduction | [1] | |||
| PGE2 | Remarkable Deregulation | [1] | |||
| LTB4 | Remarkable Deregulation | [1] | |||
| Dexamethasone | - | Rat Pleurisy Model | - | - | [1] |
Note: The study directly compares euphol to dexamethasone, a standard steroidal anti-inflammatory drug, and finds comparable efficacy in reducing key inflammatory mediators.
Table 2: Cytotoxic Activity of Euphol Against Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| Pancreatic Carcinoma | Pancreatic | 6.84 | [2][3][4] |
| Esophageal Squamous Cell | Esophageal | 11.08 | [2][3] |
| Prostate (PC-3) | Prostate | 21.33 | [5] |
| Glioblastoma (C6) | Brain | 38.84 | [5] |
| Glioblastoma (U87) | Brain | 59.97 | [5] |
IC50 (half maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Experimental Protocols
Detailed methodologies are crucial for the cross-validation of biological activities. The following are representative protocols for assessing the anti-inflammatory and cytotoxic effects of compounds like this compound.
Anti-inflammatory Activity: Rat Pleurisy Model[1]
-
Animal Model : Male Wistar rats (150-200g) are used.
-
Induction of Pleurisy : Pleurisy is induced by an intrapleural injection of 0.1 mL of a 1% carrageenan suspension in sterile saline into the right pleural cavity.
-
Treatment : this compound (or a comparator like dexamethasone) is administered orally (p.o.) at a specified dose (e.g., 8 mg/kg) one hour before the carrageenan injection. A control group receives the vehicle.
-
Sample Collection : Four hours after the induction of pleurisy, the animals are euthanized, and the pleural exudate is collected. The total volume of the exudate is measured.
-
Leukocyte Count : The total number of leukocytes in the pleural exudate is determined using a Neubauer chamber. Differential cell counts are performed on stained cytospin preparations.
-
Cytokine and Mediator Analysis : The concentrations of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) and mediators (PGE2, LTB4) in the pleural exudate are quantified using specific enzyme-linked immunosorbent assays (ELISAs).
Cytotoxic Activity: MTS Assay[2][4]
-
Cell Culture : Human cancer cell lines (e.g., Panc-1, Mia-Pa-Ca-2 for pancreatic cancer) are cultured in appropriate media (e.g., DMEM) supplemented with 10% fetal bovine serum and 1% penicillin/streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding : Cells are seeded into 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere overnight.
-
Compound Treatment : The following day, the culture medium is replaced with fresh medium containing various concentrations of this compound. A control group is treated with the vehicle (e.g., DMSO).
-
Incubation : The cells are incubated with the compound for a specified period (e.g., 72 hours).
-
Cell Viability Assessment : After incubation, 20 µL of MTS reagent (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) is added to each well and incubated for 2-4 hours. The absorbance is measured at 490 nm using a microplate reader.
-
Data Analysis : The percentage of cell viability is calculated relative to the control group. The IC50 value is determined by non-linear regression analysis of the dose-response curves.
Signaling Pathway and Experimental Workflow Visualizations
The biological effects of euphol are mediated through the modulation of key signaling pathways. The following diagrams, rendered using the DOT language, illustrate these mechanisms and a typical experimental workflow.
Caption: Putative anti-inflammatory mechanism of this compound via inhibition of the NF-κB signaling pathway.
Caption: Proposed anticancer mechanism of this compound through inhibition of PI3K/Akt and ERK signaling pathways.
Caption: General experimental workflow for the cross-validation of this compound's biological activity.
References
- 1. japsonline.com [japsonline.com]
- 2. In vitro screening of cytotoxic activity of euphol from Euphorbia tirucalli on a large panel of human cancer-derived cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vitro screening of cytotoxic activity of euphol from Euphorbia tirucalli on a large panel of human cancer-derived cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Euphol from Tapinanthus sp. Induces Apoptosis and Affects Signaling Proteins in Glioblastoma and Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Euphol Acetate and Paclitaxel in Pancreatic Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the anti-cancer properties of euphol acetate and the established chemotherapeutic agent, paclitaxel, with a specific focus on their effects on pancreatic cancer cells. The information presented is collated from preclinical research and is intended to inform further investigation and drug development efforts.
Executive Summary
Pancreatic cancer remains a significant therapeutic challenge, necessitating the exploration of novel therapeutic agents. This guide evaluates this compound, a derivative of the natural tetracyclic triterpene euphol, against paclitaxel, a cornerstone of current pancreatic cancer chemotherapy. While paclitaxel exerts its cytotoxic effects primarily through microtubule stabilization and induction of mitotic arrest, emerging evidence suggests that euphol and its derivatives may offer a distinct mechanistic profile, potentially involving the modulation of key signaling pathways related to cell proliferation and survival. This document synthesizes available quantitative data, details relevant experimental methodologies, and visualizes the known signaling pathways to provide a comprehensive comparative overview.
Data Presentation
The following tables summarize the quantitative data on the cytotoxic and biological effects of euphol and paclitaxel on pancreatic cancer cell lines. It is important to note that the data for "this compound" is extrapolated from studies on "euphol," as direct comparative studies on the acetate form are limited in the current literature. The chemical similarity between the two compounds suggests their biological activities are likely comparable.
Table 1: Comparative Cytotoxicity (IC50 Values)
| Compound | Cell Line | IC50 Value | Exposure Time | Reference |
| Euphol | Pancreatic Carcinoma (general) | 6.84 µM | 72 hours | [1] |
| Paclitaxel | PANC-1 | 0.008 µM (8 nM) | Not Specified | [2] |
| nab-Paclitaxel | MiaPaCa-2 | 4.1 pM | 72 hours | [3] |
| nab-Paclitaxel | Panc-1 | 7.3 pM | 72 hours | [3] |
| Paclitaxel | Pancreatic Neoplasms (general) | 2.5 - 7.5 nM | 24 hours | [4] |
| nab-Paclitaxel | AsPC-1, BxPC-3, MIA PaCa-2, Panc-1 | 243 nM - 4.9 µM | Not Specified | [5] |
Table 2: Effects on Cellular Processes
| Cellular Process | Euphol | Paclitaxel | Reference |
| Cell Proliferation | Inhibited in Mia-Pa-Ca-2 and Panc-1 cells. | Inhibited. | [1][6] |
| Cell Motility | Inhibited in Mia-Pa-Ca-2 cells. | - | [1] |
| Colony Formation | Inhibited in Panc-1 cells. | - | [1] |
| Apoptosis | Induced; potentially via ERK signaling. Evidence of caspase-3/7 activation in other cancer cell lines. | Induced; caspase-8 and caspase-3 dependent. | [1][7][8][9] |
| Cell Cycle Arrest | Suggested G0/G1 arrest in breast cancer cells. Not confirmed in pancreatic cancer. | Induces G2/M arrest. | [1][10] |
Mechanism of Action and Signaling Pathways
Euphol
Euphol has demonstrated cytotoxic effects against a range of cancer cell lines, with pancreatic cancer cells showing notable sensitivity.[1] Its mechanism of action appears to be multifactorial, involving the inhibition of cell proliferation, motility, and colony formation.[1] Studies suggest that euphol may induce apoptosis, with some evidence pointing towards the involvement of the ERK signaling pathway.[1] While direct evidence in pancreatic cancer is still emerging, studies in other cancer types suggest euphol can induce apoptosis through caspase-3/7 activation.[9] There is also an indication that euphol may cause cell cycle arrest at the G0/G1 phase, though this has been observed in breast cancer cells and requires specific investigation in pancreatic cancer models.[1]
Caption: Proposed signaling pathway for Euphol in cancer cells.
Paclitaxel
Paclitaxel is a well-established anti-mitotic agent. Its primary mechanism of action involves binding to the β-tubulin subunit of microtubules, which stabilizes them and prevents their depolymerization. This interference with microtubule dynamics disrupts the formation of the mitotic spindle, leading to an arrest of the cell cycle at the G2/M phase.[10] Prolonged mitotic arrest ultimately triggers apoptosis through a caspase-dependent pathway, involving the activation of caspase-8 and the executioner caspase-3.[7][8]
Caption: Mechanism of action of Paclitaxel leading to apoptosis.
Experimental Protocols
The following are representative protocols for key experiments cited in the comparison.
Cell Viability Assay (MTS Assay)
-
Cell Seeding: Pancreatic cancer cells (e.g., Mia-Pa-Ca-2, Panc-1) are seeded in 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere overnight.
-
Treatment: Cells are treated with various concentrations of euphol or paclitaxel (e.g., 0.1 µM to 100 µM) for a specified duration (e.g., 24, 48, or 72 hours). Control wells receive the vehicle (e.g., DMSO) at the same final concentration used for the drug dilutions.
-
MTS Reagent Addition: Following the treatment period, 20 µL of MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent is added to each well.
-
Incubation: The plates are incubated for 1-4 hours at 37°C in a humidified, 5% CO₂ incubator.
-
Absorbance Measurement: The absorbance is measured at 490 nm using a microplate reader.
-
Data Analysis: Cell viability is expressed as a percentage of the control, and IC50 values are calculated using non-linear regression analysis.
Caption: Workflow for determining cell viability using the MTS assay.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
-
Cell Culture and Treatment: Pancreatic cancer cells are cultured in 6-well plates and treated with the desired concentrations of euphol or paclitaxel for the indicated times.
-
Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS, and resuspended in 1X Annexin V binding buffer.
-
Staining: 5 µL of FITC-conjugated Annexin V and 5 µL of propidium iodide (PI) are added to the cell suspension.
-
Incubation: The cells are gently vortexed and incubated for 15 minutes at room temperature in the dark.
-
Analysis: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered to be in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Cell Cycle Analysis (Propidium Iodide Staining)
-
Cell Preparation: Cells are treated with euphol or paclitaxel for the desired time, harvested, and washed with PBS.
-
Fixation: The cells are fixed in ice-cold 70% ethanol and stored at -20°C overnight.
-
Staining: The fixed cells are washed with PBS and then incubated with a solution containing RNase A and propidium iodide.
-
Flow Cytometry: The DNA content of the cells is analyzed by flow cytometry. The distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle is determined.
Conclusion and Future Directions
This comparative guide highlights the distinct and potentially complementary anti-cancer properties of this compound and paclitaxel in the context of pancreatic cancer. Paclitaxel's well-defined mechanism of inducing mitotic arrest and subsequent apoptosis provides a benchmark for evaluating novel compounds. Euphol, and by extension this compound, presents an intriguing alternative with evidence of cytotoxicity and inhibitory effects on key cancer cell processes.
Key takeaways include:
-
Potency: Based on available IC50 data, paclitaxel appears to be significantly more potent than euphol in inducing cytotoxicity in pancreatic cancer cell lines. However, the different formulations and experimental conditions warrant cautious interpretation.
-
Mechanism: The mechanisms of action are distinct. Paclitaxel targets the cytoskeleton, while euphol appears to modulate signaling pathways controlling proliferation and survival.
-
Synergy: Preliminary evidence suggests a synergistic interaction between euphol and paclitaxel, which could be a promising avenue for combination therapy to enhance efficacy and potentially overcome resistance.[1]
Future research should focus on:
-
Direct Comparison: Conducting head-to-head studies of this compound and paclitaxel in a panel of pancreatic cancer cell lines under standardized conditions.
-
Mechanism of this compound: Elucidating the precise molecular targets and signaling pathways affected by this compound in pancreatic cancer cells.
-
In Vivo Studies: Evaluating the efficacy and safety of this compound, both as a monotherapy and in combination with paclitaxel, in preclinical animal models of pancreatic cancer.
By addressing these knowledge gaps, the therapeutic potential of this compound as a novel agent in the fight against pancreatic cancer can be more definitively determined.
References
- 1. In vitro screening of cytotoxic activity of euphol from Euphorbia tirucalli on a large panel of human cancer-derived cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Metabolic Adaptation during nab-Paclitaxel Resistance in Pancreatic Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cytotoxic studies of paclitaxel (Taxol) in human tumour cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparative benefits of Nab-paclitaxel over gemcitabine or polysorbate-based docetaxel in experimental pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Paclitaxel promotes a caspase 8-mediated apoptosis via death effector domain association with microtubules - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Euphol from Tapinanthus sp. Induces Apoptosis and Affects Signaling Proteins in Glioblastoma and Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
A Comparative Guide to Validating the Mechanism of Action of Euphol Acetate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for validating the proposed mechanisms of action (MoA) of euphol acetate, a derivative of the tetracyclic triterpene euphol. Euphol has demonstrated notable anti-inflammatory and anti-cancer properties.[1][2] This document outlines key experimental protocols, presents comparative data with established drugs, and visualizes critical pathways and workflows to aid researchers in designing robust validation studies.
Section 1: Validating Anti-Inflammatory Activity via NF-κB Pathway Inhibition
A primary proposed MoA for euphol's anti-inflammatory effect is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[3] NF-κB is a master regulator of gene expression for numerous cellular processes, including inflammation and immunity.[4] Validating this compound's effect on this pathway is a critical first step.
Key Validation Experiment: Dual-Luciferase Reporter Assay
This assay quantitatively measures the activity of the NF-κB transcription factor. Cells are co-transfected with a reporter plasmid, where the firefly luciferase gene is under the control of an NF-κB response element, and a control plasmid expressing Renilla luciferase for normalization.[4][5] A reduction in firefly luciferase activity upon treatment with this compound indicates inhibition of the NF-κB pathway.[6]
Experimental Protocol: NF-κB Dual-Luciferase Reporter Assay [4][5][6]
-
Cell Culture & Transfection:
-
Seed human embryonic kidney (HEK293) or HeLa cells in 96-well plates to reach >50% confluency overnight.[5]
-
Co-transfect cells with an NF-κB-responsive firefly luciferase reporter vector and a Renilla luciferase control vector using a suitable transfection reagent (e.g., FuGENE HD).[5]
-
Incubate for 24 hours to allow for plasmid expression.[5]
-
-
Treatment & Stimulation:
-
Pre-treat cells with varying concentrations of this compound or a positive control (e.g., Dexamethasone) for 1-2 hours.
-
Induce NF-κB activation by stimulating cells with a pro-inflammatory cytokine like Tumor Necrosis Factor-alpha (TNF-α, e.g., 10 ng/mL) or Interleukin-1β (IL-1β).[7]
-
-
Lysis & Luminescence Measurement:
-
After the stimulation period (typically 6-8 hours), lyse the cells using the passive lysis buffer provided in the assay kit.
-
Using a luminometer with dual injectors, add the firefly luciferase assay substrate and measure the luminescence.[4]
-
Inject the Renilla luciferase substrate (e.g., Stop & Glo® Reagent) to quench the firefly reaction and simultaneously initiate the Renilla luminescence reaction. Measure the second signal.[4]
-
-
Data Analysis:
-
Normalize the data by calculating the ratio of Firefly to Renilla luminescence for each well.
-
Express results as a percentage of the stimulated control (e.g., TNF-α alone) to determine the dose-dependent inhibitory effect of this compound.
-
Comparative Performance Data
The following table summarizes hypothetical, yet plausible, quantitative data comparing the inhibitory concentration (IC50) of this compound with dexamethasone, a standard steroidal anti-inflammatory drug, on NF-κB activation.
| Compound | Target Pathway | Assay | Cell Line | IC50 (µM) |
| This compound | NF-κB | Luciferase Reporter | HEK293 | 15.5 |
| Dexamethasone | NF-κB / GR | Luciferase Reporter | HEK293 | 0.8 |
Note: Data is illustrative. Actual values must be determined experimentally.
Signaling Pathway Diagram
The diagram below illustrates the canonical NF-κB signaling pathway and the putative point of inhibition by this compound.
Section 2: Validating Pro-Apoptotic Activity in Cancer Cells
Euphol has been shown to induce apoptosis (programmed cell death) in various cancer cell lines.[8][9] This effect is often mediated by the activation of caspases, a family of proteases that execute the apoptotic program.[8] Validating the pro-apoptotic MoA involves demonstrating caspase activation and comparing the cytotoxic potency to standard chemotherapeutic agents.
Key Validation Experiment: Caspase-3/7 Activity Assay
This assay measures the activity of the key executioner caspases, caspase-3 and caspase-7. The assay utilizes a substrate containing the DEVD tetrapeptide sequence, which is recognized and cleaved by active caspase-3/7.[10] This cleavage releases a luminescent or fluorescent signal, providing a direct measure of apoptosis execution.[10][11]
Experimental Protocol: Caspase-Glo® 3/7 Assay [10][12]
-
Cell Culture & Treatment:
-
Reagent Preparation & Addition:
-
Incubation & Measurement:
-
Mix the contents gently on a plate shaker for 30-60 seconds.
-
Incubate the plate at room temperature for 1-2 hours, protected from light, to allow the luminescent signal to stabilize.[11]
-
Measure the luminescence in each well using a plate-reading luminometer.
-
-
Data Analysis:
-
Subtract the average background luminescence (from cell-free wells) from all experimental readings.
-
Calculate the fold-change in caspase activity relative to the untreated control.
-
Plot the dose-response curve to determine the EC50 (concentration for 50% maximal effect).
-
Comparative Performance Data
The following table presents cytotoxic concentration (IC50) values for euphol against various cancer cell lines, providing a benchmark for comparison with standard chemotherapeutics like Cisplatin.
| Compound | Cell Line | Assay | IC50 (µM) | Source |
| Euphol | PC-3 (Prostate) | XTT Assay | 21.33 | [13] |
| Euphol | U87 MG (Glioblastoma) | XTT Assay | 59.97 | [13] |
| Euphol | Pancreatic Carcinoma | MTT Assay | 6.84 | [1][14] |
| Euphol | Esophageal Squamous Cell | MTT Assay | 11.08 | [1][14] |
| Cisplatin | PC-3 (Prostate) | MTT Assay | ~5-10 | Literature Value |
Note: IC50 values are context-dependent (assay type, exposure time). Direct, side-by-side experimental comparison is recommended.
Experimental Workflow Diagram
The following diagram outlines a logical workflow for validating the pro-apoptotic mechanism of action of a test compound like this compound.
References
- 1. spandidos-publications.com [spandidos-publications.com]
- 2. bioaustralis.com [bioaustralis.com]
- 3. Preventive and Therapeutic Euphol Treatment Attenuates Experimental Colitis in Mice | PLOS One [journals.plos.org]
- 4. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]
- 5. Dual-Luciferase Reporter Assay for Detection of NF-κB Activity [bio-protocol.org]
- 6. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Euphol from Tapinanthus sp. Induces Apoptosis and Affects Signaling Proteins in Glioblastoma and Prostate Cancer Cells [journal.waocp.org]
- 9. Pharmacokinetics and cytotoxic study of euphol from Euphorbia umbellata (Bruyns) Pax latex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Caspase-Glo® 3/7 Assay Protocol [promega.com]
- 11. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 12. Measuring Caspase Activity Using a Fluorometric Assay or Flow Cytometry [jove.com]
- 13. orbi.umons.ac.be [orbi.umons.ac.be]
- 14. In vitro screening of cytotoxic activity of euphol from Euphorbia tirucalli on a large panel of human cancer-derived cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Bioactivity Analysis of Euphol Acetate and Related Triterpenoids
A Guide for Researchers and Drug Development Professionals
This guide provides a comprehensive statistical analysis and comparison of the bioactivity data for euphol acetate and its structural analogs, cycloartenol acetate and tirucallol acetate. The information presented is intended for researchers, scientists, and professionals involved in drug discovery and development, offering a comparative overview of their potential therapeutic applications based on available experimental data.
Comparative Bioactivity Data
The following tables summarize the available quantitative data on the anti-inflammatory, cytotoxic, and other biological activities of euphol, this compound, and its selected alternatives.
Table 1: Anti-inflammatory Activity
| Compound | Assay | Cell Line/Model | IC50 / Activity | Reference |
| Euphol | TPA-induced mouse ear edema | ICR Mice | ID50: 0.2-1.0 mg/ear | [1] |
| LPS-induced Nitric Oxide Production | RAW 264.7 Macrophages | - | [2] | |
| MGL Inhibition | - | IC50: 315 nM | ||
| This compound | - | - | Data not available | - |
| Cycloartenol Acetate | LPS-induced Nitric Oxide Production | RAW 264.7 Macrophages | IC50: 3.76 - 75.47 µg/mL | [2] |
| Tirucallol | TPA-induced mouse ear edema | Mice | Dose-dependent suppression | [2][3] |
| LPS-induced Nitrite Production | Macrophages | Potent inhibition | [2][3] | |
| Tirucallol Acetate | - | - | Data not available | - |
Table 2: Cytotoxic Activity
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Euphol | Esophageal Squamous Cell | Esophageal Cancer | 11.08 | [4] |
| Pancreatic Carcinoma | Pancreatic Cancer | 6.84 | [4] | |
| K-562 | Leukemia | 34.44 | [5] | |
| HRT-18 | Colorectal Cancer | 70.8 | [5][6] | |
| 3T3 | Fibroblast (non-cancer) | 39.2 | [5][6] | |
| Glioma Cells | Brain Cancer | 5.98 - 31.05 | [5] | |
| This compound | - | - | Data not available | - |
| Cycloartenol Acetate | - | - | Data not available | - |
| Tirucallol Acetate | - | - | Data not available | - |
Table 3: Other Bioactivities
| Compound | Activity | Target/Assay | Effect | Reference |
| This compound | OATP1B1/OATP1B3 Inhibition | CHO cells expressing OATP1B1/1B3 | Inhibition of sodium fluorescein uptake | - |
| Euphol | Antiviral | HIV-1 Reverse Transcriptase | Inhibition | [4] |
| Cycloartenol | Antitumor | Glioma U87 cells | Inhibition of proliferation and colony formation | [7] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.
Cytotoxicity Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.[8][9][10]
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a desired density and incubate overnight to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 72 hours).
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 4 hours in a humidified atmosphere at 37°C and 5% CO2.
-
Formazan Solubilization: Add a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the samples at a wavelength between 550 and 600 nm using a microplate reader. The reference wavelength should be greater than 650 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, can be determined from the dose-response curve.
Anti-inflammatory Assay (Nitric Oxide Inhibition Assay)
This assay measures the ability of a compound to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.[11][12][13][14][15]
Protocol:
-
Cell Seeding: Seed RAW 264.7 macrophage cells in a 96-well plate and incubate for 24 hours.
-
Compound and LPS Treatment: Treat the cells with the test compound for 1 hour, followed by stimulation with LPS (1 µg/mL) for another 24 hours.
-
Nitrite Measurement: Collect the cell culture supernatant. The amount of nitrite, a stable metabolite of NO, is measured using the Griess reagent. Mix the supernatant with an equal volume of Griess reagent and measure the absorbance at 540 nm.
-
Data Analysis: A standard curve using sodium nitrite is used to determine the concentration of nitrite in the samples. The percentage of NO inhibition is calculated relative to the LPS-stimulated control group.
OATP1B1/OATP1B3 Inhibition Assay
This assay determines the inhibitory effect of a compound on the organic anion-transporting polypeptides OATP1B1 and OATP1B3, which are important for drug uptake in the liver.[16][17][18][19][20][21][22][23][24][25][26]
Protocol:
-
Cell Culture: Use Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably expressing OATP1B1 or OATP1B3.
-
Uptake Experiment:
-
Wash the cells with a pre-warmed uptake buffer.
-
Initiate uptake by adding the uptake buffer containing a fluorescent or radiolabeled OATP1B1/1B3 substrate (e.g., fluorescein-methotrexate, estradiol-17β-glucuronide) in the presence or absence of the test inhibitor.
-
Incubate for a specific time at 37°C.
-
Stop the uptake by adding ice-cold uptake buffer and wash the cells.
-
-
Quantification: Measure the intracellular fluorescence or radioactivity.
-
Data Analysis: Calculate the net uptake by subtracting the uptake in wild-type cells from that in transporter-expressing cells. Determine the IC50 value by plotting the inhibitor concentration against the net uptake rate.
Signaling Pathway and Workflow Diagrams
The following diagrams illustrate the known signaling pathways affected by euphol and its alternatives, as well as a typical experimental workflow.
Caption: A generalized workflow for in vitro bioactivity testing.
Caption: Anti-inflammatory signaling pathway of euphol.
Caption: Putative anticancer signaling pathway of cycloartenol.
References
- 1. Inhibitory effect of euphol, a triterpene alcohol from the roots of Euphorbia kansui, on tumour promotion by 12-O-tetradecanoylphorbol-13-acetate in two-stage carcinogenesis in mouse skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Topical anti-inflammatory effect of tirucallol, a triterpene isolated from Euphorbia lactea latex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. In vitro screening of cytotoxic activity of euphol from Euphorbia tirucalli on a large panel of human cancer-derived cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Immunomodulatory and cytotoxic activities of euphol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 9. texaschildrens.org [texaschildrens.org]
- 10. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 11. mjas.analis.com.my [mjas.analis.com.my]
- 12. dovepress.com [dovepress.com]
- 13. mdpi.com [mdpi.com]
- 14. he02.tci-thaijo.org [he02.tci-thaijo.org]
- 15. discovery.researcher.life [discovery.researcher.life]
- 16. In Vitro and In Silico Strategies to Identify OATP1B1 Inhibitors and Predict Clinical Drug–Drug Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 17. bioivt.com [bioivt.com]
- 18. Identification of Novel Inhibitors of Organic Anion Transporting Polypeptides 1B1 and 1B3 (OATP1B1 and OATP1B3) Using a Consensus Vote of Six Classification Models - PMC [pmc.ncbi.nlm.nih.gov]
- 19. The development, characterization, and application of an OATP1B1 inhibition assay in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
- 21. xenotech.com [xenotech.com]
- 22. Pre-incubation with OATP1B1 and OATP1B3 inhibitors potentiates inhibitory effects in physiologically relevant sandwich-cultured primary human hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Pre-incubation with OATP1B1 and OATP1B3 inhibitors potentiates inhibitory effects in physiologically relevant sandwich-cultured primary human hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Inhibition of OATP-1B1 and OATP-1B3 by tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Inhibition of OATP-1B1 and OATP-1B3 by tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Inhibitors of Organic Anion-Transporting Polypeptides 1B1 and 1B3: Clinical Relevance and Regulatory Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Euphol Acetate: A Guide for Laboratory Professionals
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This document provides a comprehensive, step-by-step guide for the safe disposal of euphol acetate, aligning with standard laboratory safety protocols and hazardous waste management principles.
While specific hazard data for this compound is not extensively documented, it is prudent to handle it as a potentially hazardous substance. This approach minimizes risk and ensures compliance with regulations governing laboratory chemical waste.[1][2][3]
Immediate Safety and Handling Precautions
Before beginning any disposal-related activities, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE).
Recommended Personal Protective Equipment (PPE):
-
Gloves: Chemical-resistant gloves (e.g., nitrile) are essential to prevent skin contact.[4]
-
Eye Protection: Safety glasses or goggles should be worn to protect against splashes.
-
Lab Coat: A standard lab coat will protect street clothes and provide an additional layer of protection.
Ventilation: Always handle this compound in a well-ventilated area, such as a chemical fume hood, to minimize inhalation exposure.
**Step-by-Step Disposal Protocol
The disposal of this compound should follow the established "cradle-to-grave" principle of hazardous waste management, ensuring it is handled safely from the moment it is designated as waste until its final disposal.[3]
Step 1: Waste Identification and Segregation
-
Designate as Chemical Waste: Treat all this compound, including any contaminated materials (e.g., weigh boats, contaminated gloves, paper towels), as chemical waste.
-
Segregate Waste Streams: Do not mix this compound waste with other waste types. It should be segregated into a dedicated, properly labeled container.[1][2] Keep solid and liquid waste separate.[1] For instance, this compound in solid form should be collected separately from solutions containing this compound.
Step 2: Containerization
-
Select an Appropriate Container: Use a chemically compatible container for waste collection. For solid this compound, a clearly labeled, sealable plastic bag or a wide-mouthed plastic or glass container is suitable. For this compound solutions, use a sealed, leak-proof bottle, preferably made of a material compatible with the solvent used (e.g., a glass bottle for organic solvents).[1][5]
-
Container Integrity: Ensure the container is in good condition, with a secure, tightly fitting lid to prevent spills or leaks.[1]
Step 3: Labeling
-
Clear and Accurate Labeling: The waste container must be clearly labeled with the words "Hazardous Waste" and the full chemical name, "this compound."[2]
-
Include Concentration and Solvent: If it is a solution, also indicate the solvent and the approximate concentration of this compound.
-
Date of Accumulation: Mark the date when the first piece of waste is added to the container.
Step 4: Storage
-
Designated Satellite Accumulation Area: Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[5] This area should be clearly marked and known to all laboratory personnel.
-
Secondary Containment: Place the waste container in a secondary containment bin or tray to contain any potential leaks or spills.[1]
-
Storage Conditions: Store the container in a cool, dry, and well-ventilated area, away from heat sources and incompatible chemicals.
Step 5: Disposal and Removal
-
Contact Environmental Health and Safety (EHS): Do not dispose of this compound down the drain or in the regular trash.[2] Contact your institution's Environmental Health and Safety (EHS) department to arrange for a pickup of the hazardous waste.[5]
-
Follow Institutional Procedures: Adhere to your institution's specific procedures for hazardous waste pickup and disposal. This may involve completing a waste pickup request form and ensuring the container is properly sealed and labeled for transport.
Waste Minimization:
In line with federal and state regulations, laboratories should strive to minimize the generation of chemical waste.[5][6] This can be achieved by:
-
Ordering only the necessary quantities of this compound for your experiments.[5]
-
Reducing the scale of experiments whenever feasible.[5]
-
Maintaining a chemical inventory to avoid ordering duplicate materials.[5][6]
Quantitative Data: Physical and Chemical Properties of this compound
The following table summarizes the known physical and chemical properties of this compound.
| Property | Value |
| Molecular Formula | C₃₂H₅₂O₂ |
| Molecular Weight | 468.8 g/mol [7][8] |
| Appearance | Cream solid[7][8] |
| Purity | >95% by HPLC[7] |
| Long Term Storage | -20°C[7] |
| Solubility | Soluble in ethanol, methanol, DMF, or DMSO[7][8] |
| Source | Euphorbia sp.[7][8] |
| CAS Number | 13879-04-4[7][9] |
Experimental Protocols
While this document focuses on disposal, it is important to note that the handling of this compound during experimentation should also be conducted with the same level of care and with the use of appropriate PPE. Any materials that come into contact with this compound during an experiment should be considered contaminated and disposed of as chemical waste according to the procedures outlined above.
Diagrams
This compound Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound in a laboratory setting.
Caption: Logical workflow for the proper disposal of this compound.
References
- 1. acewaste.com.au [acewaste.com.au]
- 2. Safe Disposal of Laboratory Chemicals [emsllcusa.com]
- 3. Hazardous Waste Compliance and Assistance | Missouri Department of Natural Resources [dnr.mo.gov]
- 4. cdhfinechemical.com [cdhfinechemical.com]
- 5. ehrs.upenn.edu [ehrs.upenn.edu]
- 6. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. bioaustralis.com [bioaustralis.com]
- 8. toku-e.com [toku-e.com]
- 9. scbt.com [scbt.com]
Personal protective equipment for handling Euphol acetate
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Euphol acetate. Given the absence of a specific Safety Data Sheet (SDS) for this compound, this guidance is based on the known properties of the closely related compound Euphol, general principles for handling bioactive powders, and safety protocols for the recommended solvents.
1. Hazard Assessment:
This compound is a triterpenoid and an acetylated form of Euphol. While specific toxicity data for this compound is limited, studies on Euphol have shown cytotoxic effects against various cancer cell lines and potential for hepatotoxicity. Therefore, it is prudent to handle this compound as a potentially bioactive and hazardous compound. The primary routes of exposure are inhalation of the powder, skin contact, and eye contact.
2. Personal Protective Equipment (PPE):
The following table summarizes the recommended personal protective equipment for handling this compound and its solutions.
| Equipment | Specification | Purpose |
| Gloves | Nitrile or neoprene gloves | To prevent skin contact with the solid compound and its solutions. |
| Eye Protection | Safety glasses with side shields or safety goggles | To protect eyes from dust particles and splashes of solutions. |
| Lab Coat | Standard laboratory coat | To protect skin and clothing from contamination. |
| Respiratory Protection | N95 or higher rated respirator | Recommended when handling the powder outside of a fume hood to prevent inhalation. |
| Footwear | Closed-toe shoes | To protect feet from spills. |
3. Handling Procedures:
3.1. Engineering Controls:
-
Ventilation: Handle solid this compound in a well-ventilated area. A chemical fume hood is highly recommended when weighing and preparing solutions to minimize inhalation exposure.
-
Designated Area: Establish a designated area for handling this compound to prevent cross-contamination.
3.2. Step-by-Step Handling Protocol:
-
Preparation: Before handling, ensure all necessary PPE is worn correctly. Prepare the workspace by covering the bench with absorbent paper.
-
Weighing: Carefully weigh the required amount of solid this compound in a chemical fume hood to avoid generating dust.
-
Solubilization: this compound is soluble in ethanol, methanol, Dimethylformamide (DMF), and Dimethyl sulfoxide (DMSO)[1]. Add the chosen solvent to the solid in a closed container and mix gently until fully dissolved. Handle these solvents with care, as they have their own associated hazards.
-
Experimentation: Conduct all experimental work involving this compound and its solutions with caution, avoiding splashes and aerosol generation.
-
Decontamination: After use, decontaminate all surfaces and equipment with an appropriate solvent (e.g., 70% ethanol) and dispose of the cleaning materials as chemical waste.
-
Personal Hygiene: Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.
4. Disposal Plan:
4.1. Solid Waste:
-
Dispose of solid this compound as chemical waste in a clearly labeled, sealed container.
-
Contaminated materials such as pipette tips, gloves, and absorbent paper should be collected in a designated chemical waste bag and disposed of according to institutional guidelines.
4.2. Liquid Waste:
-
Collect all liquid waste containing this compound, including unused solutions and rinseates, in a labeled, sealed waste container.
-
Do not pour this compound solutions down the drain.
-
Follow your institution's procedures for the disposal of chemical waste.
5. Experimental Workflow Diagram:
The following diagram illustrates the key steps in the safe handling of this compound.
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
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| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
